molecular formula C25H35N3O2 B1405386 Zuranolone CAS No. 1632051-40-1

Zuranolone

Numéro de catalogue: B1405386
Numéro CAS: 1632051-40-1
Poids moléculaire: 409.6 g/mol
Clé InChI: HARRKNSQXBRBGZ-GVKWWOCJSA-N

Description

Zuranolone (also known as SAGE-217; trade name Zurzuvae) is a synthetic neuroactive steroid (NAS) that functions as a positive allosteric modulator (PAM) of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors . Its research value lies in its novel mechanism, which is distinct from benzodiazepines. While benzodiazepines primarily modulate synaptic receptors, this compound binds to a different site on the GABA-A receptor, allowing it to potentiate both phasic (synaptic) and tonic (extrasynaptic) inhibitory currents . This dual action on GABAergic signaling, a system often implicated in mood disorders due to deficits in inhibitory neurotransmission, is a key area of scientific investigation . This compound has been the subject of extensive clinical research for major depressive disorder (MDD) and postpartum depression (PPD) . In clinical studies, its oral bioavailability and a half-life suitable for once-daily dosing have made it a valuable compound for probing the therapeutic potential of short-course treatments for depressive disorders . Research has demonstrated that this compound can provide rapid improvement in depressive symptom scales, with effects observed as early as day 3 and sustained through the end of study follow-up periods . This profile positions this compound as a crucial research chemical for studying the role of the GABAergic system in neuropsychiatric conditions and for exploring new paradigms in the timeline of therapeutic intervention. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

1-[2-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O2/c1-24(30)9-7-18-17(11-24)3-4-20-19(18)8-10-25(2)21(20)5-6-22(25)23(29)15-28-14-16(12-26)13-27-28/h13-14,17-22,30H,3-11,15H2,1-2H3/t17-,18+,19-,20-,21+,22-,24-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARRKNSQXBRBGZ-GVKWWOCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C(C1)CCC3C2CCC4(C3CCC4C(=O)CN5C=C(C=N5)C#N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@H]2[C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CN5C=C(C=N5)C#N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601128500
Record name Zuranolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632051-40-1
Record name 1-[(3α,5β)-3-Hydroxy-3-methyl-20-oxo-19-norpregnan-21-yl]-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1632051-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zuranolone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632051401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zuranolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15490
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zuranolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZURANOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZW49N180B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Zuranolone: A Technical Guide to its Function as a GABA-A Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuranolone (brand name Zurzuvae™) is a novel, orally administered neuroactive steroid developed for the treatment of postpartum depression (PPD).[1][2][3][4] It is a synthetic analog of the endogenous neurosteroid allopregnanolone.[5] this compound represents a significant advancement in the treatment of mood disorders, primarily due to its distinct mechanism of action and rapid onset of effect compared to traditional antidepressants.[1][5] This document provides an in-depth technical overview of this compound, focusing on its core mechanism as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.

Core Mechanism of Action

The primary mechanism of action of this compound is its function as a positive allosteric modulator of GABA-A receptors, the principal inhibitory neurotransmitter receptors in the central nervous system.[5][6][7]

  • Binding Site and Allosteric Modulation : Unlike benzodiazepines, which bind to the interface between the α and γ subunits of the GABA-A receptor, this compound binds to a distinct site at the α/β subunit interface.[8][9] This allosteric binding does not activate the receptor directly but enhances the effect of the endogenous ligand, GABA.[5] By binding to this site, this compound induces a conformational change in the receptor that increases its sensitivity to GABA, thereby amplifying the inhibitory signal.[5]

  • Synaptic and Extrasynaptic Activity : A key feature of this compound is its ability to modulate both synaptic (γ subunit-containing) and extrasynaptic (δ subunit-containing) GABA-A receptors.[8][10][11][12] This broad activity allows it to enhance both phasic (transient, high-concentration GABA signaling at the synapse) and tonic (persistent, low-concentration GABA signaling outside the synapse) inhibition.[8][9] The enhancement of tonic inhibition is particularly important for regulating overall neuronal excitability and network activity.[8]

  • Receptor Expression : Preclinical, in vitro evidence suggests that this compound may upregulate the surface expression of GABA-A receptors, which contrasts with benzodiazepines that have been associated with receptor downregulation.[8][9] This upregulation could contribute to a more sustained restoration of the excitatory-inhibitory balance in crucial brain networks.[8][9]

The diagram below illustrates the signaling pathway of this compound at the GABA-A receptor.

GABAA_Pathway cluster_receptor GABA-A Receptor (Transmembrane) Receptor γ α β α β Chloride Receptor->Chloride Opens Channel (Potentiated by this compound) BZ_Site Benzodiazepine Site (α/γ interface) BZ_Site->Receptor NAS_Site This compound Site (α/β interface) NAS_Site->Receptor GABA GABA GABA->Receptor:alpha Binds This compound This compound This compound->NAS_Site Binds Neuron_In Intracellular Space Chloride->Neuron_In Influx Neuron_Out Extracellular Space Neuron_In->Neuron_Out Hyperpolarization (Inhibitory Effect)

This compound's mechanism at the GABA-A receptor.

Quantitative Data

Pharmacodynamics

This compound's activity has been quantified across various GABA-A receptor subtypes, demonstrating its potent modulatory effects.

Receptor SubtypeDescriptionEC₅₀ (nM)Eₘₐₓ (%)Citation(s)
α₁β₂γ₂ Most abundant synaptic receptor4301037[11][13]
α₄β₃δ Abundant extrasynaptic receptor118556[11][13]

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum Efficacy): The maximum potentiation of GABA-evoked current.

Clinical Efficacy: Postpartum Depression (PPD)

Clinical trials have demonstrated a rapid and significant reduction in depressive symptoms in patients with PPD.

StudyTreatment GroupNPrimary EndpointChange from Baseline (LSM)Placebo-Adjusted Difference (LSM)P-valueCitation(s)
SKYLARK (Phase 3) This compound 50 mg98HAMD-17 Score at Day 15-15.6-4.00.0007[14][15]
Placebo97HAMD-17 Score at Day 15-11.6N/AN/A[14][15]
Meta-Analysis (PPD) This compound (pooled)N/AHAM-D Score at Day 15N/A-4.06< .001[16]

HAMD-17: 17-item Hamilton Rating Scale for Depression; LSM: Least-Squares Mean.

Clinical Efficacy: Major Depressive Disorder (MDD)

Results in MDD have been more varied. While some studies showed early improvements, the primary endpoints were not always met.

StudyTreatment GroupNPrimary EndpointChange from Baseline (LSM)Placebo-Adjusted Difference (LSM)P-valueCitation(s)
MOUNTAIN (Phase 3) This compound 30 mg194HAMD-17 Score at Day 15-12.5-1.40.116[17]
Placebo193HAMD-17 Score at Day 15-11.1N/AN/A[17]
Meta-Analysis (MDD) This compound (pooled)N/AHAM-D Score at Day 15N/A-2.40< .001[16]
Pharmacokinetics

This compound was designed with pharmacokinetic properties suitable for once-daily oral dosing.[10][11]

ParameterValueDescriptionCitation(s)
Route of Administration OralTaken as a daily capsule.[3]
Bioavailability ~62% (in mice)High oral bioavailability.[18][19]
Elimination Half-Life 16–23 hoursSupports once-daily dosing.[3]
Metabolism ExtensivePrimarily metabolized by the CYP3A4 enzyme.[12][20][21]
Protein Binding 99.5%High degree of binding to plasma proteins.[3]
Time to Cₘₐₓ ~30 minutes (in mice)Rapid absorption after oral administration.[19]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize this compound and similar GABA-A receptor modulators.

Protocol 1: In Vitro Characterization via Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to determine the potency and efficacy of a compound on specific GABA-A receptor subtypes expressed in a heterologous system (e.g., HEK293 or CHO cells).[22][23]

Objective: To measure the modulation of GABA-evoked currents by this compound.

Materials:

  • Cell Line: HEK293 cells stably transfected with genes for specific human GABA-A receptor subunits (e.g., α₁, β₂, γ₂).[22]

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4.[22]

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP. pH adjusted to 7.2.[22]

  • GABA Stock Solution: 100 mM in deionized water.

  • This compound Stock Solution: 10 mM in DMSO.

Methodology:

  • Cell Culture: Culture transfected cells on glass coverslips. Use 24-48 hours post-transfection for optimal receptor expression.[22]

  • Recording Setup: Place a coverslip in the recording chamber on a microscope stage and perfuse with the external solution.

  • Obtaining a Recording:

    • Use a glass micropipette (resistance 3-5 MΩ) filled with the internal solution.

    • Approach a single cell and apply gentle suction to form a high-resistance (>1 GΩ) seal.

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.[22]

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • Use a rapid solution exchange system for drug application.[13][22]

    • Establish a stable baseline by applying a submaximal concentration of GABA (e.g., EC₂₀, ~2 μM) for a short duration until the response is stable.[13][22][24]

    • Co-apply the same concentration of GABA with varying concentrations of this compound to determine its modulatory effect.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.

    • Calculate the percentage potentiation: [((I_GABA+this compound / I_GABA) - 1) * 100].

    • Plot the potentiation against the log concentration of this compound to generate a dose-response curve and calculate the EC₅₀ and Eₘₐₓ values.

The following diagram outlines the general workflow for this experimental characterization.

Experimental_Workflow start Start cell_prep Prepare Transfected HEK293 Cells start->cell_prep setup_rig Set Up Patch-Clamp Rig & Perfuse with External Solution cell_prep->setup_rig obtain_seal Obtain Gigaohm Seal & Achieve Whole-Cell Configuration setup_rig->obtain_seal apply_gaba Apply GABA (EC₂₀) to Establish Baseline Current obtain_seal->apply_gaba apply_drug Co-apply GABA (EC₂₀) + this compound (Varying Conc.) apply_gaba->apply_drug After stable baseline record_current Record GABA-Evoked Chloride Current apply_drug->record_current analyze Analyze Data: - Calculate % Potentiation - Generate Dose-Response Curve - Determine EC₅₀ & Eₘₐₓ apply_drug->analyze After all concentrations record_current->apply_drug Test next concentration end End analyze->end

Workflow for electrophysiological characterization.
Protocol 2: In Vivo Assessment via Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol assesses the in vivo GABAergic activity of a compound by measuring its ability to protect against chemically-induced seizures.

Objective: To determine the minimum effective dose of this compound required to provide anticonvulsant protection.[10][25]

Materials:

  • Animals: Adult male CD-1 mice (25-35 g).[11]

  • Test Compound: this compound, prepared for oral (PO) administration.

  • Chemoconvulsant: Pentylenetetrazole (PTZ), prepared in saline for intraperitoneal (IP) injection.

  • Vehicle Control: Vehicle used to dissolve this compound (e.g., 30% sulfobutylether-β-cyclodextrin).[26]

Methodology:

  • Animal Dosing:

    • Randomly assign mice to different treatment groups: vehicle control and various doses of this compound (e.g., 0.3, 1, 3, 10 mg/kg PO).[18]

    • Administer this compound or vehicle via oral gavage.

  • PTZ Challenge:

    • 60 minutes after oral dosing, administer a convulsant dose of PTZ (e.g., 50 mg/kg, IP).[18][26]

  • Observation:

    • Immediately after PTZ injection, place each mouse in an individual observation chamber.

    • Record the latency to the first sign of a tonic-clonic seizure.

  • Data Analysis:

    • Compare the seizure latency times between the vehicle-treated group and the this compound-treated groups using appropriate statistical tests (e.g., ANOVA).

    • A significant increase in seizure latency indicates a protective, GABAergic effect.[18] The minimum dose that produces a statistically significant effect is determined.

Drug Development and Approval Logic

The development of this compound followed a structured path from preclinical characterization to clinical validation and regulatory review.

Development_Logic preclinical Preclinical Characterization - In Vitro: Receptor Activity (EC₅₀) - In Vivo: Seizure Models, PK phase1 Phase 1 Clinical Trials - Safety & Tolerability - Pharmacokinetics in Humans preclinical->phase1 phase2 Phase 2 Clinical Trials - Proof of Concept in MDD - Dose-Ranging Studies phase1->phase2 phase3 Phase 3 Clinical Programs - NEST Program for PPD (ROBIN, SKYLARK) - LANDSCAPE Program for MDD (MOUNTAIN, etc.) phase2->phase3 nda_submission New Drug Application (NDA) Filing - Submitted to FDA for MDD & PPD phase3->nda_submission fda_review FDA Review - Granted Priority Review nda_submission->fda_review approval FDA Approval (Aug 2023) - Approved for Postpartum Depression (PPD) fda_review->approval crl Complete Response Letter (CRL) - Issued for Major Depressive Disorder (MDD) - Additional data required fda_review->crl

References

Zuranolone: A Deep Dive into its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuranolone (also known as SAGE-217 or by its brand name Zurzuvae) is a pioneering neuroactive steroid that has garnered significant attention for its novel mechanism of action and rapid antidepressant effects. It is a positive allosteric modulator of the GABA-A receptor, offering a new therapeutic avenue for postpartum depression (PPD). This technical guide provides a comprehensive overview of the chemical architecture of this compound and a detailed account of its synthetic pathway, tailored for professionals in the field of drug discovery and development.

Chemical Structure

This compound is a synthetic analog of the endogenous neurosteroid allopregnanolone. Its chemical structure is that of a 19-norpregnane steroid, characterized by a specific arrangement of functional groups that contribute to its pharmacological activity and pharmacokinetic profile.

Systematic IUPAC Name: 1-[2-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]pyrazole-4-carbonitrile.[1]

Key Structural Features:

  • Steroid Core: A 19-norpregnane skeleton, which is a pregnane steroid missing a methyl group at the C-10 position.

  • 3α-hydroxy, 3β-methyl Group: A hydroxyl group at the 3α position and a methyl group at the 3β position of the A-ring are crucial for its interaction with the GABA-A receptor.

  • 20-oxo Group: A ketone functional group at the C-20 position.

  • 21-pyrazole-4-carbonitrile Moiety: A distinguishing feature is the attachment of a 4-cyano-1H-pyrazol-1-yl group at the C-21 position, which plays a significant role in its potency and oral bioavailability.

Physicochemical and Structural Properties
PropertyValueReference
Molecular Formula C₂₅H₃₅N₃O₂[2][3]
Molecular Weight 409.57 g/mol [2][3]
CAS Number 1632051-40-1[3]
Appearance White to off-white, non-hygroscopic, crystalline solid[2]
Stereochemistry Defined stereocenters at positions 3, 5, 8, 9, 10, 13, 14, and 17[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a readily available steroid precursor. The following pathway has been compiled from patent literature and medicinal chemistry publications.

Synthetic Pathway Overview

Zuranolone_Synthesis A 19-Norandrostenedione (I) B 5β-Estrane-3,17-dione (II) A->B H₂, Pd/C, HBr, THF C (3α,5β)-3-hydroxy-3-methylestran-17-one (IV) B->C MeMgBr, MAD, Toluene/THF, -60°C D (3α,5β)-3-methyl-19-norpregn-17-en-3-ol (VI) C->D EtP⁺Ph₃Br⁻, t-BuOK, THF, 60°C E Secondary Alcohol (VII) D->E 1. BH₃·Me₂S 2. NaOH, H₂O₂ F Methylketone (VIII) E->F PCC, DCM G Bromo Compound (IX) F->G Br₂, HBr, MeOH H This compound G->H Pyrazole-4-carbonitrile (X), K₂CO₃, THF Experimental_Workflow cluster_0 Reaction Setup cluster_1 Work-up and Isolation cluster_2 Purification and Analysis A Combine Reactants and Solvents B Establish Reaction Conditions (Temperature, Atmosphere) A->B C Monitor Reaction Progress (TLC, LC-MS) B->C D Quench Reaction C->D E Liquid-Liquid Extraction D->E F Dry Organic Layer E->F G Solvent Evaporation F->G H Column Chromatography / Recrystallization G->H I Characterization (NMR, MS) H->I J Purity Analysis (HPLC) I->J K Pure Intermediate J->K Proceed to Next Step

References

Zuranolone: A Comprehensive Technical Guide on Pharmacokinetics and Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuranolone (brand name ZURZUVAE™) is a novel neuroactive steroid that acts as a positive allosteric modulator of both synaptic and extrasynaptic gamma-aminobutyric acid type A (GABA-A) receptors.[1][2][3][4] Approved for the treatment of postpartum depression (PPD) in adults in the United States, it is the first oral medication in its class, offering a significant advancement in convenience and accessibility.[1][5][6] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and oral bioavailability of this compound, compiling data from preclinical and clinical studies to serve as a resource for researchers, scientists, and professionals in drug development.

Pharmacokinetic Profile of this compound

This compound was designed to have pharmacokinetic properties suitable for once-daily oral dosing.[3][4][5] Its absorption, distribution, metabolism, and excretion (ADME) characteristics have been evaluated in various studies, including Phase 1 clinical trials in healthy Japanese and White adults, as well as in elderly subjects.[7][8]

Absorption and Bioavailability

Following oral administration, this compound reaches peak plasma concentrations (Tmax) in approximately 5 to 6 hours.[2][9] While the absolute bioavailability has not been formally evaluated, studies in mice have shown a moderately high oral bioavailability of 62%.[5]

Effect of Food: The absorption of this compound is significantly influenced by the presence of food. Administration with a meal, particularly one containing fat, enhances its bioavailability.[7][8][10] A high-fat meal (800-1,000 calories, 50% fat) can increase the maximum concentration (Cmax) by approximately 4.3-fold and the area under the curve (AUC) by about 2-fold compared to fasted conditions.[11] A low-fat meal (400-500 calories, 25% fat) resulted in a 3.5-fold increase in Cmax and a 1.8-fold increase in AUC.[11] For optimal absorption, it is recommended that this compound be taken with a meal containing 400 to 1,000 calories with 25% to 50% fat content.[10]

Distribution

This compound is extensively distributed into tissues, with a volume of distribution greater than 500 L following oral administration.[11] It has a high plasma protein binding of over 99.5%.[11] The mean blood-to-plasma concentration ratio ranges from 0.54 to 0.58.[11] In preclinical studies with mice, the brain-to-plasma ratio was found to be in the range of 1.4-1.6.[5]

Metabolism and Excretion

This compound undergoes extensive metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][10][11][12] There are no circulating human metabolites that constitute more than 10% of the total drug-related materials, and none are considered to contribute to the therapeutic effects of the drug.[2][11]

The elimination of this compound occurs through both renal and fecal pathways. Approximately 45% of the administered dose is excreted in the urine and 41% in the feces, primarily as metabolites.[12] The terminal half-life of this compound in adults is approximately 19.7 to 24.6 hours.[11][12] Steady-state plasma concentrations are typically achieved within 3 to 5 days of once-daily dosing, with an accumulation of approximately 1.5-fold in systemic exposure.[2][9][11]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound from preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Mice

ParameterOral (PO) Administration (10 mg/kg)Intraperitoneal (IP) Administration (10 mg/kg)
Cmax (ng/mL) 13353197
Tmax (min) 3030
Oral Bioavailability (%) 6289
Brain-to-Plasma Ratio 1.4 - 1.61.4 - 1.6
Data sourced from a study in adult male CD1 mice.[5]

Table 2: Human Pharmacokinetic Parameters of this compound

ParameterValue
Tmax (hours) 5 - 6
Half-life (hours) 19.7 - 24.6
Volume of Distribution (L) > 500
Plasma Protein Binding (%) > 99.5%
Accumulation Ratio ~1.5
Time to Steady State (days) 3 - 5
Data compiled from various clinical studies in adult populations.[2][9][11][12]

Table 3: Effect of Food on this compound Pharmacokinetics (30 mg dose)

Meal TypeCmax Increase (fold)AUC Increase (fold)
Low-Fat Meal ~3.5~1.8
High-Fat Meal ~4.3~2.0
Comparison to fasted conditions.[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Preclinical Pharmacokinetic Study in Mice
  • Subjects: Adult male CD-1 mice.[3]

  • Drug Formulation and Administration: this compound was solubilized in 30% sulfobutyl ether β-cyclodextrin (SBECD) for oral (PO) administration and 15% (2-Hydroxypropyl)-β-Cyclodextrin (HP-β-CD) for intraperitoneal (IP) administration. A single dose of 10 mg/kg was administered.[3]

  • Sample Collection: Blood and brain tissue samples were collected at various time points post-dosing.

  • Analysis: Plasma and brain concentrations of this compound were determined to calculate pharmacokinetic parameters. The brain-to-plasma ratio was obtained at 1-hour post-dosing.[5]

Phase 1 Clinical Trial in Healthy Adults
  • Study Design: A Phase 1, two-part, two-period, randomized, double-blind, placebo-controlled crossover trial was conducted to assess the pharmacokinetics of this compound alone and in combination with alprazolam or ethanol.[1]

  • Participants: Healthy adult volunteers.[1]

  • Dosing: Participants received this compound or placebo.

  • Blood Sample Collection for this compound PK: On days 5 and 9 of each study part, blood samples were collected prior to dosing and at 1, 2, 3, 4, 5, 6, 8, 12, 16, and 24 hours post-dose.[1]

  • Analysis: Plasma concentrations of this compound were measured to determine pharmacokinetic parameters such as Cmax and AUC. Pharmacokinetic interactions were evaluated using mixed-effects models on log-transformed Cmax and AUC.[1]

Food Effect Study
  • Study Design: A randomized, open-label, crossover study was conducted in healthy Japanese adults.

  • Participants: 12 Japanese adults.[8]

  • Dosing: A single 30 mg dose of this compound was administered under fed and fasted conditions.[8]

  • Sample Collection: Blood samples were collected at predefined time points to measure plasma this compound concentrations.[7]

  • Analysis: Pharmacokinetic parameters were calculated and compared between the fed and fasted states to assess the effect of food on bioavailability.[7][8]

Mandatory Visualizations

Mechanism of Action and Signaling

This compound's therapeutic effects are believed to be mediated through its positive allosteric modulation of GABA-A receptors. Unlike benzodiazepines, which primarily act on synaptic GABA-A receptors, this compound modulates both synaptic and extrasynaptic receptors.[2][10] This dual action enhances both phasic and tonic inhibition in the central nervous system, contributing to the rapid reduction of depressive symptoms.

G cluster_0 This compound Action cluster_1 Cellular Effect cluster_2 CNS Outcome This compound This compound (Oral Administration) GABA_A GABA-A Receptors (Synaptic & Extrasynaptic) This compound->GABA_A Positive Allosteric Modulation GABA_binding Enhanced GABA Binding and Efficacy GABA_A->GABA_binding Chloride_influx Increased Chloride Ion Influx GABA_binding->Chloride_influx Neuronal_hyperpolarization Neuronal Hyperpolarization Chloride_influx->Neuronal_hyperpolarization Reduced_excitability Reduced Neuronal Excitability Neuronal_hyperpolarization->Reduced_excitability Therapeutic_effect Antidepressant Effect Reduced_excitability->Therapeutic_effect G Screening Subject Screening & Enrollment Randomization Randomization (this compound vs. Placebo) Screening->Randomization Dosing Drug Administration (e.g., Single or Multiple Doses) Randomization->Dosing Blood_Sampling Serial Blood Sample Collection (Pre-defined time points) Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Bioanalysis for This compound Concentration Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Bioanalysis->PK_Analysis Statistical_Analysis Statistical Analysis & Reporting PK_Analysis->Statistical_Analysis

References

The Discovery and Development of Zuranolone: A Novel Neuroactive Steroid for Depressive Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Zuranolone (brand name Zurzuvae™) represents a significant advancement in the treatment of depressive disorders, offering a novel mechanism of action and a rapid onset of therapeutic effects. This document provides a comprehensive technical overview of the discovery, development, and preclinical/clinical evaluation of this compound, a neuroactive steroid and positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into the pharmacology, experimental validation, and clinical application of this first-in-class oral therapeutic.

Introduction: The Unmet Need and the Rise of Neuroactive Steroids

Major Depressive Disorder (MDD) and Postpartum Depression (PPD) are debilitating conditions with a significant impact on global health. Traditional monoaminergic antidepressants, while effective for many, are often characterized by a delayed onset of action and a lack of efficacy in a substantial portion of patients. This has driven the search for novel therapeutic agents with distinct mechanisms of action.

Neuroactive steroids (NASs) have emerged as a promising class of molecules that rapidly modulate neuronal excitability.[1][2] The development of this compound was spurred by the understanding of the role of endogenous neuroactive steroids, such as allopregnanolone, in regulating mood and the observation of their fluctuating levels during periods of hormonal change, such as the postpartum period.[1] this compound was developed as an orally bioavailable analog of brexanolone (an intravenous formulation of allopregnanolone), designed to offer a more convenient and accessible treatment option.[3]

Discovery and Medicinal Chemistry

From Intravenous to Oral: The Rationale for this compound

The development of this compound was a direct result of a structure-activity relationship (SAR) program aimed at creating an orally bioavailable neuroactive steroid with an optimized pharmacokinetic profile suitable for once-daily dosing.[4] Brexanolone, while effective, requires a 60-hour intravenous infusion, limiting its use. This compound was engineered to overcome this limitation.

Synthesis of this compound

The synthesis of this compound has been described in the patent literature.[5] A representative synthetic scheme is outlined below. The process involves several key chemical transformations to construct the steroid core and append the novel side chain responsible for its unique properties.

A detailed, step-by-step synthesis protocol is provided in the Experimental Protocols section.

Mechanism of Action: A Positive Allosteric Modulator of GABA-A Receptors

This compound exerts its therapeutic effects through positive allosteric modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[6]

Targeting Synaptic and Extrasynaptic Receptors

Unlike benzodiazepines, which primarily act on synaptic GABA-A receptors containing γ subunits, this compound modulates both synaptic and extrasynaptic GABA-A receptors.[7] This broader activity is thought to contribute to its robust and rapid antidepressant effects. This compound has been shown to potentiate GABA-ergic currents at nine unique human recombinant GABA-A receptor subtypes.[4]

Signaling Pathway

The binding of this compound to a distinct allosteric site on the GABA-A receptor enhances the receptor's response to GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability. This dampening of neuronal activity in key brain circuits implicated in mood and anxiety is believed to be the primary mechanism underlying its antidepressant and anxiolytic effects.[7]

GABAA_Signaling cluster_membrane Neuronal Membrane GABAA_receptor GABA-A Receptor (Pentameric Ion Channel) Chloride Chloride Ions (Cl-) GABAA_receptor->Chloride Channel Opening GABA GABA GABA->GABAA_receptor Binds to orthosteric site This compound This compound This compound->GABAA_receptor Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Antidepressant_Effect Antidepressant & Anxiolytic Effects Reduced_Excitability->Antidepressant_Effect

Figure 1: this compound's Mechanism of Action at the GABA-A Receptor.

Preclinical Pharmacology

In Vitro Potency and Efficacy

This compound's activity has been characterized across various recombinant human GABA-A receptor subtypes. The half-maximal effective concentrations (EC50) and maximal efficacy (Emax) demonstrate its potent modulation of both synaptic and extrasynaptic receptors.

Receptor SubtypeEC50 (nM)Emax (% of GABA response)Reference
α1β2γ2 (synaptic)4301037%[4]
α4β3δ (extrasynaptic)118556%[4]
α2β3γ22601260%[4]
α3β3γ22201250%[4]
α5β3γ22101120%[4]
α1β3δ1101060%[4]
α6β3δ1201180%[4]
α1β1γ22501300%[4]
α1β31501100%[4]
Preclinical Pharmacokinetics

Pharmacokinetic studies in rodents have demonstrated that this compound possesses properties suitable for oral administration.

SpeciesRouteTmax (hr)Cmax (ng/mL)AUC (ng*hr/mL)Bioavailability (%)Brain:Plasma RatioReference
MousePO0.513354530621.4-1.6[8]
MouseIP0.531976250891.4-1.6[8]
In Vivo Efficacy in Animal Models

This compound has shown efficacy in preclinical models of seizure, which are often used to assess the in vivo activity of GABA-A receptor modulators.

  • Pentylenetetrazole (PTZ)-Induced Seizure Model: this compound demonstrates a dose-dependent protection against PTZ-induced seizures in mice, indicating its ability to enhance GABAergic inhibition in the central nervous system.[4][9]

Clinical Development

This compound has undergone a comprehensive clinical development program for both Postpartum Depression (PPD) and Major Depressive Disorder (MDD).

Phase 3 Clinical Trial in Postpartum Depression (SKYLARK Study)

The SKYLARK study was a pivotal Phase 3 trial that evaluated the efficacy and safety of a 14-day course of 50 mg this compound in women with severe PPD.[10][11]

EndpointThis compound 50 mg (n=98)Placebo (n=97)P-valueReference
Primary: Change from Baseline in HAMD-17 Score at Day 15-15.6-11.60.0007[11]
Secondary: Change from Baseline in HAMD-17 Score at Day 3Significant Improvement-<0.05[11]
Secondary: Change from Baseline in HAMD-17 Score at Day 28-15.2-12.0<0.05[10]
Secondary: Change from Baseline in HAMD-17 Score at Day 45-15.2-12.5<0.05[10]
Secondary: HAMD-17 Response Rate at Day 15 (≥50% reduction)57%38%<0.05[7]
Secondary: HAMD-17 Remission Rate at Day 15 (score ≤7)36%18%<0.05[12]
Phase 3 Clinical Trial in Major Depressive Disorder (CORAL Study)

The CORAL study investigated the efficacy of this compound 50 mg co-initiated with a standard antidepressant therapy (ADT) in adults with MDD.[13]

EndpointThis compound 50 mg + ADTPlacebo + ADTP-valueReference
Primary: Change from Baseline in HAMD-17 Score at Day 3-8.9-7.00.0004[13]
Change from Baseline in HAMD-17 Score at Day 15-13.1-11.9Nominal p<0.05[13]
HAMD-17 Response Rate at Day 1553.3%43.1%Nominal p<0.05[13]
HAMD-17 Remission Rate at Day 1526.9%18.3%Nominal p<0.05[13]
Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated. The most common adverse events include somnolence, dizziness, sedation, headache, and diarrhea.[10][14]

Experimental Protocols

Synthesis of this compound

The following is a representative synthetic protocol based on patent literature.[15]

Synthesis_Workflow Start Starting Material (19-nor-androstenedione derivative) Step1 Step 1: Reduction Start->Step1 Step2 Step 2: Grignard Reaction Step1->Step2 Step3 Step 3: Wittig Reaction Step2->Step3 Step4 Step 4: Hydroboration-Oxidation Step3->Step4 Step5 Step 5: Oxidation Step4->Step5 Step6 Step 6: Bromination Step5->Step6 Step7 Step 7: Nucleophilic Substitution Step6->Step7 Final This compound Step7->Final

Figure 2: General Synthetic Workflow for this compound.

Detailed Protocol: A detailed, step-by-step synthetic protocol with reagents, conditions, and purification methods would be included here in a full whitepaper, based on publicly available patent information.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

Objective: To measure the potentiation of GABA-evoked currents by this compound in cells expressing specific GABA-A receptor subtypes.

Materials:

  • Cell line expressing the desired human recombinant GABA-A receptor subtype (e.g., HEK293 cells)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 137 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 140 CsCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 11 EGTA (pH 7.2)

  • GABA stock solution

  • This compound stock solution in DMSO

Procedure:

  • Culture cells expressing the GABA-A receptor subtype of interest on glass coverslips.

  • Prepare external and internal solutions and filter sterilize.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Place a coverslip with cells in the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

  • Co-apply GABA with increasing concentrations of this compound to determine the potentiation of the GABA-evoked current.

  • Analyze the data to determine EC50 and Emax values for this compound at the specific receptor subtype.

In Vivo Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model

Objective: To assess the in vivo efficacy of this compound in a model of generalized seizures.

Materials:

  • Male CD-1 mice (8-10 weeks old)

  • This compound formulation for oral gavage

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Observation chambers

  • Timer

Procedure:

  • Acclimate mice to the testing environment.

  • Administer this compound or vehicle orally to different groups of mice.

  • After a predetermined pretreatment time (e.g., 60 minutes), administer a convulsant dose of PTZ subcutaneously.

  • Immediately place each mouse in an individual observation chamber and start the timer.

  • Observe the mice for 30 minutes for the occurrence of seizures.

  • Score the seizure severity using a standardized scale (e.g., Racine scale).

  • Record the latency to the first myoclonic jerk and the incidence of generalized tonic-clonic seizures.

  • Analyze the data to determine the dose-dependent protective effect of this compound.

Seizure Scoring (Racine Scale):

  • Stage 0: No response

  • Stage 1: Ear and facial twitching

  • Stage 2: Myoclonic jerks without upright posture

  • Stage 3: Myoclonic jerks with upright posture

  • Stage 4: Tonic-clonic seizures with loss of righting reflex

  • Stage 5: Tonic-clonic seizures with hindlimb extension

Quantification of this compound in Plasma: LC-MS/MS Method

Objective: To accurately quantify the concentration of this compound in plasma samples from pharmacokinetic and clinical studies.

Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used.

General Procedure:

  • Sample Preparation: Protein precipitation of plasma samples with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

  • Chromatographic Separation: Separation of this compound and the internal standard on a C18 reverse-phase column with a gradient mobile phase.

  • Mass Spectrometric Detection: Detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.

Specific parameters such as mobile phase composition, gradient profile, and MRM transitions would be detailed in a full analytical method validation report.

Future Directions and Conclusion

This compound's approval for postpartum depression marks a significant milestone in the treatment of mood disorders. Its novel mechanism of action and rapid onset of effect offer a valuable new option for patients. Ongoing research is exploring its potential in other indications, including major depressive disorder.

The development of this compound showcases the power of a rational drug design approach, building upon our understanding of neurobiology to address unmet medical needs. This technical guide has provided a comprehensive overview of the key data and methodologies that have underpinned the successful development of this innovative therapeutic.

Drug_Development_Pipeline cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification (GABA-A Receptor) Lead_Opt Lead Optimization (SAR Studies) Target_ID->Lead_Opt In_Vitro In Vitro Studies (Electrophysiology) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Phase1 Phase 1 (Safety & PK) In_Vivo->Phase1 Phase2 Phase 2 (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase 3 (Pivotal Trials) Phase2->Phase3 Approval Regulatory Approval (FDA) Phase3->Approval

Figure 3: The Drug Development Pipeline for this compound.

References

Zuranolone: A Comprehensive Technical Guide to its Modulation of Synaptic and Extrasynaptic GABA-A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zuranolone (SAGE-217/BIIB125) is a novel, orally bioavailable neuroactive steroid (NAS) that functions as a positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABA-A) receptors.[1] Its mechanism of action, which involves the potentiation of both synaptic and extrasynaptic GABA-A receptors, distinguishes it from traditional GABAergic modulators like benzodiazepines.[2][3] This broad activity is thought to rapidly rebalance dysregulated neuronal networks that are implicated in mood disorders.[4] Clinical trials have demonstrated this compound's efficacy in producing rapid and sustained improvements in depressive symptoms in major depressive disorder (MDD) and postpartum depression (PPD).[5][6] This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The GABAergic System and the Role of this compound

The GABA system is the primary inhibitory signaling pathway in the central nervous system (CNS), crucial for regulating neuronal excitability and maintaining the balance between excitation and inhibition.[2] GABA exerts its effects by activating GABA-A receptors, which are ligand-gated ion channels that permit the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and reduced neuronal firing.

GABAergic inhibition occurs through two primary modes:

  • Phasic Inhibition: Mediated by synaptic GABA-A receptors , typically containing α1/2/3, β, and γ2 subunits. These receptors are activated by transient, high concentrations of GABA released into the synaptic cleft, resulting in brief inhibitory postsynaptic currents (IPSCs).[2][7]

  • Tonic Inhibition: Mediated by extrasynaptic GABA-A receptors , which often contain α4/6 and δ subunits.[7][8] These receptors are highly sensitive to low, ambient concentrations of GABA in the extracellular space, generating a persistent inhibitory current that regulates the overall excitability of the neuron.[2][3]

This compound, as a positive allosteric modulator, does not activate the GABA-A receptor directly but enhances the effect of GABA when it binds to the receptor.[5][9] This leads to an increase in both phasic and tonic inhibitory currents.[2][3]

Differentiated Mechanism of Action

This compound's mechanism differs significantly from that of benzodiazepines:

  • Binding Site: this compound binds to the transmembrane interface of α/β subunits, a site present in nearly all GABA-A receptor subtypes.[2][10] In contrast, benzodiazepines bind to the interface between α and γ subunits, restricting their activity primarily to synaptic receptors containing these subunits.[2][3]

  • Receptor Modulation: By acting on a wider array of receptor subtypes, this compound potentiates both synaptic (γ-containing) and extrasynaptic (δ-containing) receptors.[1][11][12] This dual modulation of phasic and tonic inhibition is a key feature of its pharmacological profile.[2][13]

  • Receptor Expression: Preclinical in vitro evidence suggests that this compound may upregulate the surface expression of GABA-A receptors, a mechanism not typically associated with benzodiazepines, which have been linked to receptor downregulation with long-term use.[2][3]

This comprehensive modulation of the GABAergic system is hypothesized to restore excitatory-inhibitory balance in brain networks governing mood, cognition, and arousal, leading to the rapid antidepressant effects observed in clinical studies.[2][4]

Quantitative Data on this compound's Activity

The following tables summarize key in vitro and clinical data, providing a quantitative perspective on this compound's potency and efficacy.

Table 1: In Vitro Potency and Efficacy of this compound at Human GABA-A Receptor Subtypes

Receptor Subtype Predominant Location Agonist This compound EC₅₀ (nM) This compound Eₘₐₓ (%) Reference
α₁β₂γ₂ Synaptic GABA (2 µM) 430 1037 [14]
α₄β₃δ Extrasynaptic GABA (2 µM) 118 556 [14]
α₁β₂γ₂ Synaptic Not Specified 123 ± 20 Not Reported [15]

| α₄β₃δ | Extrasynaptic | Not Specified | 93 ± 10 | Not Reported |[15] |

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. A lower EC₅₀ indicates greater potency. Eₘₐₓ (Maximum efficacy): The maximum effect a drug can produce, expressed as a percentage of the agonist's baseline effect.

Table 2: Summary of Clinical Efficacy of this compound (50 mg) in Major Depressive Disorder (MDD)

Study Endpoint Time Point This compound (LS Mean Change) Placebo (LS Mean Change) p-value Reference
HAMD-17 Total Score Day 3 -9.8 -6.8 Nominally Significant [4]
HAMD-17 Total Score Day 15 -14.1 -12.3 < 0.05 [4]
MADRS Total Score Day 15 -15.6 -11.6 < 0.05 [5]
Response Rate (≥50% HAMD-17 reduction) Day 15 57% 42% < 0.05 [4]

| Remission Rate (HAMD-17 ≤7) | Day 15 | 36% | 23% | < 0.05 |[4] |

HAMD-17 (17-item Hamilton Depression Rating Scale) and MADRS (Montgomery-Åsberg Depression Rating Scale) are standard clinician-rated scales for assessing the severity of depressive symptoms. LS Mean (Least Squares Mean) Change: The average change from baseline, adjusted for covariates in the statistical model.

Key Experimental Protocols

The characterization of this compound's effects on GABA-A receptors relies on established electrophysiological and behavioral assays.

Protocol 1: In Vitro Characterization using Whole-Cell Patch-Clamp Electrophysiology

This protocol is fundamental for assessing the potency and efficacy of a modulator on specific GABA-A receptor subtypes.[16]

  • Objective: To quantify the modulatory effect of this compound on GABA-evoked currents in cells expressing specific recombinant human GABA-A receptor subtypes.

  • Materials:

    • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably or transiently transfected with cDNAs for the desired GABA-A receptor subunits (e.g., α₁β₂γ₂ for synaptic or α₄β₃δ for extrasynaptic).[14][16]

    • External Solution (in mM): 137 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2 with CsOH.

    • Agonist/Modulator: GABA stock solution, this compound stock solution dissolved in DMSO and then diluted to final concentrations in the external solution.

  • Methodology:

    • Cell Culture: Transfected cells are cultured on glass coverslips for 24-48 hours prior to recording to allow for optimal receptor expression.[16]

    • Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope stage and continuously perfused with the external solution.

    • Whole-Cell Configuration: A glass micropipette (3-5 MΩ resistance) filled with the internal solution is used to form a high-resistance seal with the membrane of a single cell. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential (voltage-clamp, typically at -60 mV).[16]

    • Drug Application: A rapid solution exchange system is used to apply drugs. First, a stable baseline current is established by applying a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) for a short duration (e.g., 5 seconds) at regular intervals.

    • Modulator Testing: Once a stable GABA response is achieved, cells are pre-incubated with a specific concentration of this compound for 1-2 minutes, followed by co-application of this compound with the same concentration of GABA.

    • Dose-Response: The protocol is repeated with various concentrations of this compound to generate a dose-response curve.

  • Data Analysis:

    • The peak amplitude of the GABA-evoked current is measured in the absence and presence of each concentration of this compound.

    • Percentage potentiation is calculated: [((I_GABA+this compound / I_GABA) - 1) * 100].

    • The dose-response data are fitted to a Hill equation to determine the EC₅₀ and Eₘₐₓ values.[16]

Protocol 2: In Vivo Anticonvulsant Activity Assessment

This protocol assesses the in vivo target engagement and pharmacodynamic effect of a GABA-A receptor PAM in the CNS.[11]

  • Objective: To determine the ability of orally administered this compound to protect against seizures induced by a chemoconvulsant agent.

  • Materials:

    • Animals: Adult male mice (e.g., C57BL/6 strain).

    • Test Compound: this compound formulated for oral gavage.

    • Chemoconvulsant: Pentylenetetrazole (PTZ), a GABA-A receptor antagonist.

  • Methodology:

    • Dosing: Animals are divided into groups and administered either vehicle or varying doses of this compound via oral gavage.

    • Pre-treatment Time: Animals are observed for a set period (e.g., 30-60 minutes) to allow for drug absorption and distribution to the CNS.

    • Seizure Induction: A convulsant dose of PTZ is administered via intraperitoneal (IP) injection.

    • Observation: Animals are immediately placed in an observation chamber and monitored for a defined period (e.g., 30 minutes) for the onset of seizures (e.g., clonic-tonic convulsions) and mortality.

  • Data Analysis: The primary endpoint is the percentage of animals in each dose group that are protected from seizures. An ED₅₀ (median effective dose) can be calculated, representing the dose of this compound that protects 50% of the animals from the effects of the chemoconvulsant.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism and experimental evaluation.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release syn_receptor Synaptic GABA-A R (γ-subunit) Mediates Phasic Inhibition GABA_release->syn_receptor High [GABA] (transient) extra_receptor Extrasynaptic GABA-A R (δ-subunit) Mediates Tonic Inhibition GABA_release->extra_receptor Low [GABA] (ambient) hyperpolarization Neuronal Hyperpolarization (Inhibition) syn_receptor->hyperpolarization extra_receptor->hyperpolarization This compound This compound This compound->syn_receptor  Potentiates This compound->extra_receptor  Potentiates

Caption: this compound enhances both phasic and tonic inhibition.

G GABA_A_Receptor GABA-A Receptor β α γ β α Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A_Receptor:c Binds at α/γ interface (Synaptic Receptors) This compound This compound This compound->GABA_A_Receptor:c Binds at α/β interface (Synaptic & Extrasynaptic)

Caption: Binding sites of this compound vs. Benzodiazepines.

G start Start step1 Transfect HEK293 cells with GABA-A Receptor Subunit cDNAs start->step1 step2 Culture cells on coverslips (24-48 hours) step1->step2 step3 Perform whole-cell patch-clamp recording step2->step3 step4 Establish stable baseline with GABA (EC₂₀) application step3->step4 step5 Apply this compound + GABA (across multiple concentrations) step4->step5 step6 Measure peak current and calculate % potentiation step5->step6 step7 Fit data to dose-response curve (Calculate EC₅₀ and Eₘₐₓ) step6->step7 end End step7->end

Caption: Workflow for in vitro characterization of this compound.

Conclusion

This compound represents a significant advancement in the modulation of the GABAergic system. Its distinct mechanism as a positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors provides a more comprehensive enhancement of inhibitory neurotransmission compared to previous agents like benzodiazepines.[2][17] This dual action is believed to underlie its ability to rapidly rebalance neural circuits implicated in mood disorders. The quantitative data from in vitro and clinical studies robustly support its profile as a potent and efficacious modulator with a rapid onset of action.[4][14] The experimental protocols outlined herein provide a framework for the continued investigation of this compound and the development of future novel neuroactive steroids.

References

Zuranolone's relationship to the endogenous neurosteroid allopregnanolone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Relationship Between Zuranolone and Allopregnanolone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (SAGE-217) is a synthetic neuroactive steroid developed as an analog of the endogenous neurosteroid, allopregnanolone. Both molecules are potent positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] While they share a core mechanism of action, this compound was specifically engineered to overcome the pharmacokinetic limitations of allopregnanolone, primarily its poor oral bioavailability and rapid metabolism, to create a viable oral therapeutic.[3] This guide provides a detailed technical comparison of their chemical structures, receptor pharmacology, pharmacokinetics, and the experimental methodologies used for their characterization.

Structural Relationship and Chemical Properties

Allopregnanolone is a naturally occurring metabolite of progesterone, chemically known as 3α-hydroxy-5α-pregnan-20-one.[4][5] this compound is a synthetic analog built upon a similar steroid scaffold but with key structural modifications designed to improve its drug-like properties.[2][6] Specifically, this compound is 3α-hydroxy-3β-methyl-21-(4-cyano-1H-pyrazol-1-yl)-19-nor-5β-pregnan-20-one.[6]

The primary structural differences are:

  • A C3β methyl group: This addition sterically hinders metabolic reduction of the C3α hydroxyl group, a primary pathway for inactivation.

  • A C21 cyano-pyrazole substitution: This moiety enhances oral bioavailability and modulates the compound's interaction with the GABA-A receptor.[7]

  • A 19-nor steroid backbone: The absence of a methyl group at the C10 position is another key modification from the parent pregnane scaffold.

Caption: Figure 2: Allosteric modulation of the GABA-A receptor.

Quantitative Pharmacology and Pharmacokinetics

This compound's structural modifications result in a significantly different pharmacological and pharmacokinetic profile compared to allopregnanolone.

Receptor Potency

The potency of this compound and allopregnanolone is typically measured by their ability to enhance GABA-evoked currents in electrophysiology assays, reported as an EC50 value.

CompoundReceptor SubtypeEC50 (nM)Emax (% of GABA response)Reference
This compound α1β2γ2 (Synaptic)4301037%[8]
α4β3δ (Extrasynaptic)118556%[8]
Allopregnanolone Dentate Granule Cells12.9Not Reported[9]
α1β3 ReceptorsPotentiation at 1000~420%[10]

Table 1: Comparative in vitro potency at GABA-A receptor subtypes.

Pharmacokinetic Profile

The most significant divergence between the two molecules lies in their pharmacokinetics, highlighting this compound's design as an oral medication.

ParameterThis compoundAllopregnanolone (Brexanolone)Reference
Route of Administration OralIntravenous (IV) Infusion[3][4]
Oral Bioavailability High (not specified)<5%[3][4]
Terminal Half-life (t½) ~20 hours9 hours[3][4]
Time to Max Conc. (Tmax) ~5-6 hours~48 hours (end of infusion)[11]
Metabolism Primarily CYP3A4Non-CYP450 (keto-reduction, glucuronidation)[4]

Table 2: Comparative pharmacokinetic properties.

Key Experimental Protocols

The characterization of this compound and allopregnanolone relies on a standard set of preclinical assays.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the functional modulation of GABA-A receptors.

  • Objective: To determine the EC50 and Emax of a neurosteroid for potentiating GABA-evoked currents.

  • Cell Preparation: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are transiently transfected with cDNAs for specific human GABA-A receptor subunits (e.g., α1, β2, γ2).

  • Recording:

    • Whole-cell voltage-clamp recordings are established using borosilicate glass pipettes. Cells are held at a membrane potential of -70 mV.[8]

    • A baseline current is established by applying a submaximal concentration of GABA (e.g., EC20, typically 1-5 µM) via a rapid perfusion system.

    • The test compound (this compound or allopregnanolone) is co-applied with GABA across a range of concentrations (e.g., 0.01 to 30 µM).[8]

    • The peak amplitude of the GABA-evoked chloride current is measured in the absence and presence of the modulator.

  • Data Analysis: The potentiation of the GABA current is calculated, and concentration-response curves are generated to determine the EC50 and Emax values.

References

Initial Investigation of Zuranolone for Postpartum Depression Pathophysiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Postpartum depression (PPD) is a prevalent and serious mood disorder linked to the precipitous decline of the neuroactive steroid allopregnanolone following childbirth. This hormonal shift is hypothesized to induce dysregulation in the γ-aminobutyric acid (GABA) system, the primary inhibitory network in the central nervous system. Zuranolone (SAGE-217), a synthetic analog of allopregnanolone, is an oral neuroactive steroid specifically developed to address this pathophysiological mechanism. It functions as a positive allosteric modulator (PAM) of both synaptic and extrasynaptic GABA-A receptors, enhancing GABAergic tone to restore neuronal network balance. Preclinical investigations have quantified its potent modulatory activity at key GABA-A receptor subtypes. Pivotal Phase 3 clinical trials (ROBIN and SKYLARK) have demonstrated that a 14-day course of this compound provides rapid and statistically significant reductions in depressive symptoms compared to placebo, with effects observed as early as day 3 and sustained through day 45. This guide provides a detailed overview of the foundational science, experimental methodologies, and quantitative data from the initial investigation of this compound, establishing its mechanism-based rationale for the treatment of PPD.

The Pathophysiology of Postpartum Depression: A Neurosteroid Hypothesis

The neurobiology of PPD is complex, but a leading hypothesis centers on the dramatic hormonal fluctuations that occur during the peripartum period.[1] Throughout pregnancy, plasma levels of progesterone and its neuroactive metabolite, allopregnanolone, increase significantly.[2] Allopregnanolone is a potent endogenous PAM of the GABA-A receptor.[3] This sustained exposure to high levels of allopregnanolone is thought to induce adaptive changes, or plasticity, in the GABAergic system.[1][4][5]

Following childbirth, the levels of progesterone and allopregnanolone drop abruptly, returning to pre-pregnancy levels.[6] It is hypothesized that for some individuals, the GABA system cannot adequately re-adapt to this sudden withdrawal of potent inhibitory modulation.[1][6][7] This "neurosteroid withdrawal" can lead to a state of GABAergic hypofunction or dysregulation, disrupting the critical balance between neuronal excitation and inhibition in brain networks that regulate mood, anxiety, and cognition.[1][8] This disruption is considered a key pathophysiological driver of PPD symptoms.[2][6]

PPD_Pathophysiology Figure 1. The Neurosteroid Withdrawal Hypothesis of PPD preg Sustained High Levels of Progesterone & Allopregnanolone adapt GABA-A Receptor System Adapts to High Inhibitory Tone preg->adapt birth Childbirth drop Precipitous Drop in Allopregnanolone Levels birth->drop Triggers dysreg GABAergic System Dysregulation / Hypofunction drop->dysreg Leads to ppd Manifestation of PPD Symptoms dysreg->ppd Zuranolone_MOA Figure 2. This compound's Mechanism of Action at the GABA-A Receptor cluster_receptor GABA-A Receptor Complex (Postsynaptic Neuron) receptor GABA-A Receptor (α, β, γ/δ subunits) channel Chloride (Cl⁻) Ion Channel receptor->channel Opens influx Increased Cl⁻ Influx channel->influx zura This compound zura->receptor Binds to α/β subunit interface zura->influx Potentiates GABA's effect (Positive Allosteric Modulation) gaba GABA (Neurotransmitter) gaba->receptor Binds to primary site hyper Neuron Hyperpolarization influx->hyper reduce Reduced Neuronal Excitability hyper->reduce symptom Alleviation of PPD Symptoms reduce->symptom Clinical_Trial_Workflow Figure 3. Generalized Workflow of the Phase 3 PPD Clinical Trials cluster_screening Screening & Baseline cluster_treatment 14-Day Treatment Period cluster_zura This compound Arm cluster_placebo Placebo Arm cluster_followup Assessment & Follow-Up screen Patient Population (Women with severe PPD) baseline Baseline Assessment (HAMD-17 Score ≥26) screen->baseline rand Randomization (1:1) baseline->rand zura_dose This compound (30mg or 50mg) Once Daily rand->zura_dose placebo_dose Placebo Once Daily rand->placebo_dose zura_day3 Day 3 Assessment zura_dose->zura_day3 day15 Day 15 Primary Endpoint Assessment (Change in HAMD-17) placebo_day3 Day 3 Assessment placebo_dose->placebo_day3 day45 Day 45 Follow-Up Assessment day15->day45

References

Exploratory Studies of Zuranolone in Major Depressive Disorder Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the exploratory studies of zuranolone (SAGE-217/BIIB125), a neuroactive steroid and positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, for the treatment of Major Depressive Disorder (MDD). We synthesize key findings from preclinical and clinical research, detailing this compound's mechanism of action, pharmacokinetic profile, and efficacy in various MDD models. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource complete with structured data tables, detailed experimental protocols, and visualizations of critical pathways and workflows to facilitate a comprehensive understanding of this compound's therapeutic potential.

Introduction: The Role of GABAergic Dysfunction in MDD

Major Depressive Disorder (MDD) is a significant global health issue, and traditional monoaminergic antidepressants often have a delayed onset of action and suboptimal efficacy for many patients.[1] This has driven research into novel mechanisms of action.[1] Growing evidence points to the dysregulation of the amino acid neurotransmitter systems, particularly the γ-aminobutyric acid (GABA) system, in the pathophysiology of MDD.[2][3] GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), crucial for maintaining the balance of neuronal activity.[4] Impaired GABAergic signaling is thought to contribute to the neural network imbalances observed in depression.[3][5] this compound, a synthetic neuroactive steroid, is designed to target this system, offering a novel therapeutic approach.[2][6]

This compound: A Novel Oral Neuroactive Steroid

This compound is a next-generation, synthetic, neuroactive steroid developed for oral, once-daily administration over a two-week course.[2][7][8] Its design focuses on providing a rapid-acting and sustainable treatment effect for MDD.[9][10] Preclinical characterization established it as a potent and efficacious GABA-A receptor positive allosteric modulator (PAM) with drug-like properties suitable for oral dosing and significant CNS exposure.[4][11]

Mechanism of Action

While the complete mechanism is not fully elucidated, this compound's primary action is the positive allosteric modulation of GABA-A receptors.[5] Unlike benzodiazepines, which are thought to act exclusively on synaptic GABA-A receptors, this compound modulates both synaptic (γ subunit-containing) and extrasynaptic (δ subunit-containing) receptors.[2][11][12] This dual action allows it to potentiate both rapid, transient (phasic) inhibition and sustained (tonic) inhibition, respectively. This enhancement of GABAergic signaling is hypothesized to rapidly restore balance to brain networks that are dysregulated in depression.[3][9] Preclinical studies also suggest that this compound may promote the trafficking of GABA-A receptors to the cell surface, further increasing the efficacy of GABAergic inhibition.[7][11][13]

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential Synaptic_R Synaptic GABA-A Receptor (γ) GABA_release->Synaptic_R Binds (Phasic) Extrasynaptic_R Extrasynaptic GABA-A Receptor (δ) GABA_release->Extrasynaptic_R Binds (Tonic) Chloride_influx Increased Cl- Influx (Hyperpolarization) Synaptic_R->Chloride_influx Extrasynaptic_R->Chloride_influx Network_Balance Restoration of Neural Network Balance Chloride_influx->Network_Balance Leads to This compound This compound (Oral) This compound->Synaptic_R PAM This compound->Extrasynaptic_R PAM

Caption: this compound's Mechanism of Action as a GABA-A Receptor PAM.

Preclinical Exploratory Studies

This compound has undergone extensive preclinical characterization to establish its pharmacological profile.

In Vitro Characterization

In vitro studies using human recombinant receptors demonstrated that this compound enhances GABA-A receptor currents at nanomolar potency across at least nine different receptor subtypes, including those representative of both synaptic and extrasynaptic configurations.[7][11][13] In brain slice preparations, this compound produced a sustained increase in GABA currents, an effect consistent with the metabotropic trafficking of GABA-A receptors to the neuronal surface.[7][11] Furthermore, when co-applied with diazepam, this compound showed synergistic potentiation of GABA currents, confirming that neuroactive steroids and benzodiazepines have distinct binding sites on the GABA-A receptor.[4][13]

Table 1: In Vitro Activity of this compound at Representative GABA-A Receptor Subtypes

Receptor Subtype Representative Location This compound Activity Reference
α1β2γ2 Synaptic Potentiated GABA-evoked currents [4]

| α4β3δ | Extrasynaptic | Potentiated GABA-evoked currents |[4] |

In Vivo Pharmacokinetics (PK) and CNS Penetration

Pharmacokinetic studies in rodents confirmed that this compound is suitable for oral administration, with exposures that cover behaviorally-active concentrations.[7]

Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg Dose)

Parameter Administration Value Unit Reference
Cmax Oral (PO) 260 ng/mL [7]
Tmax Oral (PO) 1.0 h [7]
AUC(0-t) Oral (PO) 1260 ng*h/mL [7]
Cmax Intraperitoneal (IP) 680 ng/mL [7]
Tmax Intraperitoneal (IP) 0.5 h [7]
AUC(0-t) Intraperitoneal (IP) 1480 ng*h/mL [7]

| Brain-to-Plasma Ratio | (1h post-dose) | ~1.5 - 2.0 | - |[7] |

In Vivo Pharmacodynamics (PD)

This compound demonstrated potent in vivo activity consistent with its GABAergic mechanism. In a mouse model, oral administration of this compound protected against pentylenetetrazol (PTZ)-induced chemo-convulsant seizures.[7] In rats, this compound enhanced electroencephalogram (EEG) β-frequency power, which is considered a robust biomarker for CNS GABA-A receptor target engagement.[4][9][11] This EEG effect was observed rapidly (<1 hour) after oral administration.[9]

Table 3: In Vivo Pharmacodynamic Effects of this compound

Model Species Endpoint Key Finding Reference
PTZ-induced Seizure Mouse Seizure Protection Minimum effective dose of 1 mg/kg (PO) [7]

| EEG | Rat | β-frequency power | Dose-dependent increase in β power |[4][11] |

Experimental Protocols

Protocol 1: Chemo-convulsant Seizure Model

  • Animals: Male mice are used.

  • Drug Administration: this compound is administered orally (PO) 60 minutes prior to the convulsant agent.

  • Induction: A systemic injection of pentylenetetrazol (PTZ) is administered to induce seizures.

  • Observation: Animals are observed for the presence or absence of seizures (e.g., clonic-tonic seizures).

  • Endpoint: The minimum effective dose required to protect a significant percentage of animals from seizures is determined. Plasma and brain concentrations corresponding to this dose are measured.[7]

Protocol 2: Electrophysiology in Brain Slices

  • Preparation: Brain slices (e.g., from the hippocampus) are prepared from rodents.

  • Recording: Whole-cell patch-clamp recordings are performed on neurons to measure GABA-A receptor-mediated currents.

  • Application: A submaximal concentration of GABA is applied to evoke a baseline current.

  • Test: this compound is co-applied with GABA, and the potentiation of the GABA-evoked current is measured.

  • Analysis: Dose-response curves are generated to determine the potency (EC50) of this compound.[4]

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation rec_binding Receptor Binding Assays (Various GABA-A Subtypes) electro Electrophysiology (Potency & Efficacy) rec_binding->electro pk_studies Pharmacokinetics (PK) (Oral Bioavailability, CNS Exposure) electro->pk_studies Candidate Selection pd_models Pharmacodynamic (PD) Models pk_studies->pd_models eeg EEG Biomarker (Target Engagement) pd_models->eeg behavior Behavioral Models (e.g., Seizure Protection) pd_models->behavior cluster_treatment cluster_assessments Key Assessment Points Screening Screening & Washout (Baseline Assessment, HAMD-17 ≥ 24) Randomization Randomization (1:1) Screening->Randomization Treatment 14-Day Treatment Period (Once-Daily Oral Dosing) Randomization->Treatment ZuranoloneArm This compound (e.g., 50 mg) PlaceboArm Placebo FollowUp Follow-Up Period (Assess durability of effect) Treatment->FollowUp Day3 Day 3 (Early Onset) Treatment->Day3 Day8 Day 8 Treatment->Day8 Day15 Day 15 (Primary Endpoint) Treatment->Day15 Day42 Day 42 (Sustained Effect) FollowUp->Day42

References

Methodological & Application

Application Notes: Oral Administration of Zuranolone in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and critical data for the oral administration of Zuranolone (also known as SAGE-217) via gavage in rodent models. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical studies. This compound is a neuroactive steroid and a positive allosteric modulator of GABA-A receptors, currently investigated for various neurological and psychiatric conditions.[1] Due to its low aqueous solubility, proper formulation and administration techniques are crucial for achieving accurate and reproducible results in in vivo studies.[1]

Data Presentation: this compound Dosage and Administration

The following tables summarize quantitative data from preclinical studies involving the oral gavage of this compound in rats and mice.

Table 1: Reported Oral Gavage Dosages of this compound in Rodent Models

SpeciesSexDosage Range (mg/kg/day)Study ContextReference
RatMale2, 6, 20Physical Dependence / Withdrawal[1]
RatFemale0.5, 1.5, 5Physical Dependence / Withdrawal[1]
RatN/A3, 10, 22.5Neurobehavioral Effects[1]
RatP120.5, 1Anticonvulsant (PTZ-induced seizure)[2]
RatP251Anticonvulsant (PTZ-induced seizure)[2]
MouseMale0.3, 1, 3Binge Drinking / Locomotor Activity[3]
MouseN/A0.1, 0.3, 1, 3, 10Anticonvulsant (PTZ-induced seizure)

Table 2: Standard Rodent Oral Gavage Parameters

ParameterMouseRatReference
Max Dosing Volume 10 mL/kg10 - 20 mL/kg[4]
Recommended Volume 5 mL/kg10 mL/kg
Gavage Needle Gauge 18-20 G (flexible or bulb-tipped)16-18 G (flexible or bulb-tipped)[4]
Gavage Needle Length ~1.5 inches~2-3 inches[4]
Fasting (Pre-dose) 3-4 hours (water ad libitum)Overnight (water ad libitum)[5]
Fasting (Post-dose) 1-2 hours3-4 hours[5]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

This protocol describes the preparation of a homogenous suspension of this compound in 0.5% methylcellulose, a common vehicle for administering poorly soluble compounds to rodents.

Materials and Equipment:

  • This compound powder

  • Methylcellulose (e.g., 400 cP viscosity)

  • Sterile, purified water

  • Weighing balance

  • Spatula

  • Mortar and pestle

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Storage container (e.g., amber glass bottle)

Procedure:

  • Prepare 0.5% Methylcellulose (MC) Vehicle:

    • Heat approximately one-third of the final required volume of sterile water to 70-80°C.

    • Weigh the required amount of methylcellulose powder (e.g., 0.5 g for 100 mL).

    • Slowly add the methylcellulose powder to the hot water while stirring vigorously with a magnetic stirrer to ensure it is fully wetted and dispersed.[6]

    • Once dispersed, remove from heat and add the remaining two-thirds of the volume as cold sterile water.

    • Continue stirring in a cold bath (on ice) until the methylcellulose is fully dissolved and the solution becomes clear and viscous.[6]

    • Store the prepared vehicle at 4°C.

  • Calculate Required Compound and Vehicle:

    • Determine the desired final concentration of the dosing solution (e.g., 1 mg/mL).

    • Example Calculation: For a study requiring a 10 mg/kg dose in mice with an average weight of 25g, the dose per mouse is 0.25 mg. If the administration volume is 10 mL/kg (0.25 mL/mouse), the required concentration is 1 mg/mL (0.25 mg / 0.25 mL).

    • Calculate the total volume of suspension needed for the study, including a small overage.

  • Prepare this compound Suspension:

    • Weigh the calculated amount of this compound powder.

    • If particle size is not uniform, gently triturate the powder in a mortar and pestle to create a fine, consistent powder. This improves suspension stability.

    • Transfer the this compound powder to a beaker.

    • Add a small volume of the 0.5% MC vehicle to the powder and mix with a spatula to create a smooth, uniform paste. This "wetting" step is critical to prevent clumping.

    • Place the beaker on a magnetic stirrer. While continuously stirring, gradually add the remaining 0.5% MC vehicle until the final desired volume is reached.

    • Stir for at least 15-20 minutes to ensure a homogenous suspension.

    • Store the final suspension in a clearly labeled, light-protected container. If stored, keep refrigerated and bring to room temperature before use. Always vortex or stir thoroughly immediately before each administration.

Protocol 2: Oral Gavage Administration of this compound to Rodents

This protocol outlines the steps for safe and effective oral gavage administration. All procedures should be approved by the institution's Animal Care and Use Committee (IACUC).

Procedure:

  • Pre-Dosing Preparation:

    • Fast animals as specified in Table 2 to standardize absorption and empty the stomach.[5] Ensure free access to water.

    • Weigh each animal immediately before dosing to calculate the precise volume to be administered.

    • Prepare the this compound suspension as described in Protocol 1. Ensure the suspension is at room temperature and thoroughly mixed.

    • Draw the calculated volume into an appropriately sized syringe fitted with a correct-gauge, ball-tipped gavage needle.

  • Animal Restraint:

    • Mouse: Restrain the mouse by scruffing the skin over the shoulders and back to immobilize the head and forelimbs.[4]

    • Rat: Firmly grasp the rat around the thoracic region, using your hand to prevent movement of the forelimbs. Support the lower body.[4]

    • In both cases, the head and neck should be gently extended to create a straight line from the mouth to the esophagus, facilitating needle passage.[4]

  • Gavage Needle Insertion and Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth toward the back of the pharynx.[4]

    • Allow the animal to swallow the needle tip as you gently advance it down the esophagus. The needle should pass with little to no resistance.

    • CRITICAL: If resistance is met, or if the animal shows signs of coughing or distress, the needle may be in the trachea. Withdraw immediately and restart the process. Never apply force.

    • Once the needle is inserted to the pre-measured depth (from the tip of the nose to the last rib), depress the syringe plunger slowly and steadily to deliver the suspension.

    • After administration, gently withdraw the needle along the same path of insertion.

  • Post-Dosing Monitoring:

    • Return the animal to its home cage and monitor closely for at least 15-30 minutes for any immediate adverse reactions, such as respiratory distress or abnormal behavior.

    • Given this compound's CNS activity, conduct specific observations for signs of sedation, ataxia (impaired coordination), or changes in locomotor activity.[1] Observations should be made immediately after dosing and at subsequent time points (e.g., 2, 4, and 8 hours post-dose).[1]

    • Continue to monitor animals 12-24 hours after dosing for any delayed complications.[4][7]

Visualizations

Mechanism of Action: this compound at the GABA-A Receptor

This compound is a positive allosteric modulator (PAM) of GABA-A receptors. It binds to a site distinct from benzodiazepines and enhances the receptor's response to GABA, the brain's primary inhibitory neurotransmitter. This potentiation occurs at both synaptic (containing γ subunits) and extrasynaptic (containing δ subunits) receptors, increasing chloride (Cl⁻) influx and leading to hyperpolarization of the neuron, which reduces its excitability.[1]

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (Synaptic & Extrasynaptic) Cl_channel Chloride (Cl⁻) Channel (Hyperpolarization) GABA_R->Cl_channel opens Neuron_Effect Decreased Neuronal Excitability Cl_channel->Neuron_Effect leads to GABA GABA GABA->GABA_R binds & activates This compound This compound (PAM) This compound->GABA_R binds & potentiates

This compound enhances GABA-mediated inhibition at the GABA-A receptor.
Experimental Workflow: Oral Gavage of this compound

The following diagram outlines the logical flow of an in vivo study involving the oral gavage of this compound.

Gavage_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_obs Observation Phase Acclimatization 1. Animal Acclimatization (e.g., 7 days) Vehicle_Prep 2. Prepare Vehicle (e.g., 0.5% Methylcellulose) Suspension_Prep 3. Prepare this compound Suspension (Fresh Daily Recommended) Fasting 4. Pre-dose Fasting (Mouse: 3-4h, Rat: Overnight) Suspension_Prep->Fasting Weighing 5. Weigh Animal & Calculate Dose Fasting->Weighing Gavage 6. Oral Gavage Administration Weighing->Gavage Post_Dose_Fast 7. Post-dose Fasting (Optional) Gavage->Post_Dose_Fast Monitor_Immediate 8. Immediate Monitoring (15-30 min for distress) Post_Dose_Fast->Monitor_Immediate Monitor_CNS 9. CNS Effects Monitoring (e.g., 2, 4, 8h for sedation, ataxia) Monitor_Immediate->Monitor_CNS Monitor_24h 10. 24h Follow-up (General Health) Monitor_CNS->Monitor_24h Endpoint 11. Experimental Endpoint (e.g., Behavioral Test, PK) Monitor_24h->Endpoint

Step-by-step workflow for oral gavage of this compound in rodents.

References

Zuranolone's Modulation of GABA-A Receptors: In Vitro Electrophysiology Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuranolone (SAGE-217), a neuroactive steroid, is a positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABA-A) receptors.[1][2] Its mechanism of action is centered on enhancing the activity of both synaptic and extrasynaptic GABA-A receptors, which are pivotal in mediating inhibitory neurotransmission throughout the central nervous system.[3][4] This document provides detailed application notes and protocols for characterizing the effects of this compound on GABA-A receptors using in vitro electrophysiology assays. The provided methodologies are essential for researchers in neuroscience and drug development aiming to investigate the pharmacological properties of this compound and similar compounds.

This compound potentiates GABA-A receptor currents at a variety of receptor subtypes, including those with synaptic (γ subunit-containing) and extrasynaptic (δ subunit-containing) configurations.[1][5] By binding to a site on the GABA-A receptor distinct from the GABA and benzodiazepine binding sites, this compound enhances the receptor's response to GABA, leading to increased chloride ion influx and neuronal hyperpolarization.[6][7] This potentiation of GABAergic signaling is believed to be the basis for its therapeutic effects.[4]

Quantitative Data Summary

The following tables summarize the in vitro electrophysiological data for this compound on key human recombinant GABA-A receptor subtypes. These assays are crucial for determining the potency and efficacy of the compound.

Table 1: Potentiation of GABA-A Receptor Currents by this compound

Receptor SubtypeRepresentative LocationEC50 (nM)Emax (% of GABA response)Cell LineReference
α1β2γ2Synaptic123 ± 20894 ± 40Ltk[8]
α1β2γ2Synaptic4301037Ltk[5][9]
α4β3δExtrasynaptic93 ± 101368 ± 125CHO[8]
α4β3δExtrasynaptic118556CHO[5][9]

EC50 (Half-maximal effective concentration) is the concentration of this compound that produces 50% of the maximal potentiation of the GABA-evoked current. Emax (maximum effect) represents the maximal potentiation of the GABA-evoked current by this compound, expressed as a percentage of the current evoked by a submaximal concentration of GABA alone.

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator of GABA-A receptors. The following diagram illustrates its mechanism of action.

zuranolone_mechanism cluster_receptor GABA-A Receptor cluster_effect Cellular Effect GABA GABA This compound This compound Receptor GABA-A Receptor (α/β/γ or δ subunits) GABA->Receptor Binds to α/β interface This compound->Receptor Binds to distinct allosteric site (transmembrane domain) BZ Benzodiazepine Binding Site Conformation Receptor Conformational Change Channel Chloride (Cl⁻) Channel Opening Conformation->Channel Increased frequency and/or duration Influx Increased Cl⁻ Influx Channel->Influx Hyperpolarization Neuronal Hyperpolarization Influx->Hyperpolarization Inhibition Enhanced Inhibitory Neurotransmission Hyperpolarization->Inhibition

Mechanism of this compound on GABA-A Receptors.

Experimental Protocols

Detailed protocols for two primary in vitro electrophysiology techniques to assess the modulatory effects of this compound on GABA-A receptors are provided below.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Transfected Mammalian Cells

This protocol is designed to measure the potentiation of GABA-evoked currents by this compound in mammalian cell lines (e.g., HEK293, CHO, or Ltk cells) stably or transiently expressing specific human GABA-A receptor subtypes.

1. Cell Culture and Transfection:

  • Culture cells in appropriate media and conditions.

  • For transient transfection, introduce plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) using a suitable transfection reagent.

  • Allow 24-48 hours for receptor expression before recording.

2. Solutions and Reagents:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 5 MgCl2, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with KOH.

  • GABA Stock Solution: Prepare a high-concentration stock (e.g., 100 mM) in water and store at -20°C. Dilute to the final working concentration (e.g., EC20, typically 1-2 µM) in the external solution on the day of the experiment.

  • This compound Stock Solution: Prepare a 10 mM stock in DMSO. Serially dilute in the external solution to achieve the desired final concentrations (e.g., 0.01 to 10 µM). The final DMSO concentration should be ≤ 0.1%.

3. Electrophysiological Recording:

  • Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-6 MΩ when filled with the internal solution.

  • Approach a cell with the pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at -80 mV.

  • Apply a submaximal concentration of GABA (e.g., EC20) for 2-5 seconds to establish a stable baseline current.

  • Pre-apply this compound at increasing concentrations for 30-60 seconds, followed by co-application of this compound and GABA.

  • Perform a washout with the external solution between applications.

4. Data Analysis:

  • Measure the peak amplitude of the GABA-evoked inward current in the absence and presence of each concentration of this compound.

  • Calculate the percentage potentiation of the GABA current by this compound at each concentration relative to the GABA-alone response.

  • Plot the concentration-response curve and fit the data using the Hill equation to determine the EC50 and Emax.

patch_clamp_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture & Transfection Solution_Prep Prepare Solutions (Internal, External, Drugs) Whole_Cell Achieve Whole-Cell Configuration Cell_Culture->Whole_Cell Solution_Prep->Whole_Cell Voltage_Clamp Voltage Clamp at -80mV Whole_Cell->Voltage_Clamp Baseline Apply GABA (EC20) for Baseline Current Voltage_Clamp->Baseline Drug_Application Pre-apply this compound, then co-apply with GABA Baseline->Drug_Application Washout Washout Drug_Application->Washout Measure_Current Measure Peak Current Amplitude Drug_Application->Measure_Current Washout->Drug_Application Repeat for each concentration Calculate_Potentiation Calculate % Potentiation Measure_Current->Calculate_Potentiation Dose_Response Plot Dose-Response Curve Calculate_Potentiation->Dose_Response EC50_Emax Determine EC50 and Emax Dose_Response->EC50_Emax

Whole-Cell Patch-Clamp Experimental Workflow.
Protocol 2: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This protocol is suitable for expressing and characterizing GABA-A receptors that may be difficult to express in mammalian cells.

1. Oocyte Preparation and Injection:

  • Harvest oocytes from a female Xenopus laevis.

  • Defolliculate the oocytes by treating them with collagenase.

  • Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α4, β3, δ) in a specific ratio.

  • Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

2. Solutions and Reagents:

  • ND96 Recording Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES. Adjust pH to 7.5 with NaOH.

  • Electrode Solution: 3 M KCl.

  • GABA and this compound Solutions: Prepare as described in Protocol 1, using ND96 as the diluent.

3. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and perfuse with ND96 solution.

  • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current injection) filled with 3 M KCl.

  • Clamp the oocyte membrane potential at -60 mV to -80 mV.

  • Apply a low concentration of GABA (EC5-EC20) to establish a baseline current.

  • Co-apply this compound at various concentrations with GABA.

  • Perform a thorough washout with ND96 between applications.

4. Data Analysis:

  • Similar to the whole-cell recording protocol, measure the potentiation of the GABA-evoked current by this compound and determine the dose-response relationship to calculate EC50 and Emax.

Conclusion

The in vitro electrophysiological assays described provide a robust framework for characterizing the pharmacological effects of this compound on specific GABA-A receptor subtypes. By employing techniques such as whole-cell patch-clamp and two-electrode voltage-clamp, researchers can obtain quantitative data on the potency and efficacy of this compound, contributing to a deeper understanding of its mechanism of action and its potential therapeutic applications. These protocols can be adapted to study other novel GABA-A receptor modulators.

References

Application Notes & Protocols: Establishing Animal Models of Depression for Zuranolone Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zuranolone (Zurzuvae®) is an oral neuroactive steroid that acts as a positive allosteric modulator (PAM) of the GABA-A receptor.[1][2][3] Its mechanism, which involves enhancing GABAergic signaling, represents a departure from traditional monoaminergic antidepressants.[4][5] Preclinical evaluation of this compound's antidepressant-like effects requires robust and relevant animal models that recapitulate key aspects of major depressive disorder (MDD).

These application notes provide detailed protocols for inducing depression-like phenotypes in rodents and for subsequently assessing the efficacy of this compound. The models covered include Chronic Unpredictable Stress (CUS), Social Defeat Stress (SDS), and the Corticosterone (CORT)-induced depression model.

Mechanism of Action: this compound

This compound is hypothesized to rebalance dysregulated neuronal networks implicated in depression.[3][4] It binds to a distinct site on both synaptic and extrasynaptic GABA-A receptors, enhancing the inhibitory effects of GABA.[1][4][6] This potentiation of GABAergic currents helps to restore the excitatory-inhibitory balance in the central nervous system, which is thought to be impaired in depressive states.[4][7] Unlike benzodiazepines, which primarily modulate phasic (synaptic) inhibition, this compound enhances both phasic and tonic (extrasynaptic) inhibition.[4]

Zuranolone_MoA Figure 1: this compound's Mechanism of Action cluster_0 Cellular Environment cluster_1 Neurobiological Effects cluster_2 Therapeutic Outcome ZUR This compound GABA_A GABA-A Receptor (Synaptic & Extrasynaptic) ZUR->GABA_A Binds as PAM Enhance Enhance Phasic & Tonic GABAergic Inhibition GABA_A->Enhance Potentiates Current GABA GABA GABA->GABA_A Balance Restore Excitatory-Inhibitory Network Balance Enhance->Balance Outcome Alleviation of Depressive Symptoms Balance->Outcome

Caption: Figure 1: this compound's positive allosteric modulation of GABA-A receptors enhances inhibition.

Selecting an Animal Model of Depression

The choice of model is critical and depends on the specific hypotheses being tested. Stress-based models are highly relevant as chronic stress is a major risk factor for depression in humans.[8][9]

Model Primary Induction Method Key Behavioral Phenotypes Typical Duration Advantages Considerations
Chronic Unpredictable Stress (CUS) Exposure to a series of varied, mild stressors.[8][10][11]Anhedonia, behavioral despair, anxiety-like behavior, altered grooming.[8]4-8 weeks.[10][12]High etiological validity, mimics the role of chronic stress in human depression.[8]Labor-intensive; can produce variable responses (susceptible vs. resilient animals).[11]
Social Defeat Stress (SDS) Repeated exposure of an intruder mouse to an aggressive resident mouse.[13][14][15]Social avoidance, anhedonia, anxiety-like behavior.[13][16]10 consecutive days.[13][16]High face and construct validity for social stress-induced depression.[14]Limited to male mice due to territorial aggression; requires screening of aggressor mice.[17]
Corticosterone (CORT) Model Chronic administration of exogenous corticosterone.[9][18][19]Behavioral despair, anhedonia, anxiety-like behavior.[18][20]3-5 weeks.[18][19]Directly models the hypercortisolemia often seen in depressed patients; high reproducibility.[18][21]Bypasses the psychological stress component; primarily models the endocrine aspects of depression.

Experimental Workflow

A typical experimental design involves four key phases: Acclimation, Model Induction, Treatment, and Behavioral Assessment. It is crucial to counterbalance all experimental groups across cages and testing times to minimize cohort effects.

Experimental_Workflow Figure 2: General Experimental Workflow Acclimation Phase 1: Acclimation (1-2 Weeks) Induction Phase 2: Model Induction (e.g., CUS, SDS, CORT) (1-8 Weeks) Acclimation->Induction Treatment Phase 3: Treatment Phase (this compound or Vehicle) (e.g., 14 days) Induction->Treatment Initiate treatment during or after induction Testing Phase 4: Behavioral Testing (SPT, FST, EPM, etc.) Treatment->Testing Analysis Data Analysis & Interpretation Testing->Analysis

Caption: Figure 2: A phased approach for animal model establishment and drug testing.

Experimental Protocols

Protocol 1: Chronic Unpredictable Stress (CUS) Model

This protocol is adapted from established methods to induce anhedonia and other depressive-like behaviors in mice.[8][10][22]

  • Animals & Housing : Use adult male C57BL/6 mice. House 4-5 per cage in a temperature-controlled room with a 12h light/dark cycle. Allow 1-2 weeks for acclimation before starting the protocol.

  • Stressor Regimen : For 4-8 weeks, expose the stress group to one or two of the following stressors daily in a random, unpredictable order. Control animals should be handled regularly but not exposed to stressors.

    • Wet Cage (4h) : Place 200ml of water in the home cage.

    • Tilted Cage (4h) : Tilt the home cage 45 degrees.[22]

    • Dampened Sawdust (4h) : Use damp sawdust as bedding.[10]

    • Empty Cage (4h) : House mice in a cage with no bedding or enrichment.[10]

    • Light/Dark Cycle Disruption : Reverse the light/dark cycle for 24 hours.

    • Social Stress (1h) : House mice in a cage previously occupied by a different group of mice.[22]

    • Restraint Stress (1h) : Place mice in a 50ml Falcon tube with ventilation holes.

  • Confirmation of Phenotype : After the stress period, confirm the depressive-like phenotype using behavioral tests like the Sucrose Preference Test before initiating drug treatment.

Protocol 2: Social Defeat Stress (SDS) Model

This protocol uses agonistic encounters to induce social avoidance, a core symptom of depression.[13][14]

  • Animals : Use male C57BL/6J mice as intruders and larger, aggressive male CD-1 mice as residents. Screen CD-1 mice for consistent aggressive behavior before the experiment.

  • Housing : House CD-1 residents individually. House C57BL/6J intruders in groups before the protocol begins.

  • Defeat Protocol (10 consecutive days) :

    • Introduce one C57BL/6J mouse into the home cage of a resident CD-1 mouse.

    • Allow physical interaction and defeat to occur for 5-10 minutes.[13] Intervene if the intruder is at risk of serious injury.

    • After the physical defeat, house the intruder in the same cage as the resident but separated by a clear, perforated divider for the remainder of the 24-hour period. This allows for continuous sensory stress.

    • Each day, expose the intruder to a new, unfamiliar resident aggressor to prevent habituation.[13]

  • Behavioral Assessment : 24 hours after the final defeat session, assess social avoidance using the Social Interaction Test.

Protocol 3: Corticosterone (CORT)-Induced Model

This protocol models depression by inducing a state of chronic hypercortisolemia.[18][19]

  • Animals & Housing : Use adult male C57BL/6 mice. Acclimate for at least one week.

  • Corticosterone Preparation : Dissolve corticosterone in saline containing a small percentage (e.g., 0.1%) of DMSO and Tween 80 to aid solubility.[19]

  • Administration : Administer corticosterone (e.g., 20 mg/kg) or vehicle via subcutaneous injection once daily for 21-28 consecutive days.[18][19]

  • Behavioral Assessment : After the administration period, assess depressive-like behaviors using the Forced Swim Test, Tail Suspension Test, and/or Sucrose Preference Test.[18][19]

This compound Administration Protocol

This compound is designed for oral administration.[2][6]

  • Preparation : Formulate this compound in a suitable vehicle (e.g., a solution containing Tween 80, propylene glycol, and distilled water) for oral gavage.

  • Dosage : Dosage should be determined based on preclinical studies. Doses in the range of 3 mg/kg have been shown to be pharmacodynamically active in rodents.[23] A dose-response study is recommended.

  • Administration : Administer the selected dose of this compound or vehicle orally once daily for the duration of the treatment period (e.g., 14 days).[2] Treatment can be initiated either during the final two weeks of a stress protocol or after the depressive-like phenotype has been established.

Behavioral Assessment Protocols

Sucrose Preference Test (SPT) - Measures Anhedonia
  • Habituation : Single-house mice for 48-72 hours.[24] Habituate mice to drinking from two sipper bottles by presenting two bottles of water for 24h, followed by two bottles of 1-2% sucrose solution for 24h.[25]

  • Deprivation : Following habituation, deprive mice of food and water for 12-24 hours.[26]

  • Test : Present each mouse with two pre-weighed bottles: one with water and one with 1-2% sucrose solution.[25][27]

  • Measurement : After a set period (e.g., 1-12 hours), weigh the bottles again to determine the volume consumed from each.

  • Calculation : Sucrose Preference (%) = [Sucrose Consumed (g) / (Sucrose Consumed (g) + Water Consumed (g))] x 100.[26]

Forced Swim Test (FST) - Measures Behavioral Despair
  • Apparatus : Use a transparent cylinder (e.g., 30 cm height, 20 cm diameter) filled with water (24-26°C) to a depth where the mouse cannot touch the bottom (approx. 15-20 cm).[28][29]

  • Procedure : Gently place the mouse into the water for a 6-minute session.[28]

  • Scoring : Record the session and score the duration of immobility during the final 4 minutes of the test.[28] Immobility is defined as the lack of movement except for small motions required to keep the head above water.[30]

  • Post-Test Care : After the test, remove the mouse, dry it thoroughly, and return it to a clean, warm home cage.

Social Interaction Test (SI) - Measures Social Avoidance
  • Apparatus : Use an open-field arena (e.g., 50x50 cm) with a small wire-mesh enclosure placed at one end.

  • Procedure : This is a two-session test.

    • Session 1 (No Target) : Place the test mouse in the arena with an empty wire-mesh enclosure for 2.5 minutes. Track the time spent in the "interaction zone" surrounding the enclosure.

    • Session 2 (Target Present) : Place an unfamiliar, non-aggressive CD-1 mouse inside the wire-mesh enclosure. Place the test mouse back in the arena for 2.5 minutes and again track the time spent in the interaction zone.

  • Calculation : Social Interaction Ratio = (Time in interaction zone with target) / (Time in interaction zone without target). A ratio < 1 indicates social avoidance.

Data Presentation and Expected Outcomes

Quantitative data should be clearly summarized. A successful induction of a depressive-like state should produce significant changes in these measures compared to the control group. Effective treatment with this compound is expected to reverse these deficits, bringing the values closer to those of the non-stressed control group.

Table 2: Example Data Summary for Behavioral Tests
Treatment Group Sucrose Preference (%) FST Immobility (s) SI Ratio
Control + Vehicle85 ± 4.180 ± 7.51.4 ± 0.1
Stress + Vehicle52 ± 5.3165 ± 10.20.7 ± 0.08*
Stress + this compound (X mg/kg)78 ± 4.9#95 ± 8.1#1.2 ± 0.1#

Data are presented as Mean ± SEM. * indicates p < 0.05 compared to Control + Vehicle. # indicates p < 0.05 compared to Stress + Vehicle.

References

Application Notes: Characterizing Zuranolone's Modulation of GABAergic Currents in Acute Brain Slice Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zuranolone (SAGE-217) is a synthetic, orally bioavailable neuroactive steroid that functions as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Its mechanism of action is analogous to endogenous neurosteroids like allopregnanolone, enhancing the activity of GABA-A receptors, which are the primary mediators of fast inhibitory neurotransmission in the central nervous system.[3] this compound binds to a site on the GABA-A receptor distinct from the GABA binding site and from the benzodiazepine site, leading to the potentiation of GABA-mediated chloride currents.[1][4] This enhancement of inhibitory signaling helps to rebalance neural circuits that may be hyperactive in mood disorders.[3][4] Unlike benzodiazepines, which primarily modulate synaptic (phasic) inhibition, this compound enhances both synaptic and extrasynaptic (tonic) GABAergic currents, providing a more comprehensive modulation of neuronal excitability.[1][4][5]

Acute brain slice electrophysiology offers an invaluable ex vivo platform for investigating the detailed mechanism of action of compounds like this compound in a near-physiological environment.[6] This preparation preserves the local synaptic circuitry, allowing for the direct measurement of synaptic events, such as spontaneous inhibitory postsynaptic currents (sIPSCs), and persistent tonic currents. By applying whole-cell patch-clamp techniques to neurons within these slices, researchers can precisely quantify how this compound alters the kinetics and amplitude of GABA-A receptor-mediated currents, providing critical insights for drug development and neuroscience research.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on GABA-A receptor currents from preclinical studies.

Table 1: Potentiation of Recombinant Human GABA-A Receptors by this compound.

Receptor SubtypeRepresentative LocationEC₅₀ (nM)Eₘₐₓ (% of GABA response)
α₁β₂γ₂ Synaptic4301037%
α₄β₃δ Extrasynaptic118556%
Data sourced from Althaus et al., 2020.[1]

Table 2: Effects of this compound on GABAergic Currents in Mouse Dentate Gyrus Granule Cells.

ParameterConditionMeasurement (Mean ± SEM)Fold Change vs. Control
Tonic Current Density (pA/pF) Vehicle Control2.0 ± 0.3-
1 µM this compound (pre-treated)4.1 ± 0.6~2.0x Increase
sIPSC Weighted Decay (τ) Vehicle ControlNot specified-
1 µM this compound (pre-treated)Prolonged vs. ControlNot specified
sIPSC Frequency Vehicle ControlNot specified-
1 µM this compound (pre-treated)No significant change~1.0x
Data derived from a study where brain slices were treated for 15 minutes with this compound, followed by a 30-50 minute washout period before recording.[1][7]

Experimental Protocols

Protocol 1: Acute Brain Slice Preparation

This protocol describes the preparation of acute hippocampal slices from rodents, a common region for studying GABAergic modulation.

Materials and Reagents:

  • Animal: Postnatal day 21 (P21) mouse or rat.

  • Anesthetic: Ketamine/Xylazine mixture or isoflurane.[8]

  • NMDG-Based Cutting Solution (ice-cold and carbogenated): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM Glucose, 2 mM Thiourea, 5 mM Na-Ascorbate, 3 mM Na-Pyruvate, 0.5 mM CaCl₂, 10 mM MgSO₄. Adjust pH to 7.3-7.4 with HCl.

  • Artificial Cerebrospinal Fluid (aCSF) (carbogenated): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 10 mM Glucose, 2 mM CaCl₂, 1 mM MgSO₄.

  • Carbogen Gas: 95% O₂ / 5% CO₂.

  • Equipment: Vibrating microtome (vibratome), dissection tools, recovery chamber, beakers, petri dishes.[6][9]

Procedure:

  • Preparation: Vigorously bubble all solutions with carbogen gas for at least 15-20 minutes prior to use. Chill the NMDG cutting solution to 0-4°C.[10]

  • Anesthesia and Dissection: Anesthetize the animal according to approved institutional protocols.[8] Once deeply anesthetized, perform transcardial perfusion with ice-cold NMDG cutting solution.

  • Brain Extraction: Rapidly decapitate the animal and dissect the brain, immersing it immediately in the ice-cold NMDG cutting solution.[11]

  • Slicing: Glue a brain block (e.g., hippocampus) onto the vibratome specimen holder. Submerge the block in the vibratome buffer tray filled with ice-cold, carbogenated NMDG cutting solution. Cut coronal or sagittal slices at a thickness of 250-350 µm.[12]

  • Recovery: Using a transfer pipette, carefully transfer the slices to a recovery chamber containing NMDG cutting solution warmed to 32-34°C for 10-15 minutes.[13]

  • Incubation: After the initial recovery, transfer the slices to a holding chamber containing aCSF at room temperature and continuously bubble with carbogen. Allow slices to incubate for at least 1 hour before recording.[12][13]

Protocol 2: Whole-Cell Patch-Clamp Recording of GABA Currents

This protocol details the recording of sIPSCs and tonic currents from a neuron within an acute brain slice.

Materials and Reagents:

  • Prepared Acute Brain Slices

  • Recording aCSF: Standard aCSF supplemented with glutamate receptor antagonists (e.g., 20 µM CNQX and 50 µM AP5) to isolate GABAergic currents.[6]

  • Internal Pipette Solution (for IPSCs, CsCl-based): 130 mM CsCl, 10 mM HEPES, 5 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP, 5 mM QX-314. Adjust pH to 7.2-7.3 with CsOH.[6]

  • This compound Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in DMSO and dilute to the final working concentration (e.g., 1 µM) in recording aCSF on the day of the experiment.

  • Equipment: Patch-clamp amplifier, microscope with DIC optics, micromanipulators, recording chamber, perfusion system, borosilicate glass capillaries for pipettes.[6]

Procedure:

  • Slice Transfer: Transfer a single brain slice to the recording chamber on the microscope stage. Continuously perfuse the slice with heated (30-32°C) and carbogenated recording aCSF at a rate of 2-3 mL/min.[6][12]

  • Neuron Identification: Using a 40x water-immersion objective, identify a healthy neuron (e.g., a dentate gyrus granule cell).

  • Pipette Positioning: Fill a glass pipette (3-6 MΩ resistance) with the internal solution. Under positive pressure, approach the identified neuron with the pipette tip.[13]

  • Seal Formation: Once the pipette touches the cell membrane (visible as a "dimple"), release the positive pressure to form a high-resistance (>1 GΩ) gigaseal.[13]

  • Whole-Cell Configuration: Apply brief, gentle suction to rupture the cell membrane, achieving the whole-cell configuration. Switch the amplifier to voltage-clamp mode and hold the neuron at -70 mV.

  • Baseline Recording: Allow the cell to stabilize for 3-5 minutes. Record baseline sIPSCs and tonic current for at least 5-10 minutes.

  • This compound Application: Switch the perfusion system to the aCSF containing the final concentration of this compound (e.g., 1 µM).

  • Post-Drug Recording: Record the activity during and after drug application to observe changes in sIPSC frequency, amplitude, decay kinetics, and shifts in the holding current (tonic current).

  • Data Analysis:

    • sIPSCs: Use event detection software to analyze the frequency, amplitude, and decay kinetics of sIPSCs before and after this compound application.

    • Tonic Current: Measure the change in the baseline holding current after applying a GABA-A receptor antagonist like bicuculline or gabazine. The difference in holding current before and after the antagonist reveals the magnitude of the tonic current.[1]

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis anesthesia 1. Anesthesia & Perfusion dissection 2. Brain Extraction anesthesia->dissection slicing 3. Vibratome Slicing (300 µm) dissection->slicing recovery 4. Slice Recovery & Incubation slicing->recovery transfer 5. Transfer to Recording Chamber recovery->transfer patch 6. Whole-Cell Patch Clamp transfer->patch baseline 7. Baseline GABA Current Recording patch->baseline drug 8. This compound Application baseline->drug record_drug 9. Post-Drug Recording drug->record_drug analysis 10. Data Analysis (sIPSC & Tonic Current) record_drug->analysis

Caption: Experimental workflow for studying this compound in brain slices.

G cluster_receptor GABA-A Receptor Signaling gaba GABA receptor α β GABA Site γ α Allosteric Site β gaba->receptor:f2 Binds channel_open Ion Channel (Open & Potentiated) gaba->channel_open Potentiates Opening This compound This compound This compound->receptor:f5 Binds (PAM) This compound->channel_open Potentiates Opening channel_closed Ion Channel (Closed) cl_ion Cl⁻ channel_open->cl_ion Influx hyperpolarization Neuronal Hyperpolarization (Inhibition ↑) cl_ion->hyperpolarization Leads to

Caption: this compound's mechanism as a positive allosteric modulator (PAM).

References

Application Notes and Protocols for Assessing Zuranolone's Rapid Antidepressant Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for evaluating the rapid antidepressant effects of Zuranolone. Detailed protocols for key preclinical and clinical assessments are provided, along with data presentation tables and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound (SAGE-217/BIIB125) is a neuroactive steroid and a positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3] Unlike traditional antidepressants that primarily target monoaminergic systems and can take weeks to exert their effects, this compound is designed for rapid action, with clinical improvements observed within days of initiating a 14-day oral treatment course.[4][5] It is being investigated for the treatment of major depressive disorder (MDD) and postpartum depression (PPD).[1][6] this compound enhances the activity of both synaptic (γ subunit-containing) and extrasynaptic (δ subunit-containing) GABA-A receptors, which are pivotal in the inhibitory signaling pathways of the central nervous system.[2][7][8] This modulation is hypothesized to rapidly rebalance neural circuits that are dysregulated in depressive states.[5]

Preclinical Assessment of Rapid Antidepressant Effects

Data Summary: Preclinical Efficacy of this compound
Experimental Model Key Findings Relevant Citations
In Vitro Receptor Potentiation This compound potentiated GABA-evoked currents at nine unique human recombinant GABA-A receptor subtypes, including synaptic (e.g., α1β2γ2) and extrasynaptic (e.g., α4β3δ) configurations.[2][7]
Brain Slice Electrophysiology In rodent brain slices, this compound produced a sustained increase in GABA currents, suggesting a potential for lasting modulation of neuronal inhibition.[2][7]
Chemo-convulsant Seizure Model (Mouse) Oral administration of this compound protected against pentylenetetrazole (PTZ)-induced seizures, indicating CNS target engagement and GABAergic modulation. A minimum effective dose of 1 mg/kg was identified.[9]
Forced Swim Test (Mouse/Rat) Antidepressants, including those acting on GABAergic systems, typically reduce immobility time in this behavioral despair model.[10][11][12]
Tail Suspension Test (Mouse) Similar to the Forced Swim Test, this model assesses antidepressant-like activity by measuring the duration of immobility when mice are subjected to inescapable stress.[11][13][14]
Pharmacokinetic Studies (Mouse) Following a 10 mg/kg oral dose, the maximum plasma concentration (Cmax) was 1,335 ng/mL, achieved at 30 minutes post-dose, with an oral bioavailability of 62%. The brain-to-plasma ratio was approximately 1.4-1.6.[3][9]
Experimental Protocols: Preclinical

This protocol is adapted from established methods to screen for antidepressant-like activity.[10][15][16]

1. Objective: To assess the effect of this compound on depressive-like behavior, as measured by immobility time in an inescapable water tank.

2. Materials:

  • Cylindrical water tanks (30 cm height x 20 cm diameter) made of transparent Plexiglas.
  • Water maintained at 24-30°C.
  • Video recording equipment.
  • Dry towels and a warming environment for post-test recovery.

3. Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
  • Water Tank Setup: Fill the cylinders with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or feet.
  • Drug Administration: Administer this compound or vehicle orally at the desired dose and time point before the test (e.g., 60 minutes prior).
  • Test Session:
  • Gently place each mouse into the water tank.
  • The test duration is typically 6 minutes.
  • Record the entire session for later analysis.
  • Continuously observe the animals during the test. Any animal that sinks must be removed immediately.
  • Post-Test:
  • Remove the mouse from the tank.
  • Gently dry the animal with a towel and place it in a dry, warm environment for recovery.
  • Data Analysis:
  • Score the duration of immobility during the final 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.
  • Compare the immobility times between the this compound-treated and vehicle-treated groups.

This protocol is a widely used alternative to the FST for screening antidepressant compounds.[11][13][14][17]

1. Objective: To evaluate the antidepressant-like effects of this compound by measuring the duration of immobility when a mouse is suspended by its tail.

2. Materials:

  • Tail suspension apparatus (a horizontal bar from which to suspend the mice).
  • Adhesive tape strong enough to support the mouse's weight without causing injury.
  • Video recording equipment.

3. Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour prior to the test.
  • Tail Taping: Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1 cm from the tip.
  • Suspension: Suspend the mouse by taping the free end of the tape to the suspension bar. The mouse should be positioned so it cannot escape or hold onto any surfaces.
  • Test Session:
  • The test duration is typically 6 minutes.
  • Record the entire session for subsequent scoring.
  • The experimenter should remain at a reasonable distance to avoid disturbing the animal.
  • Post-Test:
  • Carefully remove the mouse from the suspension apparatus and remove the tape from its tail.
  • Return the mouse to its home cage.
  • Data Analysis:
  • Score the total time the mouse remains immobile during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
  • Compare the total immobility time between the this compound-treated and vehicle-treated groups.

Clinical Assessment of Rapid Antidepressant Effects

Data Summary: this compound Clinical Trials for MDD and PPD
Trial Identifier Indication Dosage Primary Endpoint Key Rapid Effect Finding Relevant Citations
WATERFALL (NCT04442490) MDD50 mg/day for 14 daysChange from baseline in HAM-D-17 total score at Day 15Statistically significant improvement in depressive symptoms observed as early as Day 3.[5][18]
MDD-201B MDD30 mg/day for 14 daysChange from baseline in HAM-D-17 total score at Day 15Significant improvement in depressive symptoms at Day 15.[5]
ROBIN (NCT02978326) PPD30 mg/day for 14 daysChange from baseline in HAM-D-17 total score at Day 15Significant reduction in depressive symptoms observed by Day 3 and sustained through Day 45.[4]
SKYLARK PPD50 mg/day for 14 daysChange from baseline in HAM-D-17 total score at Day 15Statistically significant and clinically meaningful improvements in depressive symptoms at various time points.

HAM-D-17: 17-item Hamilton Depression Rating Scale

Experimental Protocol: Randomized, Double-Blind, Placebo-Controlled Trial for MDD (Adapted from WATERFALL Study - NCT04442490)

1. Objective: To evaluate the efficacy and safety of a 14-day course of this compound 50 mg once daily in adults with MDD.

2. Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

3. Participant Population:

  • Inclusion Criteria:
  • Adults aged 18-64 years.
  • Diagnosis of MDD confirmed by the Structured Clinical Interview for DSM-5 (SCID-5).
  • Hamilton Depression Rating Scale (HAM-D-17) total score ≥ 24 at screening and baseline.
  • Symptoms present for at least 4 weeks.
  • Exclusion Criteria:
  • History of psychosis, bipolar disorder, or other specified comorbid psychiatric or neurological conditions.
  • Current significant risk of suicide.
  • Recent history of substance use disorder.
  • Body Mass Index (BMI) ≤18 or ≥45 kg/m ².

4. Intervention:

  • Treatment Arm: this compound 50 mg, self-administered orally once daily in the evening with food for 14 days.
  • Control Arm: Matching placebo, self-administered orally once daily in the evening with food for 14 days.

5. Assessments:

  • Screening (up to 28 days prior to Day 1): Demographics, medical history, physical examination, clinical laboratory tests, SCID-5, HAM-D-17.
  • Baseline (Day 1): HAM-D-17, Montgomery-Åsberg Depression Rating Scale (MADRS), Clinical Global Impression-Severity (CGI-S), vital signs, adverse event monitoring.
  • Treatment Period (Days 3, 8, 12, 15): HAM-D-17, MADRS, CGI-S, adverse event monitoring.
  • Follow-up Period (Days 28, 42): HAM-D-17, MADRS, CGI-S, adverse event monitoring.

6. Endpoints:

  • Primary Endpoint: Change from baseline in HAM-D-17 total score at Day 15.
  • Secondary Endpoints:
  • Change from baseline in HAM-D-17 total score at other time points (e.g., Day 3).
  • Change from baseline in MADRS total score.
  • Response rates (≥50% reduction in HAM-D-17 score).
  • Remission rates (HAM-D-17 score ≤7).
  • Change from baseline in CGI-S score.
  • Safety Endpoint: Incidence of treatment-emergent adverse events.

7. Statistical Analysis:

  • The primary efficacy analysis will be based on a mixed-effects model for repeated measures (MMRM) on the change from baseline in the HAM-D-17 total score.
  • Analyses will be conducted on the intent-to-treat (ITT) population.

Visualizations

Signaling Pathway

GABAA_Receptor_Signaling cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space GABA GABA GABAAReceptor GABA-A Receptor (Ligand-gated Ion Channel) GABA->GABAAReceptor Binds to orthosteric site This compound This compound (Neuroactive Steroid) This compound->GABAAReceptor Binds to allosteric site Cl_ion Cl- GABAAReceptor->Cl_ion Increased Influx Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability SymptomRelief Rapid Antidepressant Effects ReducedExcitability->SymptomRelief

Caption: this compound's mechanism of action at the GABA-A receptor.

Experimental Workflow

Preclinical_Workflow cluster_prep Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis AnimalAcclimation Animal Acclimation DrugAdmin Drug Administration (e.g., Oral Gavage) AnimalAcclimation->DrugAdmin DrugPrep This compound/Vehicle Preparation DrugPrep->DrugAdmin BehavioralTest Forced Swim Test or Tail Suspension Test DrugAdmin->BehavioralTest VideoRecording Video Recording of Test Session BehavioralTest->VideoRecording BehavioralScoring Scoring of Immobility Duration VideoRecording->BehavioralScoring Stats Statistical Analysis (e.g., t-test, ANOVA) BehavioralScoring->Stats Clinical_Trial_Logic cluster_enrollment Enrollment cluster_treatment Treatment Phase (14 Days) cluster_assessment Assessment Screening Screening of Patients (Inclusion/Exclusion Criteria) Randomization Randomization (1:1 ratio) Screening->Randomization ZuranoloneArm This compound (50 mg/day) Randomization->ZuranoloneArm PlaceboArm Placebo Randomization->PlaceboArm PrimaryEndpoint Primary Endpoint: Change in HAM-D-17 at Day 15 ZuranoloneArm->PrimaryEndpoint RapidAssessment Rapid Effect Assessment: Change in HAM-D-17 at Day 3 ZuranoloneArm->RapidAssessment PlaceboArm->PrimaryEndpoint PlaceboArm->RapidAssessment FollowUp Follow-up Assessments (Days 28 & 42) PrimaryEndpoint->FollowUp

References

Techniques for measuring Zuranolone concentration in plasma and brain tissue

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, accurately quantifying Zuranolone concentrations in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed methodologies for the measurement of this compound in both plasma and brain tissue, primarily focusing on the widely accepted and highly sensitive technique of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

This compound (Zurzuvae®) is a neuroactive steroid and a positive allosteric modulator of GABA-A receptors, approved for the treatment of postpartum depression.[1] Understanding its distribution and concentration in the central nervous system (brain tissue) and systemic circulation (plasma) is fundamental to elucidating its therapeutic effects and side-effect profile. UPLC-MS/MS has become the gold standard for bioanalysis due to its high selectivity, sensitivity, and accuracy.[2][3][4]

Mechanism of Action: GABA-A Receptor Modulation

This compound enhances the activity of GABA-A receptors, the major inhibitory neurotransmitter receptors in the brain. It binds to a site on the receptor distinct from the GABA binding site, allosterically increasing the receptor's affinity for GABA and prolonging the opening of the chloride channel. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.

GABAA_Pathway cluster_membrane Neuronal Membrane GABAA_receptor GABA-A Receptor Chloride (Cl-) Channel Binding Sites Cl_in Cl- Influx GABAA_receptor:c1->Cl_in Opens This compound This compound This compound->GABAA_receptor:bind Allosteric Modulation GABA GABA GABA->GABAA_receptor:bind Binds Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition

Caption: this compound's modulation of the GABA-A receptor.

Quantitative Analysis: UPLC-MS/MS

The following sections detail the protocols for sample preparation and instrumental analysis for quantifying this compound. While a fluorescence-based method for plasma has been described, LC-MS/MS remains the preferred method for its superior selectivity and robustness in complex biological matrices.[2][5]

Sample Preparation

Effective sample preparation is crucial to remove interfering substances like proteins and phospholipids, which can cause matrix effects and impact the accuracy of quantification.[2]

Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for cleaning up plasma samples.[3][5][6]

  • Thaw frozen plasma samples on ice.

  • Vortex the sample to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated this compound analog).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a clean tube for analysis.

  • If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

Brain Tissue Sample Preparation (Homogenization and Liquid-Liquid Extraction)

Brain tissue requires homogenization to release the analyte, followed by extraction to separate it from the high lipid content.[7]

  • Accurately weigh a portion of the frozen brain tissue (e.g., 100 mg).

  • Add ice-cold water or buffer (e.g., 4 volumes, 400 µL) to the tissue.

  • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout this process.[7]

  • To the homogenate, add an internal standard.

  • Perform a liquid-liquid extraction by adding 1 mL of an organic solvent (e.g., diethyl ether or methyl tert-butyl ether).[8][9]

  • Vortex for 2 minutes, then centrifuge at 3,000 x g for 10 minutes.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of mobile phase for UPLC-MS/MS analysis.

Experimental Workflow Diagram

Experimental_Workflow cluster_plasma Plasma Protocol cluster_brain Brain Tissue Protocol p_sample 1. Plasma Sample (100 µL) p_precip 2. Add Acetonitrile & IS p_sample->p_precip p_vortex 3. Vortex p_precip->p_vortex p_cent 4. Centrifuge p_vortex->p_cent p_super 5. Collect Supernatant p_cent->p_super analysis UPLC-MS/MS Analysis p_super->analysis b_sample 1. Brain Tissue (~100 mg) b_homog 2. Homogenize in Buffer b_sample->b_homog b_lle 3. Liquid-Liquid Extraction b_homog->b_lle b_cent 4. Centrifuge b_lle->b_cent b_evap 5. Evaporate Organic Layer b_cent->b_evap b_recon 6. Reconstitute b_evap->b_recon b_recon->analysis

Caption: Sample preparation workflow for this compound analysis.

UPLC-MS/MS Instrumentation and Conditions

The following are typical starting conditions for a UPLC-MS/MS method for this compound, which would require optimization.

Table 1: UPLC Parameters

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min[3]
Gradient Start at 5-10% B, ramp to 95% B, then re-equilibrate
Column Temp. 40°C[3]
Injection Vol. 5 µL[3]

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Scan Type Multiple Reaction Monitoring (MRM)[4]
Capillary Voltage ~0.5 - 3.0 kV[3]
Source Temp. ~150°C
Desolvation Temp. ~400°C[3]
Gas Flow Optimized for the specific instrument
MRM Transitions To be determined by infusing a pure this compound standard

Method Validation and Quantitative Data

A bioanalytical method must be validated to ensure its reliability, following guidelines from regulatory bodies like the FDA. Key validation parameters are summarized below. The values presented are representative for neurosteroid analysis by LC-MS/MS.

Table 3: Representative Method Validation Parameters

ParameterPlasmaBrain Tissue
Linearity Range 0.1 - 200 ng/mL0.5 - 500 ng/g
Correlation (r²) > 0.995> 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/g
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (%RSD) < 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)
Recovery > 85%> 80%
Matrix Effect Monitored and compensated by internal standardMonitored and compensated by internal standard

Conclusion

The UPLC-MS/MS methods outlined provide a robust framework for the sensitive and specific quantification of this compound in both plasma and brain tissue. Proper sample preparation is paramount to achieving accurate results, with protein precipitation being suitable for plasma and a more rigorous homogenization followed by liquid-liquid extraction required for brain tissue. These protocols, once validated, are essential tools for advancing our understanding of this compound's pharmacology and for its continued development and clinical use.

References

Application of Electroencephalogram (EEG) to Measure Zuranolone's Central Nervous System Effects

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Zuranolone (SAGE-217) is a neuroactive steroid that acts as a positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[1][2] Its mechanism of action, which enhances GABAergic signaling, leads to rapid antidepressant effects, making it a promising therapeutic for postpartum depression (PPD) and major depressive disorder (MDD).[1][3][4][5] Given its direct impact on neuronal inhibition, electroencephalography (EEG) emerges as a critical tool for quantifying the pharmacodynamic effects of this compound on the CNS. These application notes provide a comprehensive overview and detailed protocols for utilizing quantitative EEG (qEEG) to measure this compound's CNS effects in a clinical research setting.

Rationale for Using EEG to Measure this compound's CNS Effects

EEG is a non-invasive technique that provides a direct, real-time measure of cortical electrical activity.[6][7] It is highly sensitive to changes in neuronal synchrony and firing patterns induced by pharmacological agents that act on the CNS. For GABA-A receptor positive allosteric modulators like this compound, EEG can detect characteristic changes in the brain's frequency spectrum. Preclinical studies have shown that this compound administration in rats leads to a rapid increase in β-frequency power, a known biomarker of GABA-A receptor positive allosteric modulator activity. Furthermore, studies with other GABAergic modulators have demonstrated distinct EEG signatures, such as increased beta power with benzodiazepines and decreased theta power with α5-GABA-A receptor positive allosteric modulators.[8][9][10][11][12] Therefore, qEEG can serve as a translational biomarker to assess the dose-dependent CNS engagement of this compound, characterize its pharmacodynamic profile, and potentially predict clinical response.

Signaling Pathway of this compound

This compound enhances the effect of GABA, the principal inhibitory neurotransmitter in the brain, at GABA-A receptors. It binds to a site on the receptor distinct from the GABA binding site, causing a conformational change that increases the receptor's affinity for GABA and the frequency of chloride channel opening. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GABA_synthesis GABA Glutamate->GABA_synthesis GAD Vesicle Vesicle GABA_synthesis->Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release GABA_A_Receptor GABA-A Receptor Synaptic_Cleft->GABA_A_Receptor GABA binding Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation GAD Glutamic Acid Decarboxylase

Caption: this compound's mechanism of action at the GABAergic synapse.

Quantitative Data from this compound Clinical Trials

The following tables summarize the key efficacy data from various clinical trials of this compound in patients with Major Depressive Disorder (MDD) and Postpartum Depression (PPD). The primary endpoint in these studies was the change from baseline in the 17-item Hamilton Rating Scale for Depression (HAMD-17) total score. The Montgomery-Åsberg Depression Rating Scale (MADRS) was a key secondary endpoint.

Table 1: Change from Baseline in HAMD-17 Scores in this compound Clinical Trials

StudyIndicationTreatment GroupNBaseline Mean (SD)Day 15 Change from Baseline (LSM)P-value vs. Placebo
ROBIN (NCT02978326) [4][13]PPDThis compound 30 mg7728.4 (2)-17.80.0029
Placebo7628.8 (2)-13.6
SKYLARK (NCT04442503) [1]PPDThis compound 50 mg9828.5 (2.23)-15.6<0.001
Placebo9828.3 (2.26)-11.6
MDD-201B (NCT03000530) [14]MDDThis compound 30 mg4525.2 (2.58)-17.4<0.0001
Placebo4425.7 (2.42)-10.3
MOUNTAIN (NCT03672175) [14][15]MDDThis compound 30 mg19425.9 (2.88)-12.60.115
Placebo19325.8 (3.07)-11.2
WATERFALL (NCT04442490) [14][16]MDDThis compound 50 mg26626.8 (2.5)-14.10.014
Placebo26826.6 (2.6)-12.3
CORAL (NCT04476030) [17]MDDThis compound 50 mg + ADT21026.8 (2.5)-11.9 (Day 15)0.0004 (Day 3)
Placebo + ADT21526.6 (2.6)-10.8 (Day 15)

LSM: Least Squares Mean; SD: Standard Deviation; ADT: Antidepressant Therapy

Table 2: Change from Baseline in MADRS Scores in this compound Clinical Trials

StudyIndicationTreatment GroupNBaseline Mean (SD)Day 15 Change from Baseline (LSM)P-value vs. Placebo
ROBIN (NCT02978326) PPDThis compound 30 mg7736.8 (4.32)-22.1-
Placebo7636.5 (4.13)-17.6
SKYLARK (NCT04442503) PPDThis compound 50 mg9836.9 (3.77)-19.7-
Placebo9836.7 (3.49)-15.1
MDD-201B (NCT03000530) [14]MDDThis compound 30 mg4533.6 (5.05)-22.5-
Placebo4434.6 (5.08)-14.6
MOUNTAIN (NCT03672175) [14]MDDThis compound 30 mg19436.7 (3.49)-16.0-
Placebo19336.9 (3.77)-15.0
WATERFALL (NCT04442490) [14]MDDThis compound 50 mg26636.8 (4.32)-17.6-
Placebo26836.5 (4.13)-15.0

LSM: Least Squares Mean; SD: Standard Deviation

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in this compound Clinical Trials (Incidence ≥5% and greater than placebo)

Adverse EventThis compound (Pooled Data)Placebo (Pooled Data)
Somnolence15%-38%6%-11%
Dizziness11%-14%4%-7%
Headache8%-10%7%-12%
Sedation5%-9%2%-3%
Nausea5%-8%3%-5%
Diarrhea5%-7%3%-4%
Fatigue5%-6%2%-4%
Upper Respiratory Tract Infection5%-6%4%-5%

Data pooled from various clinical trials.[1][4][18]

Experimental Protocols

The following protocols are representative methodologies for conducting a pharmaco-EEG study to assess the CNS effects of this compound. These are based on established guidelines for pharmaco-EEG research and best practices for EEG data acquisition and analysis.[6][7][19][20][21]

Experimental Workflow

G cluster_0 Pre-Study cluster_1 Study Day cluster_2 Data Processing & Analysis cluster_3 Interpretation & Reporting Screening Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_EEG Baseline EEG Recording (Eyes-Open & Eyes-Closed) Informed_Consent->Baseline_EEG Drug_Admin This compound/Placebo Administration Baseline_EEG->Drug_Admin Post_Dose_EEG Post-Dose EEG Recordings (Multiple Timepoints) Drug_Admin->Post_Dose_EEG Preprocessing EEG Data Preprocessing (Filtering, Artifact Removal) Post_Dose_EEG->Preprocessing qEEG_Analysis Quantitative EEG Analysis (Spectral Power, Connectivity) Preprocessing->qEEG_Analysis Statistical_Analysis Statistical Analysis (Dose-Response, PK/PD Modeling) qEEG_Analysis->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation Reporting Reporting of Findings Interpretation->Reporting

Caption: A typical experimental workflow for a pharmaco-EEG study.

Protocol 1: Resting-State EEG Recording

Objective: To measure changes in spontaneous brain activity following this compound administration.

Materials:

  • EEG system with at least 32 scalp electrodes

  • EEG cap corresponding to the participant's head size

  • Conductive gel

  • Syringes with blunt tips for gel application

  • Skin preparation materials (e.g., alcohol swabs, abrasive paste)

  • Sound-attenuated and electrically shielded recording room

Procedure:

  • Participant Preparation:

    • Ensure the participant has clean, dry hair, free of any products.

    • Measure the participant's head circumference and select the appropriate cap size.

    • Clean the electrode sites on the scalp and face with an alcohol swab and gently abrade the skin to reduce impedance.

  • Electrode Application:

    • Place the EEG cap on the participant's head, ensuring that the Cz electrode is at the vertex.

    • Apply conductive gel to each electrode, ensuring a good connection with the scalp.

    • Check electrode impedances and ensure they are below 5 kΩ.

  • Recording:

    • Baseline Recording (Pre-dose):

      • Record 5 minutes of eyes-open resting-state EEG. Instruct the participant to fixate on a point in front of them and minimize blinking and movement.

      • Record 5 minutes of eyes-closed resting-state EEG. Instruct the participant to keep their eyes closed and remain relaxed but awake.

    • Drug Administration: Administer a single oral dose of this compound or placebo according to the study protocol.

    • Post-dose Recordings: Repeat the eyes-open and eyes-closed resting-state EEG recordings at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, and 24 hours) to capture the time course of the drug's effects.

Protocol 2: Quantitative EEG (qEEG) Data Analysis

Objective: To quantify the effects of this compound on EEG frequency bands.

Software:

  • EEG analysis software (e.g., EEGLAB, BrainVision Analyzer, or custom scripts in MATLAB/Python)

Procedure:

  • Preprocessing:

    • Apply a band-pass filter to the raw EEG data (e.g., 0.5-50 Hz).

    • Apply a notch filter to remove power line interference (50 or 60 Hz).

    • Perform artifact rejection or correction using methods such as Independent Component Analysis (ICA) to remove eye blinks, muscle activity, and other non-brain signals.

    • Segment the continuous EEG data into epochs (e.g., 2-4 seconds).

  • Spectral Analysis:

    • For each epoch, calculate the power spectral density (PSD) using the Fast Fourier Transform (FFT) or Welch's method.

    • Average the PSD across epochs for each condition (pre-dose, post-dose time points) and for each electrode.

    • Calculate the absolute and relative power in standard EEG frequency bands:

      • Delta (δ): 1-4 Hz

      • Theta (θ): 4-8 Hz

      • Alpha (α): 8-13 Hz

      • Beta (β): 13-30 Hz

      • Gamma (γ): 30-50 Hz

  • Statistical Analysis:

    • Compare the post-dose qEEG measures to the pre-dose baseline using appropriate statistical tests (e.g., paired t-tests, repeated measures ANOVA).

    • Investigate the dose-response relationship by comparing the effects of different doses of this compound.

    • Correlate changes in EEG power with plasma concentrations of this compound to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Conclusion

Quantitative EEG is a powerful and sensitive tool for elucidating the CNS effects of this compound. By employing standardized recording protocols and robust analysis techniques, researchers can obtain objective biomarkers of this compound's pharmacodynamic activity. This information is invaluable for dose selection, understanding the time course of drug effects, and potentially identifying predictors of clinical response. The protocols and data presented here provide a solid foundation for incorporating EEG into the clinical development and scientific investigation of this compound and other neuroactive steroids.

References

Preparation of Zuranolone Solutions for Laboratory Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zuranolone (SAGE-217) is a neuroactive steroid and a positive allosteric modulator of GABA-A receptors, approved for the treatment of postpartum depression. Its poor aqueous solubility presents a challenge for researchers conducting both in vitro and in vivo studies. This document provides detailed protocols for the preparation of this compound solutions for laboratory experiments, addressing its solubility limitations and ensuring consistent and reliable results. Protocols for preparing Dimethyl Sulfoxide (DMSO)-based stock solutions for cell culture experiments and a cyclodextrin-based formulation for animal studies are presented.

Introduction

This compound's hydrophobic nature necessitates the use of organic solvents or specialized formulations to achieve concentrations suitable for experimental use. This compound is practically insoluble in water, with a reported solubility of 5 mg/mL in ethanol and 82 mg/mL in DMSO[1]. For in vitro assays, DMSO is a common solvent for creating concentrated stock solutions. For in vivo studies, particularly for systemic administration, vehicles that enhance solubility and bioavailability, such as cyclodextrin complexes, are required to avoid precipitation and ensure accurate dosing.

Data Presentation

The following tables summarize the key quantitative data for the preparation of this compound solutions.

Table 1: Solubility of this compound

SolventSolubilityReference
WaterPractically Insoluble[1]
Ethanol5 mg/mL[1]
Dimethyl Sulfoxide (DMSO)82 mg/mL[1]

Table 2: Components for Cyclodextrin-Based In Vivo Formulation

ComponentAmount for 30 mL SolutionFinal Concentration of this compoundReference
This compound30 mg1 mg/mL[1]
(2-hydroxypropyl)-β-cyclodextrin3 gN/A[1]
Citric Acid157 mgN/A[1]
Distilled Water30 mLN/A[1]
Sodium Hydroxide (NaOH)As needed for pH adjustmentN/A[1]

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Experiments

This protocol describes the preparation of a concentrated this compound stock solution in DMSO, suitable for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding DMSO: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 409.57 g/mol , dissolve 4.096 mg in 1 mL of DMSO).

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization: While DMSO is a sterilizing agent, for sensitive cell culture applications, the stock solution can be sterile-filtered through a 0.22 µm syringe filter compatible with organic solvents.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Application in Cell Culture:

  • When treating cells, thaw an aliquot of the this compound stock solution.

  • Dilute the stock solution in cell culture medium to the final desired concentration immediately before use.

  • The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Preparation of this compound Solution for In Vivo Animal Studies (Cyclodextrin-Based Formulation)

This protocol details the preparation of a this compound solution using (2-hydroxypropyl)-β-cyclodextrin as a solubilizing agent, suitable for intraperitoneal (IP) administration in rodents[1].

Materials:

  • This compound powder

  • (2-hydroxypropyl)-β-cyclodextrin (CDX)

  • Citric acid

  • Distilled water

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment

  • Stir plate and stir bar

  • pH meter

Protocol:

  • Prepare the Vehicle Solution:

    • In a suitable beaker, dissolve 3 g of (2-hydroxypropyl)-β-cyclodextrin and 157 mg of citric acid in 30 mL of distilled water.

    • Stir the solution until all components are fully dissolved.

  • Dissolve this compound:

    • Add 30 mg of this compound to the prepared vehicle solution.

    • Stir the mixture continuously until the this compound is completely dissolved. This may take some time.

  • pH Adjustment:

    • Measure the pH of the solution using a calibrated pH meter.

    • Adjust the pH to 7.4 by adding small volumes of NaOH solution dropwise while continuously monitoring the pH[1].

  • Final Volume and Concentration: The final concentration of this compound in this preparation will be 1 mg/mL[1].

  • Storage: This solution should be prepared fresh for animal experiments. If short-term storage is necessary, store at 2-8°C and protect from light.

Vehicle Control: A drug-free vehicle solution should be prepared following the same procedure but omitting the addition of this compound. This will serve as the negative control in animal studies.

Mandatory Visualizations

G cluster_in_vitro In Vitro Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot dilute Dilute in Culture Medium aliquot->dilute G cluster_in_vivo In Vivo Solution Preparation (Cyclodextrin) prep_vehicle Prepare Vehicle: Dissolve Cyclodextrin & Citric Acid in Water add_zura Add this compound to Vehicle prep_vehicle->add_zura dissolve_zura Stir to Dissolve this compound add_zura->dissolve_zura ph_adjust Adjust pH to 7.4 with NaOH dissolve_zura->ph_adjust administer Administer to Animal ph_adjust->administer G This compound This compound Modulation Positive Allosteric Modulation This compound->Modulation binds to GABA_A GABA-A Receptor GABA_A->Modulation acts on Inhibition Enhanced GABAergic Inhibition Modulation->Inhibition

References

Application Notes and Protocols: Utilizing Zuranolone to Investigate the Neurobiology of Stress and Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuranolone (SAGE-217/BIIB125) is a novel neuroactive steroid (NAS) that functions as a positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABA-A) receptors.[1][2] Approved for the treatment of postpartum depression (PPD) and investigated for major depressive disorder (MDD), its rapid onset of action distinguishes it from traditional monoamine-based antidepressants.[1][3][4] this compound is an analog of the endogenous neurosteroid allopregnanolone, levels of which are often dysregulated in stress-related psychiatric disorders.[3][5] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to explore the GABAergic system's role in the pathophysiology of stress and depression.

Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

The primary mechanism of action for this compound is its potentiation of GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[3][6] Unlike benzodiazepines, which primarily modulate synaptic receptors, this compound enhances GABAergic signaling at both synaptic (γ subunit-containing) and extrasynaptic (δ subunit-containing) GABA-A receptors.[7][8] This broad activity is thought to restore the balance between neuronal excitation and inhibition, which is often disrupted in mood disorders.[9] this compound binds to a site on the GABA-A receptor distinct from the GABA binding site, inducing a conformational change that increases the receptor's sensitivity to GABA.[3] This leads to enhanced phasic (synaptic) and tonic (extrasynaptic) inhibitory currents, resulting in a rapid reduction of neuronal hyperexcitability.[9] Preclinical studies suggest that this compound may also upregulate the surface expression of GABA-A receptors, further contributing to its sustained effects.[2][9]

GABAA_Modulation This compound's Mechanism at the GABA-A Receptor cluster_receptor GABA-A Receptor GABA_site GABA Binding Site Ion_Channel Chloride (Cl⁻) Ion Channel NAS_site This compound Binding Site (Allosteric) NAS_site->GABA_site Enhances GABA Sensitivity Cl_ion Cl⁻ GABA GABA GABA->GABA_site Binds This compound This compound This compound->NAS_site Binds Output Increased Neuronal Inhibition & Network Stabilization Cl_ion->Output Influx leads to

This compound enhances GABA's inhibitory effect on the GABA-A receptor.

The Role of Neurosteroids in Stress and Depression

Chronic stress is a significant risk factor for depression and is associated with dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis and altered neurosteroid levels.[5][10] Endogenous neurosteroids like allopregnanolone play a crucial role in modulating the stress response, in part by potentiating GABAergic inhibition.[11] In healthy individuals, acute stress can lead to a temporary increase in allopregnanolone, which helps restore homeostasis.[12] However, in individuals with depression or those exposed to chronic stress, baseline allopregnanolone levels are often found to be lower, and the normal stress-induced increase may be blunted or absent.[10][13] This deficit in neurosteroid signaling can lead to impaired GABAergic function and an imbalance in neural circuitry, contributing to depressive symptoms.[5][14] this compound, by mimicking the action of allopregnanolone, is hypothesized to compensate for this neurosteroid deficiency, rapidly restoring GABAergic tone and alleviating symptoms of depression.[15][16]

Stress_Neurosteroid_Axis Stress, Neurosteroids, and GABAergic Signaling Stress Chronic Stress HPA_Axis HPA Axis Dysregulation Stress->HPA_Axis causes Allo_Levels Reduced Allopregnanolone Synthesis & Levels HPA_Axis->Allo_Levels contributes to GABA_Signal Impaired GABAergic Signaling Allo_Levels->GABA_Signal leads to Depression Depressive Symptoms GABA_Signal->Depression contributes to This compound This compound Administration GABA_PAM GABA-A Receptor Positive Allosteric Modulation This compound->GABA_PAM acts via Restoration Restoration of Inhibitory Tone GABA_PAM->Restoration results in Restoration->Depression alleviates

This compound may counteract stress-induced deficits in neurosteroid signaling.

Data Presentation: Summary of Preclinical and Clinical Findings

Table 1: Preclinical Characterization of this compound
ParameterFindingSpecies/ModelReference
Mechanism Positive Allosteric Modulator of synaptic (α1β2γ2) and extrasynaptic (α4β3δ) GABA-A receptors.Human recombinant receptors[8]
In Vitro Efficacy EC₅₀ at α1β2γ2: 430 nMEC₅₀ at α4β3δ: 118 nMLtk or CHO cells[17]
Synergy Potentiated GABA currents synergistically with diazepam.Recombinant synaptic receptors[8]
Oral Bioavailability 30-60%Rodents[18]
CNS Exposure Brain-plasma ratio of 1.4-1.6Rodents[17]
In Vivo Activity Protection against pentylenetetrazole (PTZ)-induced seizures.Enhanced EEG β-frequency power.MouseRat[8][18]
Table 2: Clinical Efficacy of this compound in Depression (Selected Phase 3 Trials)
Study (Indication)DosagePrimary EndpointResult (vs. Placebo)Onset of ActionReference
SKYLARK (PPD) 50 mg/day for 14 daysChange from baseline in HAMD-17 score at Day 15Statistically significant improvement (-15.6 vs -11.6)Significant improvement by Day 3[19][20]
WATERFALL (MDD) 50 mg/day for 14 daysChange from baseline in HAMD-17 score at Day 15Statistically significant improvement (-14.1 vs -12.3)Numerical improvement by Day 3[21]
CORAL (MDD) 50 mg/day for 14 days (co-initiated with ADT)Change from baseline in HAMD-17 score at Day 3Statistically significant improvement (-8.9 vs -7.0)Significant improvement by Day 3[4]

HAMD-17: 17-item Hamilton Rating Scale for Depression; PPD: Postpartum Depression; MDD: Major Depressive Disorder; ADT: Antidepressant Therapy.

Table 3: Common Treatment-Emergent Adverse Events (TEAEs)
Adverse EventFrequency in this compound Groups (≥10%)Reference
Somnolence 15% - 36%[4][7][19]
Dizziness ≥10%[4][19]
Sedation 5% - 11%[19]
Headache ≥10%[4]
Nausea ≥10%[4]

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording in Brain Slices

Objective: To characterize the effects of this compound on GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) and tonic currents in neurons from a relevant brain region (e.g., hippocampus or amygdala).

Materials:

  • This compound stock solution (in DMSO) and working solutions (in artificial cerebrospinal fluid, aCSF).

  • Standard electrophysiology rig with amplifier, digitizer, and microscope.

  • Vibrating microtome for slicing.

  • Acute brain slices (300-400 µm) from rodents.

  • aCSF (composition in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 D-glucose), bubbled with 95% O₂/5% CO₂.

  • Internal solution for patch pipettes (e.g., containing in mM: 140 CsCl, 2 MgCl₂, 10 HEPES, 0.1 EGTA, 2 ATP-Mg, 0.3 GTP-Na).

  • Pharmacological agents: GABA-A receptor antagonist (e.g., bicuculline), glutamate receptor antagonists (e.g., CNQX, AP5).

Procedure:

  • Prepare acute brain slices from the desired brain region and allow them to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

  • Visualize neurons using DIC microscopy and establish a whole-cell patch-clamp recording.

  • To measure tonic GABAergic currents, voltage-clamp the neuron at -60 mV. Record a baseline current.

  • Apply this compound at various concentrations (e.g., 10 nM - 1 µM) via the perfusate and record the change in holding current.

  • After washout, apply a GABA-A receptor antagonist (e.g., bicuculline) to confirm that the tonic current is GABA-A receptor-mediated. The difference in holding current before and after bicuculline application represents the magnitude of the tonic current.

  • To measure spontaneous or miniature IPSCs (sIPSCs/mIPSCs), record in the presence of glutamate receptor antagonists (and tetrodotoxin for mIPSCs).

  • Establish a baseline recording of IPSCs.

  • Apply this compound to the perfusate and record changes in IPSC frequency, amplitude, and decay kinetics.

  • Analyze data using appropriate software to quantify changes in tonic current and IPSC parameters.

Protocol 2: Rodent Behavioral Assay - Forced Swim Test (FST)

Objective: To assess the antidepressant-like effects of this compound by measuring its ability to reduce immobility time in a rodent model of behavioral despair.[22]

Materials:

  • This compound formulation for oral (p.o.) or intraperitoneal (i.p.) administration.

  • Vehicle control.

  • Male or female mice (e.g., C57BL/6J) or rats.

  • Transparent cylinders (e.g., 25 cm high, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Video recording equipment and analysis software.

Procedure:

  • Acclimate animals to the housing facility for at least one week prior to testing.

  • Randomly assign animals to treatment groups (e.g., Vehicle, this compound 1 mg/kg, 3 mg/kg, 10 mg/kg).

  • Administer this compound or vehicle at a specified time before the test (e.g., 30-60 minutes). This timing should be based on the drug's known pharmacokinetic profile.[18]

  • Place each animal individually into a cylinder of water for a 6-minute session.

  • Video record the entire session from the side.

  • After 6 minutes, remove the animal, dry it with a towel, and return it to its home cage.

  • An observer, blind to the treatment conditions, should score the video for the last 4 minutes of the test.

  • Measure the total duration of immobility, defined as the time the animal spends floating passively with only minor movements necessary to keep its head above water.

  • Compare the immobility time between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility is indicative of an antidepressant-like effect.

Protocol 3: Rodent Behavioral Assay - Sucrose Preference Test (SPT)

Objective: To measure anhedonia, a core symptom of depression, and to assess whether this compound can reverse stress-induced deficits in sucrose preference.[23]

Materials:

  • Chronic stress model (e.g., Chronic Unpredictable Stress - CUS).

  • This compound and vehicle.

  • Animal cages equipped with two drinking bottles.

  • 1% sucrose solution and regular drinking water.

Procedure:

  • Baseline: Acclimate single-housed animals to two bottles, one with water and one with 1% sucrose solution, for 48 hours.

  • After acclimatization, deprive animals of water and food for 12-24 hours.

  • Present the animals with two pre-weighed bottles (one water, one 1% sucrose) for 1-2 hours.

  • Measure the consumption from each bottle by weighing them. Calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) * 100.

  • Stress Induction: Subject animals to a chronic stress paradigm (e.g., CUS for 3-5 weeks) to induce a depressive-like state, characterized by a significant reduction in sucrose preference.

  • Treatment: During the last 1-2 weeks of the stress protocol, begin daily administration of this compound or vehicle.

  • Testing: Repeat the SPT measurement at the end of the treatment period to determine if this compound administration restored sucrose preference compared to the vehicle-treated stressed group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical study investigating the efficacy of this compound in a rodent model of chronic stress.

Preclinical_Workflow Preclinical this compound Efficacy Study Workflow start Animal Acclimation & Baseline Behavioral Testing (e.g., SPT) stress Chronic Stress Induction (e.g., CUS for 4 weeks) start->stress grouping Randomize into Treatment Groups: - Vehicle - this compound (Dose 1) - this compound (Dose 2) stress->grouping treatment Daily Drug Administration (e.g., for 14 days) grouping->treatment behavior Post-Treatment Behavioral Testing: - Forced Swim Test - Sucrose Preference Test treatment->behavior tissue Tissue Collection (Brain, Blood) behavior->tissue analysis Data Analysis: - Behavioral Scores - Neurochemical Analysis - Statistical Comparison tissue->analysis end Conclusion analysis->end

A logical workflow for preclinical evaluation of this compound.

Conclusion

This compound represents a significant advancement in the treatment of depressive disorders, offering a novel, rapid-acting mechanism centered on the modulation of the GABAergic system.[1] Its development was guided by decades of basic neuroscience research into the role of neurosteroids in brain function and stress.[16] For researchers, this compound serves as a powerful pharmacological tool to dissect the intricate relationship between neurosteroid signaling, GABAergic inhibition, and the pathophysiology of stress and depression. The protocols and data presented here provide a framework for investigating its effects from the synaptic level to complex behavioral outcomes, paving the way for a deeper understanding of mood disorders and the development of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Zuranolone Solubility in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for addressing the low aqueous solubility of Zuranolone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound is a lipophilic compound with very low aqueous solubility. It is practically insoluble in water.[1] Its solubility in common organic solvents is summarized in the table below.

Q2: I'm observing precipitation when diluting my this compound-DMSO stock solution into aqueous buffer or cell culture media. What can I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of this compound in DMSO is no longer soluble when the DMSO is diluted in an aqueous environment. To mitigate this, consider the following:

  • Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally ≤ 0.5%) to minimize solvent effects and reduce the chances of precipitation.

  • Use a pre-warmed aqueous solution: Gently warming your buffer or media before adding the this compound-DMSO stock can sometimes help maintain solubility.

  • Increase mixing speed: Add the stock solution dropwise while vortexing or stirring the aqueous solution to promote rapid dispersion.

  • Explore alternative formulation strategies: If precipitation persists, using cyclodextrins or creating a nanosuspension are highly effective alternatives.

Q3: Are there alternatives to using DMSO for in vivo studies?

A3: Yes, using high concentrations of DMSO in vivo can be problematic due to potential toxicity and off-target effects.[1][2] Two effective alternatives for in vivo administration of this compound are:

  • Cyclodextrin complexation: Formulating this compound with (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) can significantly enhance its aqueous solubility.

  • Nanocrystal suspension: A phospholipid-coated nanocrystal suspension allows for the administration of a stable, high-concentration aqueous formulation of this compound.[2][3]

Q4: Can I use sonication to dissolve this compound?

A4: While sonication can aid in dispersing this compound powder, it may not be sufficient to achieve a stable solution in purely aqueous media due to its low thermodynamic solubility. It is more effective when used in conjunction with solvents like DMSO or ethanol to break up aggregates and ensure a homogenous stock solution. For aqueous preparations, more advanced techniques like cyclodextrin complexation or nanosuspension are recommended.

Data Presentation: this compound Solubility

SolventSolubilityReference
WaterPractically Insoluble[1]
Ethanol5 mg/mL[1]
Dimethyl Sulfoxide (DMSO)82 mg/mL[1]
(2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) Solution1 mg/mL[1]
Phospholipid-coated Nanocrystal SuspensionUp to 100 mg/mL[1][2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Solution using Cyclodextrin

This protocol is adapted for preparing a 1 mg/mL this compound solution for in vivo studies.[1]

Materials:

  • This compound powder

  • (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD)

  • Citric acid

  • Distilled water

Procedure:

  • Prepare the cyclodextrin vehicle solution:

    • Dissolve 3 g of (2-hydroxypropyl)-β-cyclodextrin and 157 mg of citric acid in 30 mL of distilled water.

  • Add this compound:

    • Add 30 mg of this compound powder to the cyclodextrin vehicle solution.

  • Dissolve:

    • Stir or vortex the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Final Concentration:

    • The final concentration of the this compound solution will be 1 mg/mL.

Protocol 2: Preparation of this compound Nanocrystal Suspension

This protocol describes the wet stirred media milling method to create a high-concentration, stable aqueous suspension of this compound.[1][2][3]

Materials:

  • This compound powder: 60 mg

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): 30.2 mg

  • 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG): 3.6 mg

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (MPEG-2000-DMPE): 6.2 mg

  • Zirconium dioxide (ZrO₂) milling beads (0.4–0.5 mm): 5 g

  • Deionized water

  • 25 mL amber glass vial

  • Cross-magnetic stirrer

Procedure:

  • Combine Components:

    • Place 60 mg of this compound, 30.2 mg of DPPC, 3.6 mg of DPPG, and 6.2 mg of MPEG-2000-DMPE into the amber glass vial.

    • Add 5 g of ZrO₂ milling beads and 1 mL of deionized water.

  • Milling:

    • Carry out the milling process at room temperature for 24 hours at 600 rpm using a cross-magnetic stirrer.

  • Work-up and Homogenization:

    • After milling, add 2 mL of deionized water to the suspension.

    • Stir for 2 minutes to ensure homogenization.

  • Extraction:

    • Carefully remove the stock nanosuspension from the milling beads using a pipette. The resulting concentration will be approximately 20 mg/mL.

  • Storage:

    • Store the nanocrystal suspension in the dark at 4 to 8 °C. This formulation has been shown to be stable for up to 24 months.[1][2][3]

Visualizations

G cluster_start Start: this compound Solubility Issue cluster_troubleshooting Troubleshooting Workflow cluster_solutions Advanced Solubilization cluster_outcome Desired Outcome start Precipitation or Poor Dissolution in Aqueous Media stock_prep Prepare Stock in 100% DMSO (up to 82 mg/mL) start->stock_prep dilution Dilute Stock into Aqueous Medium stock_prep->dilution observe Observe for Precipitation dilution->observe cyclodextrin Option 1: Use Cyclodextrin Formulation observe->cyclodextrin Precipitation Occurs nanocrystal Option 2: Prepare Nanocrystal Suspension observe->nanocrystal Precipitation Occurs success Stable Aqueous this compound Preparation for Assay observe->success No Precipitation cyclodextrin->success nanocrystal->success

Troubleshooting workflow for this compound solubility.

G cluster_gaba GABAA Receptor Modulation cluster_modulation Allosteric Modulation Site cluster_effect Cellular Effect gaba GABA receptor GABAA Receptor (Ligand-gated ion channel) gaba->receptor Binds to Orthosteric Site This compound This compound (Neuroactive Steroid) pam_site Positive Allosteric Modulation (PAM) Site This compound->pam_site Binds to ion_influx Increased Chloride (Cl⁻) Influx receptor->ion_influx pam_site->receptor Enhances GABA Affinity hyperpolarization Neuronal Hyperpolarization ion_influx->hyperpolarization inhibition Enhanced GABAergic Inhibition (Reduced Neuronal Excitability) hyperpolarization->inhibition

This compound's mechanism of action at the GABAA receptor.

References

Technical Support Center: Strategies to Improve the Short Half-Life of Zuranolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at extending the short half-life of Zuranolone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the reported half-life of this compound and what is the primary route of its metabolism?

A1: The terminal half-life of this compound is approximately 19.7 to 24.6 hours in adults.[1] It undergoes extensive metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1]

Q2: What are the general strategies that can be employed to extend the half-life of a small molecule drug like this compound?

A2: Several strategies can be explored to prolong the systemic circulation of this compound. These can be broadly categorized into:

  • Formulation Technologies: These involve encapsulating or embedding the drug in a carrier system to protect it from rapid metabolism and clearance. Examples include liposomes and nanoparticles.

  • Chemical Modifications: These strategies involve covalently attaching moieties to the drug molecule to alter its physicochemical properties. Common approaches include PEGylation and deuteration.

  • Prodrug Approach: This involves synthesizing an inactive derivative of the drug that is converted to the active form in the body. This can be designed to improve absorption and protect against first-pass metabolism.

Q3: Are there any known analogs of this compound with an improved half-life?

A3: Yes, a novel C-21 modified analog of this compound has been synthesized that demonstrated a significantly improved metabolic stability in both rat and human liver microsomes. This analog exhibited a 4-fold longer half-life in rat liver microsomes and a 1.2-fold longer half-life in human liver microsomes compared to this compound.

Troubleshooting Guides

Formulation Strategies

Issue: Low Encapsulation Efficiency of this compound in Liposomes

  • Possible Cause 1: Inappropriate lipid composition. this compound is a hydrophobic molecule. The lipid bilayer composition must be optimized to ensure stable incorporation.

    • Solution: Experiment with different phospholipid ratios, such as varying the concentration of cholesterol, which can increase membrane stability. Consider using lipids with a phase transition temperature (Tm) that is suitable for the encapsulation process.

  • Possible Cause 2: Suboptimal encapsulation method. The chosen method may not be ideal for a hydrophobic drug like this compound.

    • Solution: The thin-film hydration method is generally suitable for hydrophobic drugs. Ensure complete dissolution of both the lipids and this compound in the organic solvent before forming the film. Optimize the hydration temperature to be above the Tm of the lipids to ensure proper vesicle formation.

  • Possible Cause 3: Drug-to-lipid ratio is too high. There is a saturation point for how much drug can be incorporated into the lipid bilayer.

    • Solution: Perform experiments with varying drug-to-lipid molar ratios to determine the optimal loading capacity. Start with a lower ratio and gradually increase it while monitoring encapsulation efficiency.

Issue: Instability and Aggregation of this compound-Loaded Nanoparticles

  • Possible Cause 1: Inadequate stabilization. Nanoparticles have a high surface area-to-volume ratio, making them prone to aggregation if not properly stabilized.

    • Solution: Incorporate stabilizers in the formulation. For neurosteroids, polymeric surface stabilizers like hydroxyethyl starch, dextran, or povidone have been used. The choice and concentration of the stabilizer are critical and should be optimized.

  • Possible Cause 2: Improper storage conditions. Temperature, pH, and light can all affect the stability of nanoparticle formulations.

    • Solution: Conduct stability studies under various conditions to determine the optimal storage parameters. Lyophilization (freeze-drying) can be an effective method to improve the long-term stability of nanoparticle formulations.

  • Possible Cause 3: Incompatible components. The drug, polymer, and any surfactants or other excipients must be compatible to form a stable nanoparticle.

    • Solution: Systematically evaluate the compatibility of all formulation components. Characterize the nanoparticles for size, zeta potential, and polydispersity index (PDI) to assess stability.

Chemical Modification Strategies

Issue: Low Yield or Heterogeneity in PEGylated this compound

  • Possible Cause 1: Inefficient activation of PEG. The hydroxyl groups of PEG are not reactive and must be activated to couple with the drug.

    • Solution: Ensure the PEGylation reagent is fresh and properly activated. Common activating groups include N-hydroxysuccinimide (NHS) esters for targeting amines or maleimides for targeting thiols. The reaction conditions for activation (e.g., solvent, temperature) must be strictly controlled.

  • Possible Cause 2: Side reactions and cross-linking. If a bifunctional PEG is used, or if the reaction conditions are not optimal, cross-linking between multiple drug molecules can occur, leading to aggregation and a heterogeneous product.

    • Solution: Use a monofunctional PEG reagent if mono-PEGylation is desired. Optimize the molar ratio of the PEG reagent to this compound; a high excess of PEG can lead to multi-PEGylation. Control the reaction pH, as the reactivity of functional groups is pH-dependent.

  • Possible Cause 3: Steric hindrance. The site of PEG attachment on the this compound molecule can influence the reaction efficiency and the biological activity of the final conjugate.

    • Solution: If direct PEGylation of this compound is challenging, consider introducing a linker with a reactive group at a less sterically hindered position of the molecule. This requires synthetic modification of the parent drug.

Issue: Inefficient or Non-selective Deuteration of this compound

  • Possible Cause 1: Inappropriate deuteration method for a complex steroid. Steroids have multiple C-H bonds, and achieving selective deuteration at the site of metabolism can be challenging.

    • Solution: The choice of deuteration method is critical. For steroids, methods involving base-catalyzed exchange in the presence of a deuterium source (like D₂O) or metal-catalyzed hydrogenation with D₂ gas are common. The specific method will depend on the target C-H bond.

  • Possible Cause 2: Isotopic scrambling. H/D exchange can occur at unintended positions, leading to a mixture of deuterated species.

    • Solution: Optimize reaction conditions (temperature, reaction time, catalyst) to minimize scrambling. Purification of the desired deuterated product is crucial. Techniques like HPLC can be used to separate isotopologues.

  • Possible Cause 3: Difficulty in confirming the site and extent of deuteration. Standard analytical techniques may not be sufficient to fully characterize the deuterated product.

    • Solution: A combination of analytical methods is necessary. ¹H NMR will show the disappearance of a proton signal at the site of deuteration. ²H NMR will show a signal at the site of deuterium incorporation. Mass spectrometry (GC-MS or LC-MS) will confirm the increase in molecular weight corresponding to the number of deuterium atoms incorporated.

Experimental Protocols

Liposomal Encapsulation of this compound (Thin-Film Hydration Method)

This protocol is adapted for a hydrophobic drug like this compound.

Materials:

  • This compound

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve this compound, DPPC, and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio might be 55:40:5 (DPPC:Cholesterol:this compound), but this should be optimized.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under vacuum at a temperature above the phase transition temperature of the lipids (for DPPC, Tm is 41°C, so a temperature of 45-50°C is appropriate).

    • Continue evaporation until a thin, uniform lipid film is formed on the inner wall of the flask. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add PBS (pH 7.4) to the flask. The volume will depend on the desired final lipid concentration.

    • Hydrate the lipid film by rotating the flask at a temperature above the Tm of the lipids for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.

    • For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm) for 10-15 cycles.

  • Purification and Characterization:

    • Remove unencapsulated this compound by ultracentrifugation or size exclusion chromatography.

    • Determine the encapsulation efficiency by lysing the purified liposomes with a suitable solvent (e.g., methanol) and quantifying the this compound concentration using a validated analytical method like HPLC.

Hypothetical Protocol for PEGylation of a Modified this compound

This protocol assumes a derivative of this compound has been synthesized to incorporate a reactive thiol group for site-specific PEGylation.

Materials:

  • Thiol-modified this compound

  • Maleimide-PEG (Mal-PEG), e.g., Mal-PEG-OCH₃ (5 kDa)

  • Phosphate Buffered Saline (PBS), pH 7.0

  • Dimethylformamide (DMF)

  • L-cysteine

  • HPLC system for purification and analysis

Procedure:

  • Preparation of Reactants:

    • Dissolve the thiol-modified this compound in a minimal amount of DMF and then dilute with degassed PBS (pH 7.0) to the desired concentration.

    • Immediately before use, dissolve the Mal-PEG in degassed PBS (pH 7.0).

  • PEGylation Reaction:

    • Add a 1.5 to 3-fold molar excess of the Mal-PEG solution to the thiol-modified this compound solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or at 4°C overnight. Monitor the reaction progress by analytical RP-HPLC.

  • Quenching the Reaction:

    • Once the reaction has reached the desired level of completion, add a 10-fold molar excess of L-cysteine to quench any unreacted maleimide groups. Let it react for 30 minutes.

  • Purification:

    • Purify the PEGylated this compound conjugate from unreacted drug, excess PEG, and quenching agent using preparative RP-HPLC or size-exclusion chromatography.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry to verify the molecular weight of the conjugate.

Deuteration of this compound at a Predicted Metabolic Hotspot

This is a hypothetical protocol based on the common metabolism of steroids by CYP3A4, which often involves hydroxylation. Let's assume a potential metabolic "soft spot" is a methylene group on the steroid backbone that is susceptible to oxidation.

Materials:

  • This compound

  • Deuterium oxide (D₂O)

  • Sodium deuteroxide (NaOD) in D₂O

  • Anhydrous solvent (e.g., dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Deuterium Exchange Reaction:

    • Dissolve this compound in anhydrous dioxane under an inert atmosphere.

    • Add a solution of NaOD in D₂O. The amount of catalyst and the ratio of D₂O to the organic solvent will need to be optimized.

    • Heat the reaction mixture under reflux for a specified period (e.g., 24-48 hours). The progress of the H/D exchange can be monitored by taking aliquots and analyzing them by mass spectrometry to observe the incorporation of deuterium.

  • Work-up and Purification:

    • After cooling, neutralize the reaction mixture with a suitable acid (e.g., DCl in D₂O).

    • Extract the deuterated this compound with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the crude product by column chromatography or preparative HPLC.

  • Characterization:

    • Use ¹H NMR to confirm the disappearance or reduction of the proton signal at the targeted position.

    • Use ²H NMR to directly observe the deuterium signal at the incorporated position.

    • Use high-resolution mass spectrometry to determine the exact mass and confirm the number of deuterium atoms incorporated.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and a Hypothetical Improved Analog

ParameterThis compoundHypothetical this compound Analog (S9)
Half-life (t½) in Rat Liver Microsomes 48 min186 min
Intrinsic Clearance (CLint) in Rat Liver Microsomes 52 mL/min/mg8 mL/min/mg
Half-life (t½) in Human Liver Microsomes 124 min154 min
Intrinsic Clearance (CLint) in Human Liver Microsomes 11 mL/min/mg9 mL/min/mg

Data for the hypothetical analog is based on a published study on a C-21 modified derivative.

Table 2: Comparison of Half-Life Extension Strategies

StrategyPrinciplePotential Advantages for this compoundPotential Challenges
Liposomal Formulation Encapsulation in a lipid bilayer to protect from metabolism and alter distribution.Can increase solubility and stability; potential for sustained release.Manufacturing scale-up; potential for rapid clearance by the reticuloendothelial system.
Nanoparticle Formulation Encapsulation within a polymeric matrix.High drug loading capacity; potential for targeted delivery; sustained release.Biocompatibility and toxicity of materials; formulation stability; manufacturing complexity.
PEGylation Covalent attachment of polyethylene glycol (PEG) chains.Increases hydrodynamic radius, reducing renal clearance; shields from enzymatic degradation.Potential loss of biological activity due to steric hindrance; heterogeneity of PEGylated products; potential immunogenicity of PEG.
Deuteration Replacement of hydrogen with deuterium at metabolic hotspots.Slows the rate of metabolism by CYP3A4 due to the kinetic isotope effect.Identification of specific metabolic sites; complex synthesis and purification; potential for metabolic switching.
Prodrug Approach Chemical modification to create an inactive precursor that is converted to the active drug in vivo.Can improve oral bioavailability; can mask sites of metabolism.Inefficient conversion to the active drug; potential for toxicity from the promoiety; chemical instability of the prodrug.

Visualizations

experimental_workflow cluster_formulation Formulation Strategies cluster_modification Chemical Modification cluster_prodrug Prodrug Approach liposomes Liposomal Encapsulation end Improved Half-Life liposomes->end nanoparticles Nanoparticle Formulation nanoparticles->end pegylation PEGylation pegylation->end deuteration Deuteration deuteration->end prodrug Prodrug Synthesis prodrug->end start This compound start->liposomes start->nanoparticles start->pegylation start->deuteration start->prodrug

Caption: Overview of strategies to improve this compound's half-life.

troubleshooting_liposomes issue Low Encapsulation Efficiency cause1 Inappropriate Lipid Composition issue->cause1 cause2 Suboptimal Encapsulation Method issue->cause2 cause3 High Drug-to-Lipid Ratio issue->cause3 solution1 Optimize Lipid Ratios (e.g., Cholesterol) cause1->solution1 Solution solution2 Use Thin-Film Hydration; Optimize Temperature cause2->solution2 Solution solution3 Perform Dose-Ranging of Drug-to-Lipid Ratio cause3->solution3 Solution

Caption: Troubleshooting low liposomal encapsulation efficiency.

signaling_pathway_deuteration cluster_cyp3a4 CYP3A4 Metabolism This compound This compound (C-H bond) cyp3a4 CYP3A4 Enzyme This compound->cyp3a4 Fast Cleavage metabolite Metabolite deuterated_this compound Deuterated this compound (C-D bond) deuterated_this compound->cyp3a4 Slower Cleavage (Kinetic Isotope Effect) slower_metabolite Metabolite (Slower Formation) cyp3a4->metabolite cyp3a4->slower_metabolite

Caption: Mechanism of half-life extension by deuteration.

References

Technical Support Center: Managing CNS Depressant Effects of Zuranolone in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the central nervous system (CNS) depressant effects, such as sedation and ataxia, during preclinical animal studies of Zuranolone.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound that causes sedation?

A1: this compound is a neuroactive steroid that acts as a positive allosteric modulator (PAM) of GABA-A receptors.[1][2] It enhances the effect of the inhibitory neurotransmitter GABA at both synaptic and extrasynaptic GABA-A receptors.[1] This potentiation of GABAergic inhibition in the CNS leads to its therapeutic effects but also causes CNS depressant effects like sedation, somnolence, and dizziness.[2][3]

Q2: At what doses are sedative effects of this compound typically observed in rodents?

A2: Sedative-like effects in rodents are dose-dependent. In a functional observation battery in rats, CNS effects including decreased activity, ataxia, and impaired righting reflex were noted at doses of 3, 10, and 22.5 mg/kg.[2] These effects were most prominent at the highest dose.[2] In another study, oral administration of 3 mg/kg and 20 mg/kg of this compound in rats was associated with increased sleep time.[4]

Q3: What are the common behavioral tests to assess sedation and motor impairment in rodents treated with this compound?

A3: Commonly used behavioral tests include the Open Field Test to measure locomotor activity and exploratory behavior, and the Rotarod Test to assess motor coordination, balance, and motor learning.[5][6][7] A functional observation battery can also be used to systematically assess general behavior and CNS function.[2]

Q4: Can this compound's sedative effects be mitigated by altering the experimental protocol?

A4: Yes, adjustments to experimental protocols can help manage sedation. Strategies include optimizing the dose and administration timing, allowing for adequate acclimatization, and modifying the parameters of behavioral tests. For instance, in the rotarod test, a period of pre-training can help habituate the animals to the apparatus.[8]

Q5: Are there specific GABA-A receptor subtypes associated with the sedative effects of compounds like this compound?

A5: While this compound modulates a broad range of GABA-A receptor subtypes, it is generally believed that positive allosteric modulation of α1 subunit-containing GABA-A receptors is primarily responsible for sedative effects.[1] The development of subtype-selective PAMs aims to minimize sedation by avoiding α1-containing receptors while targeting other subtypes for therapeutic benefits.[1]

Troubleshooting Guides

Issue 1: Excessive Sedation or Ataxia Observed at Planned Doses

Potential Cause:

  • High Dose: The selected dose of this compound may be too high for the specific animal strain, sex, or age, leading to profound CNS depression.

  • Metabolism: Differences in drug metabolism can lead to higher than expected plasma and brain concentrations of this compound.

  • Drug Formulation/Vehicle: The vehicle used for administration might enhance the absorption and bioavailability of this compound.

Troubleshooting Steps:

  • Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose that achieves the desired therapeutic effect with manageable sedation. Start with a lower dose and gradually escalate.

  • Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to correlate plasma and brain concentrations of this compound with the observed behavioral effects. This compound has shown oral bioavailability of 62% in mice, with a brain-to-plasma ratio of 1.4-1.6.[4]

  • Review Formulation: Ensure the vehicle is appropriate and consistent across all experimental groups.

  • Staggered Dosing and Observation: Administer the dose and allow for a period of observation in the home cage to assess the peak sedative effect before initiating behavioral testing.

Issue 2: Difficulty in Performing Behavioral Tests Due to Sedation

Potential Cause:

  • Timing of Testing: Behavioral testing may be conducted at the peak of this compound's sedative effect.

  • Test Parameters: The parameters of the behavioral test (e.g., duration, complexity) may be too demanding for sedated animals.

Troubleshooting Steps:

  • Adjust Testing Time: Determine the time to peak effect for this compound in your specific model and adjust the timing of behavioral testing accordingly. Consider testing at later time points when the sedative effects may have partially subsided.

  • Modify Test Protocols:

    • Open Field Test: Reduce the duration of the test. Analyze the initial minutes of the test for exploratory behavior before significant sedation manifests.

    • Rotarod Test: Use a lower starting speed or a less challenging acceleration profile. Ensure animals are adequately trained on the apparatus before the study begins to distinguish between motor impairment and a lack of familiarity with the task.[8]

  • Alternative Behavioral Endpoints: Consider using behavioral tests that are less reliant on high levels of motor activity. For example, the marble burying test can assess repetitive and anxiety-like behavior and has been shown to be sensitive to this compound.[9]

Issue 3: High Variability in Sedative Response Among Animals

Potential Cause:

  • Biological Variability: Natural variations in metabolism, receptor density, and sensitivity to the drug can exist between individual animals.

  • Environmental Factors: Stress from handling, injection, or the testing environment can interact with the drug's effects.

  • Inconsistent Dosing: Inaccurate dosing can lead to variable drug exposure.

Troubleshooting Steps:

  • Increase Sample Size: A larger number of animals per group can help to account for individual variability and increase statistical power.

  • Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing, and behavioral testing, are highly standardized.

  • Acclimatization: Allow for a sufficient acclimatization period for the animals to the testing room and equipment to minimize stress-induced variability.[10]

  • Accurate Dosing Technique: Verify the accuracy and consistency of the dosing technique. For oral administration, ensure the entire dose is delivered.

Quantitative Data Summary

Table 1: Preclinical Doses of this compound and Observed CNS Effects in Rodents

SpeciesDose (mg/kg)Route of AdministrationObserved CNS EffectsReference
Rat3, 10, 22.5OralDecreased activity, ataxia, impaired righting reflex (dose-dependent)[2]
Rat3, 20OralIncreased sleep time[4]
Mouse1, 3, 10OralIncreased latency to tonic seizures (anticonvulsant effect)[4]
Mouse0.3, 1, 3IntraperitonealDose-dependent increase in locomotor activity[11]

Table 2: this compound Pharmacokinetics in Mice

ParameterValueRoute of AdministrationReference
Oral Bioavailability62%Oral[4]
Brain-to-Plasma Ratio (at 1h)1.4 - 1.6Oral / Intraperitoneal[4]
Tmax (plasma)30 minutesOral / Intraperitoneal[4]

Experimental Protocols

Open Field Test

Objective: To assess locomotor activity and anxiety-like behavior. A reduction in distance traveled and rearing frequency can indicate sedation.

Methodology:

  • Apparatus: A square arena (e.g., 40x40x40 cm) with walls to prevent escape. The arena floor is typically divided into a central and a peripheral zone.

  • Procedure:

    • Acclimatize the animal to the testing room for at least 30-60 minutes before the test.

    • Administer this compound or vehicle at the predetermined time before the test.

    • Gently place the animal in the center of the open field arena.

    • Record the animal's activity using a video camera mounted above the arena for a set duration (e.g., 5-10 minutes).

    • Analyze the recording for parameters such as total distance traveled, time spent in the center versus the periphery, and number of rearing events.

  • Data Analysis: Compare the behavioral parameters between the this compound-treated and vehicle-treated groups. A significant decrease in locomotor activity in the this compound group is indicative of sedation.

Rotarod Test

Objective: To evaluate motor coordination and balance. A decreased latency to fall from the rotating rod suggests motor impairment.

Methodology:

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Procedure:

    • Training: In the days leading up to the experiment, train the animals on the rotarod at a constant low speed until they can stay on for a predetermined amount of time (e.g., 60 seconds).

    • Testing:

      • Administer this compound or vehicle.

      • At the designated time, place the animal on the rotating rod.

      • Start the rotation, typically with an accelerating speed protocol (e.g., 4 to 40 rpm over 5 minutes).

      • Record the latency to fall for each animal.

  • Data Analysis: Compare the latency to fall between the this compound-treated and vehicle-treated groups. A shorter latency in the this compound group indicates impaired motor coordination.

Visualizations

Zuranolone_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_channel GABAA_Receptor GABA-A Receptor Cl_ion Cl- GABAA_Receptor->Cl_ion Chloride Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Sedation Sedation / CNS Depression Hyperpolarization->Sedation GABA GABA GABA->GABAA_Receptor Binds to orthosteric site This compound This compound This compound->GABAA_Receptor Binds to allosteric site

Caption: this compound's Mechanism of Action leading to Sedation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Habituation Habituation to Test Room (30-60 min before test) Animal_Acclimatization->Habituation Dosing This compound/Vehicle Administration Habituation->Dosing Observation Observation Period (Assess for excessive sedation) Dosing->Observation Behavioral_Testing Behavioral Testing (e.g., Open Field, Rotarod) Observation->Behavioral_Testing Data_Collection Data Collection Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: General Experimental Workflow for a this compound Animal Study.

Troubleshooting_Logic rect_node rect_node Start Excessive Sedation Observed? Dose_Too_High Dose too high? Start->Dose_Too_High Timing_Issue Testing at peak effect? Dose_Too_High->Timing_Issue No Reduce_Dose Reduce Dose / Conduct Dose-Response Study Dose_Too_High->Reduce_Dose Yes Variability_Issue High inter-animal variability? Timing_Issue->Variability_Issue No Adjust_Timing Adjust Testing Time Timing_Issue->Adjust_Timing Yes Modify_Protocol Modify Test Protocol (e.g., duration, difficulty) Timing_Issue->Modify_Protocol Yes Increase_N Increase Sample Size (N) Variability_Issue->Increase_N Yes Standardize Standardize Procedures Variability_Issue->Standardize Yes

Caption: Troubleshooting Logic for Managing Sedation.

References

Technical Support Center: Optimizing Zuranolone Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Zuranolone. Our goal is to help you optimize your experimental protocols to achieve and understand sustained efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a neuroactive steroid that acts as a positive allosteric modulator (PAM) of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors.[1][2] By binding to a site on the GABA-A receptor distinct from the GABA binding site, this compound enhances the receptor's response to GABA, increasing inhibitory neurotransmission in the central nervous system.[3][4] This is thought to help restore the natural balance between excitatory and inhibitory signals in the brain, which can be dysregulated in depressive disorders.[5][6]

Q2: What is the standard clinical dosing regimen for this compound, and what is the rationale behind the 14-day treatment course?

A2: The FDA-approved dosage for this compound (Zurzuvae) for postpartum depression (PPD) is 50 mg taken orally once daily in the evening with a fat-containing food for 14 days.[7][8] The 14-day course is based on clinical trials that demonstrated a rapid onset of antidepressant effects, with significant improvements in depressive symptoms observed as early as day 3 and sustained through day 45.[9][10][11][12] The short-term treatment duration distinguishes it from traditional antidepressants that often require long-term administration.[2] For major depressive disorder (MDD), various dosages (20 mg, 30 mg, and 50 mg) have been investigated in clinical trials.[13]

Q3: Is there evidence for the long-term efficacy of this compound beyond the initial treatment period?

A3: The evidence for sustained efficacy varies. In studies on PPD, the effects of a 14-day treatment course have been shown to be sustained through day 45.[9][14] For MDD, the results have been more mixed, with some studies showing sustained improvement while others did not find a statistically significant difference from placebo at later time points (e.g., day 42 or 45).[13][14] The open-label SHORELINE study showed that while some patients with MDD maintained response after a single 14-day course, a majority required at least one additional treatment course over a year.[15][16]

Q4: What are the known pharmacokinetic properties of this compound?

A4: this compound was designed for oral administration with a half-life of approximately 16 to 23 hours, suitable for once-daily dosing.[17] Peak plasma concentrations are typically reached 5-6 hours after oral administration.[2] Co-administration with a high-fat meal significantly increases its absorption.[2] this compound is extensively metabolized by the CYP3A4 enzyme.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: High Variability in Behavioral Responses in Animal Models

  • Question: We are observing high inter-individual variability in the behavioral responses of our rodent models to this compound. What could be the cause, and how can we mitigate this?

  • Answer: High variability is a common challenge in behavioral neuroscience. Here are some potential causes and solutions:

    • Inconsistent Drug Administration: Ensure precise and consistent dosing. For oral gavage, confirm proper technique to avoid variability in absorption.

    • Environmental Stressors: Factors like inconsistent light-dark cycles, noise, and handling can significantly impact behavioral outcomes. Standardize all environmental and handling procedures.[2][18]

    • Animal Strain and Sex: Different rodent strains can exhibit varied responses to psychoactive compounds. Sex is also a critical biological variable. Ensure you are using a consistent strain and account for sex differences in your experimental design and analysis.

    • Underlying Health Status: Ensure all animals are healthy and free from infections or other conditions that could affect behavior.

    • Habituation: Insufficient habituation to the testing apparatus and procedures can lead to anxiety and neophobia, confounding your results. Implement a thorough habituation protocol.[2]

Issue 2: Inconsistent Potentiation of GABA-A Receptor Currents in Electrophysiology Experiments

  • Question: Our patch-clamp recordings show inconsistent or lower-than-expected potentiation of GABA-activated currents with this compound application. What are some troubleshooting steps?

  • Answer: Several factors can affect the potentiation of GABA-A receptor currents in patch-clamp experiments:

    • Poor Seal Resistance: A stable gigaohm seal (>1 GΩ) is essential for high-quality recordings.[1] Ensure your pipettes are properly fire-polished and the cells are healthy.

    • Receptor "Rundown": GABA-A receptors can exhibit a gradual decrease in current amplitude over the course of an experiment. To mitigate this, include ATP and GTP in your internal pipette solution to support receptor function.[5]

    • Subunit Composition: The specific subunit composition of the GABA-A receptors in your preparation will influence their sensitivity to this compound. If using a heterologous expression system, verify the expression of the intended subunits.

    • Agonist Concentration: The degree of potentiation by a PAM can depend on the concentration of the agonist (GABA). Use a GABA concentration that elicits a submaximal response (e.g., EC10-EC20) to allow for a clear window to observe potentiation.

    • Solution Exchange: Ensure your perfusion system allows for rapid and complete solution exchange to achieve the desired drug concentration at the cell.[5]

Issue 3: Low Signal or High Background in Fluorescence-Based Assays

  • Question: We are using a YFP-based fluorescence assay to measure GABA-A receptor modulation and are experiencing a low signal-to-noise ratio. How can we optimize this?

  • Answer: Optimizing fluorescence-based ion channel assays is key to obtaining reliable data:

    • Cell Health and Transfection Efficiency: Ensure your cells are healthy and have a high transfection efficiency for both the GABA-A receptor subunits and the YFP reporter.

    • Dye Loading (for FMP assays): If using a fluorescence membrane potential (FMP) dye, optimize the dye concentration and loading time.[19]

    • Compound Autofluorescence: Test for autofluorescence of this compound at the wavelengths you are using. If present, include compound-only controls and subtract the background.[12]

    • Iodide Concentration (for YFP assays): The concentration of the quenching ion (e.g., iodide) can impact both the baseline fluorescence and the potency of GABA. Optimize the iodide concentration to achieve a good assay window.[3][17]

    • Agonist Concentration: Similar to electrophysiology, use a submaximal GABA concentration to allow for the detection of potentiation.

Data Presentation

Table 1: Summary of this compound Efficacy in Major Depressive Disorder (MDD) Clinical Trials

StudyDosagePrimary Endpoint (Day 15 Change in HAMD-17 Score)Sustained Efficacy Notes
WATERFALL 50 mg/dayStatistically significant improvement vs. placebo.[13]No statistically significant difference at day 42.[14]
MOUNTAIN 20 mg & 30 mg/dayDid not meet primary endpoint.No statistically significant difference at day 42.[14]
CORAL 50 mg/day (co-initiated with an antidepressant)Statistically significant improvement vs. placebo at Day 3.[10][20]
SHORELINE (Open-Label) 30 mg & 50 mg/dayMean reduction in HAMD-17 score of -15.2 (30mg) and -16.0 (50mg).[16]A majority of responders required repeat treatment courses over one year.[15]

Table 2: Summary of this compound Efficacy in Postpartum Depression (PPD) Clinical Trials

StudyDosagePrimary Endpoint (Day 15 Change in HAMD-17 Score)Sustained Efficacy Notes
ROBIN 30 mg/dayStatistically significant improvement vs. placebo.[9]Sustained improvement observed through day 45.[9]
SKYLARK 50 mg/dayStatistically significant improvement vs. placebo.[11][12]Sustained improvement observed through day 45.[11]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of this compound's Effect on GABA-A Receptors

  • Cell Preparation: Use HEK293 cells transiently or stably expressing the desired GABA-A receptor subunits (e.g., α1β2γ2). Culture cells on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 135 CsCl, 10 HEPES, 10 EGTA, 2 MgATP, 0.2 GTP (pH 7.2 with CsOH).[21]

  • Recording Procedure:

    • Transfer a coverslip to the recording chamber and perfuse with external solution.

    • Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.

    • Establish a whole-cell configuration on a selected cell and voltage-clamp at -60 mV.[21]

    • Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

    • Co-apply this compound at various concentrations with the same GABA concentration to determine the potentiation of the GABA-activated current.

    • Ensure a complete washout between applications.

Protocol 2: YFP-Based Fluorescence Assay for this compound Activity

  • Cell Preparation: Co-transfect CHO-K1 or HEK293 cells with plasmids for the desired GABA-A receptor subunits and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).[3][17] Plate cells in a 96- or 384-well plate.

  • Assay Buffer: Prepare a buffer containing a low concentration of a quenching anion, such as iodide (e.g., 10 mM NaI, balanced with NaCl to maintain osmolarity).[17]

  • Assay Procedure:

    • Wash cells with a chloride-containing buffer.

    • Add the assay buffer containing this compound at various concentrations and incubate briefly.

    • Use a fluorescence plate reader to measure baseline YFP fluorescence.

    • Add a solution containing a submaximal concentration of GABA and a high concentration of iodide.

    • Measure the rate of fluorescence quenching. The potentiation by this compound will be observed as an increased rate of quenching.

Mandatory Visualizations

Zuranolone_Signaling_Pathway cluster_0 Neuronal Membrane cluster_1 Intracellular Effects This compound This compound GABAA_R GABA-A Receptor (Synaptic/Extrasynaptic) This compound->GABAA_R Allosteric Modulation GABA GABA GABA->GABAA_R Agonist Binding Chloride Chloride Ions (Cl-) GABAA_R->Chloride Channel Opening Hyperpolarization Membrane Hyperpolarization Chloride->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Network_Stabilization Neural Network Stabilization Reduced_Excitability->Network_Stabilization Antidepressant_Effect Antidepressant Effect Network_Stabilization->Antidepressant_Effect

Caption: this compound's mechanism of action via positive allosteric modulation of GABA-A receptors.

Troubleshooting_Workflow Start Experiment Yields Unexpected Results Check_Reagents Verify Reagent Concentration & Stability Start->Check_Reagents Review_Protocol Review Experimental Protocol Steps Start->Review_Protocol Calibrate_Equipment Calibrate and Check Equipment Function Start->Calibrate_Equipment Assess_Biologicals Assess Cell Health/ Animal Behavior Baseline Start->Assess_Biologicals Optimize_Parameters Systematically Optimize Key Parameters Check_Reagents->Optimize_Parameters Review_Protocol->Optimize_Parameters Calibrate_Equipment->Optimize_Parameters Assess_Biologicals->Optimize_Parameters Repeat Repeat Experiment with Controls Optimize_Parameters->Repeat Consult Consult Literature/ Technical Support Consult->Optimize_Parameters

Caption: A logical workflow for troubleshooting common experimental issues.

References

Development of Zuranolone analogs with improved pharmacokinetic profiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on Zuranolone analogs with improved pharmacokinetic profiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary pharmacokinetic challenges associated with this compound?

A1: this compound, despite being the first FDA-approved oral neurosteroid for postpartum depression, exhibits certain pharmacokinetic limitations. These include a relatively short half-life and low oral bioavailability, which can necessitate specific dosing regimens and may lead to variability in patient exposure.[1][2][3] Additionally, it is known to cause central nervous system inhibitory side effects.[1][2][3]

Q2: What are the main strategies for improving the pharmacokinetic profile of this compound analogs?

A2: The primary strategy involves chemical modification of the this compound scaffold to enhance its metabolic stability and oral absorption. A key approach has been the modification at the C21 position of the steroid. For instance, replacing the pyrazole group with a triazolone scaffold, and further substitution on this ring system, has been shown to significantly improve pharmacokinetic parameters.[1][2][3][4][5] The goal of these modifications is to increase the molecule's resistance to metabolism, improve its solubility and permeability, and thereby extend its half-life and enhance bioavailability.[1][6][7]

Q3: What is the mechanism of action of this compound and its analogs?

A3: this compound and its analogs are neuroactive steroids that act as positive allosteric modulators (PAMs) of the GABA-A receptor.[1][8] The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system. By binding to a site on the receptor distinct from the GABA binding site, these compounds enhance the receptor's response to GABA, leading to increased chloride ion influx and neuronal hyperpolarization. This potentiation of GABAergic inhibition is believed to be the basis of their therapeutic effects in mood disorders.[8] Unlike benzodiazepines, which also act on GABA-A receptors, this compound can modulate both synaptic and extrasynaptic receptors.[8]

Q4: What is a promising this compound analog with an improved pharmacokinetic profile?

A4: A notable example is the analog designated as S9. In preclinical studies, S9 demonstrated a significantly improved pharmacokinetic profile compared to this compound. Specifically, in rats, S9 exhibited a 5-fold longer plasma half-life, a 6-fold higher area under the curve (AUC), greater brain exposure, and improved bioavailability.[2][3] These improvements are attributed to the replacement of the C21-pyrazole group of this compound with a 2-(trifluoroethoxy)pyridine-triazolone moiety, which enhances metabolic stability.[1][4]

Troubleshooting Guides

Issue 1: Low Oral Bioavailability in Animal Studies

  • Possible Cause 1: Poor aqueous solubility.

    • Troubleshooting Step: Characterize the solubility of your analog at different pH values relevant to the gastrointestinal tract.

    • Solution: Consider formulation strategies such as creating a salt form, using co-solvents, or developing a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).[6]

  • Possible Cause 2: High first-pass metabolism in the liver.

    • Troubleshooting Step: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes from the animal species used in your in vivo studies.[9][10][11]

    • Solution: If the analog is rapidly metabolized, consider chemical modifications to block the metabolic soft spots. For this compound analogs, this often involves modifications at the C21 position.[1][4]

  • Possible Cause 3: Poor membrane permeability.

    • Troubleshooting Step: Conduct an in vitro permeability assay using a Caco-2 cell monolayer to assess the intestinal permeability of your analog.

    • Solution: Medicinal chemistry efforts can be directed towards optimizing the lipophilicity (LogP/LogD) of the analog to fall within a range that favors membrane permeation without compromising solubility.[6][7]

Issue 2: Short Half-Life in Pharmacokinetic Studies

  • Possible Cause 1: Rapid metabolic clearance.

    • Troubleshooting Step: Analyze the metabolic stability of the analog in liver microsomes and identify the major metabolites formed using LC-MS/MS.[9][10][11]

    • Solution: Introduce chemical modifications at the sites of metabolism to improve stability. For example, the introduction of fluorine atoms or other electron-withdrawing groups can block sites of oxidative metabolism.

  • Possible Cause 2: Rapid renal clearance.

    • Troubleshooting Step: Measure the amount of unchanged drug excreted in the urine in your in vivo studies.

    • Solution: While less common for lipophilic molecules like neurosteroids, if renal clearance is high, modifications to increase plasma protein binding or alter the molecule's charge could be explored.

Issue 3: Inconsistent Results in In Vivo Studies

  • Possible Cause 1: Improper dosing technique.

    • Troubleshooting Step: Review your oral gavage or other administration procedures to ensure consistency and accuracy.[12][13][14]

    • Solution: Ensure all personnel are properly trained in the administration technique. For oral gavage, verify the correct placement of the gavage needle.[12][13][14]

  • Possible Cause 2: Variability in animal health or stress levels.

    • Troubleshooting Step: Monitor the health and behavior of the animals throughout the study.

    • Solution: Acclimatize animals to the experimental conditions and handling to minimize stress, which can affect gastrointestinal motility and drug absorption.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound and Analog S9 in Rats

ParameterThis compoundAnalog S9Fold Improvement (S9 vs. This compound)
Oral Administration
t1/2 (h)3.819.85.2
AUC0–t (nmol/L·h)11,95880,3796.7
Bioavailability (%)57.782.91.4
Intravenous Administration
t1/2 (h)2.516.46.6
AUC0–t (nmol/L·h)5,17824,2494.7

Data sourced from a study in rats.[1]

Table 2: In Vitro Metabolic Stability of this compound and Analog S9

SpeciesCompoundt1/2 (min)CLint (mL/min/mg)
Rat Liver Microsomes This compound4852
Analog S91868
Human Liver Microsomes This compound12411
Analog S91549

CLint: Intrinsic Clearance.[1]

Experimental Protocols

1. In Vitro Metabolic Stability Assay Using Rat Liver Microsomes

Objective: To determine the in vitro metabolic stability of a this compound analog by measuring its rate of disappearance when incubated with rat liver microsomes.

Materials:

  • Test compound (this compound analog)

  • Rat liver microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Dilute the rat liver microsomes to the desired concentration in cold phosphate buffer.

  • Incubation:

    • Add the test compound to the wells of a 96-well plate.

    • Add the rat liver microsome solution to each well and pre-incubate for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile with an internal standard to each well.[9]

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.

2. In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a this compound analog after oral administration to rats.

Materials:

  • Test compound (this compound analog)

  • Sprague-Dawley rats

  • Vehicle for oral administration (e.g., a solution or suspension)

  • Oral gavage needles

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal Preparation:

    • Acclimatize the rats to the housing conditions for at least one week.

    • Fast the animals overnight before dosing, with free access to water.

  • Dosing:

    • Weigh each animal to determine the correct dose volume.

    • Administer the test compound formulation via oral gavage.[12][13][14]

  • Blood Sampling:

    • Collect blood samples from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to labeled tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Prepare plasma samples for analysis by protein precipitation with acetonitrile containing an internal standard.

    • Analyze the samples by LC-MS/MS to determine the concentration of the test compound.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2.

Mandatory Visualization

GABA_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase Glutamate->GAD GAD GABA_vesicle GABA Vesicle Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release GABA_binding GABA Binds GAD->GABA_vesicle Synthesis GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel (Closed) Chloride_Channel_Open Cl- Channel (Open) GABA_A_Receptor->Chloride_Channel_Open Conformational Change Hyperpolarization Neuronal Hyperpolarization Cl_influx Cl- Influx GABA_binding->GABA_A_Receptor Zuranolone_binding This compound Analog Binds (Allosteric Site) Zuranolone_binding->GABA_A_Receptor Cl_influx->Hyperpolarization

Caption: GABA-A Receptor Signaling Pathway Modulation by this compound Analogs.

PK_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Decision Solubility Aqueous Solubility Assessment Permeability Caco-2 Permeability Assay Solubility->Permeability Metabolic_Stability Liver Microsome Stability Assay Permeability->Metabolic_Stability PK_Study Rodent Pharmacokinetic Study (Oral Dosing) Metabolic_Stability->PK_Study Promising Candidates Brain_Penetration Brain Tissue Concentration Analysis PK_Study->Brain_Penetration PK_Parameters Calculate PK Parameters (t1/2, AUC, F%) Brain_Penetration->PK_Parameters Decision Go/No-Go Decision for Further Development PK_Parameters->Decision Analog_Synthesis This compound Analog Synthesis Analog_Synthesis->Solubility

Caption: Experimental Workflow for Pharmacokinetic Profiling of this compound Analogs.

Caption: Troubleshooting Guide for Low Oral Bioavailability of this compound Analogs.

References

Troubleshooting inconsistent results in Zuranolone behavioral assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and inconsistencies that may arise during preclinical behavioral assessments of Zuranolone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound in common behavioral assays such as the Forced Swim Test (FST) and the Elevated Plus Maze (EPM).

Q1: We are observing high variability in our Forced Swim Test (FST) results with this compound. What are the potential causes and solutions?

A1: High variability in the FST can stem from several factors. Here’s a checklist of potential causes and troubleshooting steps:

  • Biological Factors:

    • Rodent Strain: Different mouse and rat strains exhibit significant variations in baseline immobility time. For instance, BALB/cJ and C57BL/6J mice are known to have lower baseline immobility compared to NMRI outbred mice.[1] Ensure you are using a consistent and appropriate strain for your study.

    • Sex: Sex differences can influence behavior in the FST. For example, female rats may display more swimming behavior during the pretest phase.[2] It is crucial to balance the number of male and female subjects in your experimental groups or analyze their data separately. A preclinical study on this compound noted sex-dependent effects on locomotor activity and binge drinking behavior in mice.[3][4]

    • Age and Weight: The age and weight of the animals can affect their performance. It's important to use animals within a consistent age and weight range.

  • Environmental and Procedural Factors:

    • Time of Day: Rodents are nocturnal, and their activity levels can vary depending on the time of testing. Conducting experiments during the dark phase may lead to different results compared to the light phase.[5] To minimize variability, perform all tests at a consistent time of day.

    • Water Temperature: Water temperature in the FST apparatus is a critical parameter. Temperatures that are too low or too high can affect immobility times. A standard temperature of 23-25°C is often recommended for mice.[6][7]

    • Handling: Proper and consistent handling of the animals before the test is essential to reduce stress-induced variability.[2]

    • Pre-test Session: The inclusion and timing of a pre-test session can influence the results of the main test. Standard protocols often include a 15-minute pre-test 24 hours before the 5-6 minute test.[2][8]

  • Drug Administration:

    • Dose and Route: Ensure accurate and consistent dosing. This compound has shown dose-dependent effects in preclinical models.[3][4] The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent across all animals.

    • Timing of Administration: The time between drug administration and testing is critical. For this compound, consider its pharmacokinetic profile to determine the optimal time for behavioral testing.

Q2: Our results in the Elevated Plus Maze (EPM) with this compound are not consistent. What should we check?

A2: Inconsistent results in the EPM are a common challenge. Here are key areas to review:

  • Apparatus and Environment:

    • Maze Dimensions: The dimensions of the maze arms can influence exploratory behavior.[9] Using a standardized maze is crucial for reproducibility.

    • Lighting Conditions: The level of illumination in the testing room and on the maze itself can significantly impact anxiety-like behavior.[10][11] Bright lighting can increase anxiety and reduce open arm exploration in some rat strains.[10][12] Ensure consistent lighting conditions for all tests.

    • Olfactory Cues: Clean the maze thoroughly between each animal to eliminate scent trails that could influence the behavior of subsequent animals.[10][13] 70% ethanol is commonly used for this purpose.[10]

  • Procedural Factors:

    • Placement of the Animal: The way an animal is placed on the maze can affect its initial behavior. It is recommended to place the rodent in the center of the maze, facing an open arm.[11][13]

    • Habituation: Allow animals to habituate to the testing room for at least 45 minutes before starting the experiment to reduce novelty-induced stress.[13]

    • Experimenter Presence: The presence of the experimenter can be a confounding variable. It is best to observe the animals remotely via a camera.

  • Animal-Specific Factors:

    • Age and Strain: As with the FST, the age and strain of the rodents can lead to different behavioral profiles in the EPM.[9][10][14]

    • Prior Test Experience: Repeated exposure to the EPM can lead to a phenomenon known as "one-trial tolerance," where anxiolytic effects of drugs may be masked upon re-testing.[15]

Q3: this compound is a GABAA receptor positive allosteric modulator. How might this mechanism contribute to variability in behavioral assays?

A3: this compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain.[16][17] This mechanism can have sedative effects, which might be misinterpreted in behavioral assays.

  • Locomotor Activity: At higher doses, the sedative effects of this compound could decrease overall movement. This could be misinterpreted as increased "despair" in the FST (more immobility) or increased "anxiety" in the EPM (less exploration). It is crucial to conduct a separate locomotor activity test to control for this potential confound. One preclinical study showed that this compound increased locomotor activity in a dose-dependent manner in both male and female mice, with males being more sensitive.[3][4]

  • Dose-Response: The effects of GABAA modulators can be biphasic. It is important to test a range of doses to fully characterize the behavioral effects of this compound.

Quantitative Data Summary

The following table summarizes preclinical data on the effects of this compound on locomotor activity and binge drinking in male and female C57BL/6J mice.

Dose (mg/kg, i.p.)SexOutcome MeasureResult
3MaleBinge DrinkingInitial decrease (p<0.05)[3][4]
3FemaleBinge DrinkingNo significant effect (p>0.05)[3][4]
0.3, 1, 3MaleLocomotor ActivityDose-related increase (p<0.0001)[3][4]
0.3, 1, 3FemaleLocomotor ActivityDose-related increase (p<0.01)[3][4]

Experimental Protocols

Forced Swim Test (FST) Protocol for Mice

This protocol is a standard method for assessing antidepressant-like activity.[6][18]

  • Apparatus: A transparent cylindrical tank (20 cm in diameter, 30 cm in height) filled with water (23-25°C) to a depth of 15 cm.[6]

  • Animals: Use mice of a consistent strain, age, and sex. House them in a temperature- and light-controlled environment with a 12-hour light/dark cycle.

  • Procedure:

    • Habituation: Allow mice to acclimate to the testing room for at least 60 minutes before the test.

    • Pre-test (Day 1): Place each mouse individually into the swim cylinder for 15 minutes. After the session, remove the mouse, dry it with a towel, and return it to its home cage.

    • Test (Day 2): 24 hours after the pre-test, administer this compound or vehicle at the appropriate time before the test. Place the mouse back into the swim cylinder for a 6-minute session.

  • Data Analysis: Record the entire 6-minute session. Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the movements necessary to keep its head above water.

Elevated Plus Maze (EPM) Protocol for Rodents

This protocol is a standard method for assessing anxiety-like behavior.[11][13]

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Animals: Use rats or mice of a consistent strain, age, and sex.

  • Procedure:

    • Habituation: Allow the animals to habituate to the testing room for at least 45 minutes prior to testing.[13]

    • Drug Administration: Administer this compound or vehicle at a predetermined time before the test.

    • Test Session: Place the animal in the center of the maze, facing one of the open arms.[11][13] Allow the animal to explore the maze for 5 minutes.

  • Data Analysis: Record the session using a video camera. Analyze the time spent in the open arms and closed arms, as well as the number of entries into each arm. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.

Visualizations

This compound Signaling Pathway

Zuranolone_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAaR GABA-A Receptor GABA->GABAaR Binds to orthosteric site This compound This compound This compound->GABAaR Binds to allosteric site Chloride_Channel Chloride (Cl-) Channel GABAaR->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx leads to

Caption: this compound acts as a positive allosteric modulator of the GABA-A receptor.

This compound Behavioral Assay Workflow

Zuranolone_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (Strain, Age, Sex Matched) Habituation Habituation to Testing Room Animal_Acclimation->Habituation Drug_Admin This compound or Vehicle Administration Habituation->Drug_Admin Behavioral_Assay Forced Swim Test or Elevated Plus Maze Drug_Admin->Behavioral_Assay Video_Recording Video Recording Behavioral_Assay->Video_Recording Data_Scoring Behavioral Scoring (e.g., Immobility, Arm Entries) Video_Recording->Data_Scoring Stats Statistical Analysis Data_Scoring->Stats

Caption: A generalized workflow for conducting behavioral assays with this compound.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Start Inconsistent Results Observed Check_Animals Review Animal Factors: - Strain - Sex - Age/Weight Start->Check_Animals Check_Procedure Review Procedural Factors: - Time of Day - Handling - Habituation Start->Check_Procedure Check_Environment Review Environmental Factors: - Lighting - Temperature - Apparatus Cleaning Start->Check_Environment Check_Drug Review Drug Administration: - Dose Accuracy - Route of Administration - Timing Start->Check_Drug Refine_Protocol Refine Protocol and Re-run Experiment Check_Animals->Refine_Protocol Check_Procedure->Refine_Protocol Check_Environment->Refine_Protocol Check_Drug->Refine_Protocol

Caption: A logical approach to troubleshooting variability in this compound behavioral assays.

References

Considerations for Zuranolone drug interaction studies with other CNS agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on designing and troubleshooting drug-drug interaction studies involving zuranolone and other central nervous system (CNS) agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound, and how might this influence its interaction with other CNS agents?

A1: this compound is a neuroactive steroid that acts as a positive allosteric modulator (PAM) of GABA-A receptors, the major inhibitory neurotransmitter system in the CNS.[1][2] By enhancing GABAergic signaling at both synaptic and extrasynaptic receptors, this compound helps to rebalance neuronal networks that may be dysregulated in depressive disorders.[1][2] This mechanism suggests a high potential for pharmacodynamic interactions with other CNS depressants that also modulate the GABA system, such as benzodiazepines and alcohol, leading to additive or synergistic sedative and cognitive impairment effects.[3][4]

Q2: What are the key metabolic pathways for this compound, and which enzymes are involved?

A2: this compound is extensively metabolized, primarily in the liver, by the cytochrome P450 3A4 (CYP3A4) enzyme.[5] This makes it susceptible to pharmacokinetic drug-drug interactions (DDIs) with strong inhibitors or inducers of CYP3A4.[5] Co-administration with a strong CYP3A4 inhibitor can increase this compound exposure, potentially heightening the risk of adverse events, while co-administration with a CYP3A4 inducer can decrease its exposure and potentially reduce efficacy.[5]

Q3: Are there any known significant interactions between this compound and common antidepressants like SSRIs or SNRIs?

A3: Clinical studies have evaluated the co-initiation of this compound with standard-of-care antidepressants (ADTs), including SSRIs and SNRIs.[6][7] The CORAL study, for instance, found that this compound co-initiated with an ADT led to a more rapid improvement in depressive symptoms compared to placebo plus an ADT.[6][7] The safety profile was consistent with previous studies, with the most common treatment-emergent adverse events being somnolence, dizziness, headache, and nausea.[6][7] While these studies support co-administration, researchers should remain vigilant for additive pharmacodynamic effects. An indirect comparison of data from randomized controlled trials has suggested that this compound may lead to a larger reduction in depressive symptoms compared to SSRIs by day 15.[8]

Q4: What are the regulatory recommendations for conducting in vitro DDI studies for a new CNS drug like this compound?

A4: Regulatory agencies like the FDA and EMA recommend a systematic in vitro evaluation to predict in vivo DDI potential.[9] This typically includes:

  • CYP Inhibition and Induction Assays: To assess the compound's potential to inhibit or induce key CYP enzymes, with a strong focus on CYP3A4 for this compound.[10][11]

  • Transporter Interaction Assays: To determine if the drug is a substrate or inhibitor of key transporters at the blood-brain barrier (e.g., P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)) and in other tissues.[9][12]

  • Reaction Phenotyping: To identify the specific enzymes responsible for the drug's metabolism.[11]

These in vitro studies help to inform the necessity and design of subsequent clinical DDI studies.[9]

Troubleshooting Guide

Problem: Unexpectedly high variability in in vitro CYP3A4 inhibition assay results.

  • Possible Cause 1: Test Article Solubility. this compound, as a steroid, may have limited aqueous solubility. Poor solubility can lead to inaccurate concentrations in the assay, causing variable results.

    • Troubleshooting Step: Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells (preferably <0.5%).[13] Test the solubility of this compound in the final assay medium. If solubility is an issue, consider using a different solvent or a solubilizing agent, ensuring it does not interfere with the assay.

  • Possible Cause 2: Microsomal Binding. High non-specific binding of the test article to the human liver microsomes (HLM) can reduce the free concentration available to interact with the enzyme.

    • Troubleshooting Step: If high binding is suspected (e.g., for highly lipophilic compounds), consider measuring the fraction unbound in the microsomal incubation (fumic) and correcting the IC50 value. Alternatively, use lower, yet still linear, concentrations of microsomal protein.[14]

  • Possible Cause 3: Time-Dependent Inhibition (TDI). The inhibitory effect of a compound on a CYP enzyme can increase with pre-incubation time. If TDI is not accounted for, results can be inconsistent.

    • Troubleshooting Step: Conduct CYP inhibition assays with and without a pre-incubation period with NADPH to assess for TDI. A significant shift in IC50 values after pre-incubation suggests TDI.[11]

Problem: Conflicting results between in vitro transporter assays and in vivo CNS penetration studies.

  • Possible Cause 1: Multiple Transporters Involved. In vitro assays often test one transporter at a time. In vivo, multiple influx and efflux transporters may be involved in a drug's passage across the blood-brain barrier.

    • Troubleshooting Step: Use a panel of in vitro transporter assays for key BBB transporters (e.g., P-gp, BCRP, OATPs). Consider using more complex in vitro models like co-cultures of endothelial cells with astrocytes and pericytes, or dynamic microfluidic models to better mimic the in vivo environment.[15]

  • Possible Cause 2: Species Differences. In vitro assays may use human transporters, while preclinical in vivo studies are in animal models. Species differences in transporter expression and function can lead to discrepancies.

    • Troubleshooting Step: When possible, use in vitro systems expressing the transporters of the relevant animal species for comparison with in vivo animal data. Physiologically based pharmacokinetic (PBPK) modeling can be a valuable tool to integrate in vitro data and animal in vivo data to predict human outcomes.[16]

Quantitative Data Summary

Table 1: Pharmacodynamic Interaction of this compound with Alprazolam and Ethanol

| Co-administered Agent | Cognitive Decline (Cohen's |d|) vs. Placebo | Cognitive Decline (Cohen's |d|) vs. This compound Alone | | :--- | :--- | :--- | | this compound 50 mg | 0.126–0.76 | N/A | | Alprazolam 1 mg | 0.523–0.93 | 0.6–1.227 | | Ethanol (0.6-0.7 g/kg) | 0.345–0.88 | 0.054–0.5 | Data from a Phase 1, randomized, double-blind, placebo-controlled crossover trial.[3]

Table 2: Clinical Efficacy of this compound Co-initiated with a Standard Antidepressant (ADT) in Major Depressive Disorder (CORAL Study)

Time PointMean Change from Baseline in HAMD-17 Score (this compound + ADT)Mean Change from Baseline in HAMD-17 Score (Placebo + ADT)p-value
Day 3-8.9-7.00.0004
Day 15Statistically significant improvement over placeboN/A<0.05
HAMD-17: 17-item Hamilton Rating Scale for Depression.[6][7]

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on CYP3A4 activity in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • This compound

  • Midazolam (CYP3A4 probe substrate)

  • 1'-hydroxymidazolam (metabolite)

  • NADPH regenerating system

  • Potassium phosphate buffer

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well plates

Methodology:

  • Prepare Reagents: Prepare stock solutions of this compound and midazolam in a suitable organic solvent (e.g., DMSO). Prepare serial dilutions of this compound to achieve the desired final concentrations.

  • Incubation Setup: In a 96-well plate, add potassium phosphate buffer, HLM, and the this compound serial dilutions.

  • Pre-incubation (for TDI assessment): For one set of plates, add the NADPH regenerating system and pre-incubate for 30 minutes at 37°C. For direct inhibition, proceed to the next step without this pre-incubation.

  • Initiate Reaction: Add the CYP3A4 probe substrate (midazolam) to all wells to start the reaction. Incubate at 37°C for a predetermined time that ensures linear metabolite formation.

  • Quench Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the metabolite (1'-hydroxymidazolam) using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate the percent inhibition of CYP3A4 activity at each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable nonlinear regression model.

Protocol 2: In Vitro Blood-Brain Barrier Transporter Assay (MDCK-MDR1 Transwell Assay)

Objective: To assess whether this compound is a substrate of the P-glycoprotein (P-gp/MDR1) efflux transporter.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) and parental MDCK cells.

  • Transwell inserts with a microporous membrane.

  • This compound.

  • Lucifer yellow (a marker for monolayer integrity).

  • Hank's Balanced Salt Solution (HBSS) or similar transport buffer.

  • Known P-gp inhibitor (e.g., verapamil) as a control.

Methodology:

  • Cell Seeding: Seed MDCK-MDR1 and parental MDCK cells on the Transwell inserts and culture until they form a confluent monolayer.

  • Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER) or by measuring the permeability of lucifer yellow.

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-to-B) Transport: Add this compound to the apical (top) chamber of the Transwell insert. At specified time points, take samples from the basolateral (bottom) chamber.

    • Basolateral to Apical (B-to-A) Transport: Add this compound to the basolateral chamber. At specified time points, take samples from the apical chamber.

  • Inhibitor Control: Repeat the bidirectional transport study in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp mediated transport.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

    • An efflux ratio significantly greater than 2 in MDCK-MDR1 cells, which is reduced in the presence of a P-gp inhibitor, suggests that this compound is a substrate of P-gp.

Visualizations

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA_Vesicle GABA Vesicle GAD->GABA_Vesicle Synthesis GABA_Released GABA GABA_Vesicle->GABA_Released Release GABA_A_Receptor GABA-A Receptor (Ion Channel) GABA_Released->GABA_A_Receptor Binds Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Channel Hyperpolarization Hyperpolarization (Inhibitory Effect) Chloride_Influx->Hyperpolarization This compound This compound (PAM) This compound->GABA_A_Receptor Positive Allosteric Modulation Other_CNS_Agents Other CNS Agents (e.g., Benzodiazepines) Other_CNS_Agents->GABA_A_Receptor Modulation

Caption: this compound's mechanism as a positive allosteric modulator of the GABA-A receptor.

PK_DDI_Workflow cluster_invitro In Vitro Assessment cluster_analysis Risk Analysis cluster_invivo In Vivo / Clinical Studies Reaction_Phenotyping Reaction Phenotyping Metabolism_ID Identify Metabolic Pathways Reaction_Phenotyping->Metabolism_ID CYP_Inhibition CYP Inhibition Assay (e.g., CYP3A4) DDI_Risk Assess Clinical DDI Risk CYP_Inhibition->DDI_Risk CYP_Induction CYP Induction Assay (e.g., CYP3A4) CYP_Induction->DDI_Risk Transporter_Screen Transporter Screen (e.g., P-gp, BCRP) Transporter_Screen->DDI_Risk Metabolism_ID->DDI_Risk PBPK PBPK Modeling DDI_Risk->PBPK Inform Model Clinical_DDI Clinical DDI Study DDI_Risk->Clinical_DDI High Risk? PBPK->Clinical_DDI Predict & Refine PD_Interaction_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation cluster_outcome Outcome Receptor_Binding Receptor Binding Assays (e.g., GABA-A) In_Vivo_Animal In Vivo Animal Models (e.g., Sedation, Cognition) Receptor_Binding->In_Vivo_Animal Inform Phase1_PD Phase 1 PD Study (Healthy Volunteers) In_Vivo_Animal->Phase1_PD Guide Dose Selection Cognitive_Testing Cognitive Function Tests Phase1_PD->Cognitive_Testing Safety_Monitoring Safety Monitoring in Phase 2/3 Trials Phase1_PD->Safety_Monitoring Labeling_Recs Labeling Recommendations (e.g., Co-administration warnings) Cognitive_Testing->Labeling_Recs Safety_Monitoring->Labeling_Recs

References

Zuranolone Dosing Optimization: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zuranolone. The focus is on refining dosing strategies to minimize adverse effects in research subjects while maintaining therapeutic efficacy.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound's mechanism, dosing, and adverse effect profile.

Q1: What is the established mechanism of action for this compound?

A1: this compound is a neuroactive steroid that acts as a positive allosteric modulator (PAM) of both synaptic and extrasynaptic gamma-aminobutyric acid type A (GABA-A) receptors.[1][2][3] Unlike benzodiazepines, which primarily bind to the α/γ subunit interface of synaptic GABA-A receptors, this compound binds to the α/β subunit interface. This allows it to modulate a wider range of GABA-A receptors, enhancing the inhibitory effects of GABA throughout the central nervous system.[4] This enhanced GABAergic signaling is thought to rebalance neural circuits implicated in mood disorders.[5]

Q2: What is the recommended dosing regimen for this compound in clinical studies for postpartum depression (PPD)?

A2: The FDA-approved dosage for PPD is 50 mg taken orally once daily in the evening with a fat-containing meal for 14 days.[6][7] Clinical trials have also investigated a 30 mg daily dose.[8][9] For patients who do not tolerate the 50 mg dose, a reduction to 40 mg once daily is recommended.[1][6]

Q3: What are the most commonly observed adverse effects of this compound in research subjects?

A3: The most frequently reported adverse effects are central nervous system (CNS) depressant effects, including somnolence (sleepiness or drowsiness), dizziness, sedation, and headache.[1][10][11][12] Other common side effects include diarrhea, fatigue, and urinary tract infections.[1][2][11]

Q4: Are there any serious safety concerns associated with this compound administration?

A4: Yes, this compound carries a warning for impaired ability to drive or operate hazardous machinery due to its CNS depressant effects; subjects should be advised to wait at least 12 hours after dosing before engaging in such activities.[13] Like other antidepressants, there is also a potential for an increased risk of suicidal thoughts and behaviors, particularly in individuals aged 24 and younger.[1][14]

Q5: How does food intake affect the pharmacokinetics of this compound?

A5: Co-administration with a high-fat meal significantly increases the absorption of this compound.[3][7] This leads to higher peak plasma concentrations (Cmax) and overall exposure (AUC), which is why it is recommended to be taken with food to ensure consistent bioavailability.[7][15]

II. Troubleshooting Guide: Managing Adverse Effects

This guide provides a systematic approach to identifying and mitigating adverse effects during this compound administration in a research setting.

Problem 1: Subject reports excessive somnolence, dizziness, or sedation.

Potential Cause Suggested Action
High Dose Exposure - Dose Reduction: Consider reducing the daily dose from 50 mg to 40 mg.[1][6] In preclinical or early-phase studies, a wider range of lower doses could be explored.- Timing of Administration: Ensure the dose is administered in the evening to minimize the impact of peak sedative effects on daytime activities.
Concomitant Medications - Review Concomitant Medications: Assess for concurrent use of other CNS depressants (e.g., benzodiazepines, opioids, alcohol), which can potentiate the sedative effects of this compound.[1][11] If possible, their use should be avoided or dosages adjusted.- CYP3A4 Inhibitors: Concomitant use of strong CYP3A4 inhibitors can increase this compound exposure. A dose reduction of this compound to 30 mg is recommended in such cases.[6][7]
Individual Sensitivity - Subject Monitoring: Closely monitor the subject's symptoms and their impact on daily functioning. The onset of these effects is often within the first few days of treatment.[8]- Discontinuation: If symptoms are severe or do not resolve with dose reduction, discontinuation of the study drug may be necessary.

Problem 2: Subject experiences gastrointestinal issues such as diarrhea or nausea.

Potential Cause Suggested Action
Direct Drug Effect - Symptomatic Management: These effects are generally mild to moderate.[12] Management can include ensuring adequate hydration and considering dietary modifications.- Administration with Food: Confirm that the subject is taking this compound with a meal, as this can sometimes mitigate gastrointestinal upset.
Individual Intolerance - Monitor Severity and Duration: If symptoms are persistent or severe, consider it a potential dose-limiting toxicity for that individual and document it accordingly.

Problem 3: Emergence or worsening of suicidal ideation or behavior.

Potential Cause Suggested Action
Drug-Related Effect - Immediate Discontinuation: This is a serious adverse event. The study drug should be discontinued immediately, and the subject should be referred for urgent psychiatric evaluation.- Safety Monitoring: All subjects, particularly those 24 years of age and younger, should be closely monitored for any changes in mood, behavior, or suicidal ideation throughout the treatment and follow-up periods.[1][14]

III. Data Presentation: Dose-Dependent Adverse Events

The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) at different this compound dosages from key clinical trials.

Table 1: Incidence of Common TEAEs in the SKYLARK Study (PPD)

Adverse EventThis compound 50 mg (N=98)Placebo (N=98)
Somnolence35.7%6.1%
Dizziness13.3%4.1%
Sedation11.2%1.0%
Headache10.2%9.2%
Diarrhea6.1%4.1%
Nausea5.1%3.1%
Urinary Tract Infection5.1%2.0%
Fatigue5.1%2.0%

Data from the SKYLARK Phase 3 trial in women with severe postpartum depression.[1]

Table 2: Incidence of Common TEAEs in the ROBIN Study (PPD)

Adverse EventThis compound 30 mg (N=77)Placebo (N=76)
Somnolence15.6%7.9%
Headache10.4%9.2%
Dizziness9.1%5.3%
Upper Respiratory Tract Infection7.8%5.3%
Diarrhea6.5%2.6%
Sedation5.2%0%
Nausea5.2%5.3%

Data from the ROBIN Phase 3 trial in women with postpartum depression.[8][9]

Table 3: Incidence of Common TEAEs in the WATERFALL Study (MDD)

Adverse EventThis compound 50 mg (N=268)Placebo (N=269)
Somnolence15.3%3.0%
Dizziness13.8%2.2%
Headache10.8%7.8%
Sedation7.5%0.4%

Data from the WATERFALL Phase 3 trial in adults with major depressive disorder.[12]

IV. Experimental Protocols

This section outlines methodologies for key experiments relevant to refining this compound dosing.

1. Preclinical Dose-Range Finding Study in a Rodent Model

  • Objective: To determine the maximum tolerated dose (MTD) and identify potential dose-limiting toxicities of this compound in a rodent model (e.g., Sprague-Dawley rats).

  • Methodology:

    • Animal Model: Utilize adult male and female Sprague-Dawley rats, housed under standard laboratory conditions.

    • Dose Formulation: Prepare this compound in a suitable vehicle for oral gavage.

    • Dose Escalation: Employ a "rolling 6" or similar dose-escalation design. Start with a low dose (e.g., 0.5-2 mg/kg/day) based on in vitro potency and scale up in subsequent cohorts (e.g., 1.5, 5, 15 mg/kg/day).[1]

    • Administration: Administer this compound or vehicle control orally once daily for a predetermined period (e.g., 14 or 28 days).

    • Monitoring:

      • Clinical Observations: Conduct daily checks for general health, and more detailed functional observational battery (FOB) assessments at baseline and at peak plasma concentration times post-dosing on specified days.

      • Body Weight and Food Consumption: Measure daily or several times per week.

      • Pharmacokinetics (PK): Collect satellite blood samples at various time points after the first and last doses to determine Cmax, Tmax, and AUC.

    • Endpoint: The MTD is defined as the highest dose that does not produce unacceptable toxicity (e.g., >10% body weight loss, significant and persistent adverse clinical signs).

2. Phase 1 Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Study in Healthy Volunteers

  • Objective: To evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy human subjects.

  • Methodology:

    • Study Design: A randomized, double-blind, placebo-controlled, two-part study (SAD and MAD).

    • Part 1: Single Ascending Dose (SAD):

      • Enroll sequential cohorts of healthy volunteers.

      • Within each cohort, subjects are randomized to receive a single oral dose of this compound or placebo.

      • Dose escalation for subsequent cohorts is based on the safety and tolerability data from the preceding cohort.

      • Collect serial blood samples over 24-72 hours to characterize the single-dose PK profile.

    • Part 2: Multiple Ascending Dose (MAD):

      • Enroll new cohorts of healthy volunteers.

      • Subjects receive a daily oral dose of this compound or placebo for a specified duration (e.g., 7-14 days).

      • Dose escalation proceeds after a safety review of the lower dose cohorts.

      • Conduct intensive PK sampling after the first and last doses to assess steady-state pharmacokinetics.

    • Safety Monitoring:

      • Continuous monitoring of vital signs, ECGs, and clinical laboratory tests.

      • Adverse event recording at regular intervals.

      • Assessments for CNS effects, such as psychomotor performance tests and subjective sedation scales.

3. Phase 3 Efficacy and Safety Study (Example: SKYLARK Trial Protocol)

  • Objective: To evaluate the efficacy and safety of a fixed dose of this compound compared to placebo in treating severe postpartum depression.

  • Methodology:

    • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[1]

    • Participants: Women aged 18-45 years, up to 12 months postpartum, with a major depressive episode that began in the third trimester or within 4 weeks of delivery, and a baseline Hamilton Depression Rating Scale (HAMD-17) score of ≥26.[1][14]

    • Intervention: Subjects self-administer this compound (e.g., 50 mg) or a matching placebo orally once daily in the evening with a fat-containing meal for 14 days.[1]

    • Primary Endpoint: Change from baseline in the HAMD-17 total score at Day 15.[1]

    • Secondary Endpoints: Changes in HAMD-17 at other time points (e.g., Days 3, 28, 45), rates of response and remission, and changes in other depression and anxiety scales.[1]

    • Safety Assessment: Monitor and record all adverse events. Subjects experiencing significant tolerability issues may have their dose reduced (e.g., to 40 mg).[13]

V. Visualizations

Diagram 1: this compound's Mechanism of Action at the GABA-A Receptor

Zuranolone_Mechanism cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor α γ β α β Cl- Channel Chloride_Influx Hyperpolarization (Reduced Neuronal Excitability) GABA_A_Receptor:f6->Chloride_Influx Increased Cl- Influx GABA GABA GABA->GABA_A_Receptor:f1 Binds to α/β interface This compound This compound This compound->GABA_A_Receptor:f3 Binds to α/β interface (Positive Allosteric Modulation)

Caption: this compound enhances GABAergic inhibition via positive allosteric modulation of the GABA-A receptor.

Diagram 2: Experimental Workflow for Dose Optimization

Dose_Optimization_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_outcome Outcome In_Vitro In Vitro Receptor Binding & Potency Assays Dose_Range_Finding Rodent Dose-Range Finding Studies In_Vitro->Dose_Range_Finding Inform Starting Dose Tox GLP Toxicology Studies in Two Species Dose_Range_Finding->Tox Determine MTD & Dose Levels Phase_I Phase I SAD/MAD in Healthy Volunteers Tox->Phase_I Establish Safe Starting Dose Phase_II Phase II Proof-of-Concept & Dose-Finding in Patients Phase_I->Phase_II Define Safe Dose Range Phase_III Phase III Pivotal Trials (e.g., 30mg vs 50mg) Phase_II->Phase_III Select Doses for Efficacy Testing Optimal_Dose Optimal Therapeutic Dose (Efficacy vs. Safety) Phase_III->Optimal_Dose

Caption: A typical workflow for this compound dose optimization from preclinical to clinical phases.

Diagram 3: Troubleshooting Logic for CNS Adverse Effects

Troubleshooting_CNS_AEs Start Subject Reports CNS AE (Somnolence, Dizziness) Assess_Severity Assess Severity & Impact on Daily Function Start->Assess_Severity Review_Meds Review Concomitant CNS Depressants/CYP3A4 Inhibitors Assess_Severity->Review_Meds Dose_Reduction Consider Dose Reduction (e.g., 50mg to 40mg) Review_Meds->Dose_Reduction Continue_Monitoring Continue with Close Monitoring Dose_Reduction->Continue_Monitoring AE Improves Discontinue Discontinue Study Drug Dose_Reduction->Discontinue AE Persists/Worsens Continue_Monitoring->Discontinue AE Worsens

Caption: A decision-making flowchart for managing CNS adverse effects during this compound trials.

References

Validation & Comparative

Zuranolone vs. Brexanolone: A Comparative Analysis of Efficacy in Postpartum Depression

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the clinical data, experimental protocols, and mechanisms of action of two novel neuroactive steroid treatments for postpartum depression (PPD), providing researchers, scientists, and drug development professionals with a comprehensive guide for informed decision-making.

Postpartum depression (PPD) is a significant and often debilitating mood disorder affecting a substantial number of women after childbirth. The recent emergence of two novel neuroactive steroid-based therapies, Zuranolone and Brexanolone, has marked a paradigm shift in the management of PPD, offering rapid symptom relief compared to traditional antidepressants. Both drugs are positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, targeting the underlying neurobiological mechanisms implicated in PPD.[1][2] This guide provides a detailed comparative analysis of the efficacy, safety, and experimental protocols of this compound and Brexanolone to support research and development efforts in this critical therapeutic area.

Comparative Efficacy

Clinical trials for both this compound and Brexanolone have demonstrated statistically significant improvements in depressive symptoms as measured by the 17-item Hamilton Depression Rating Scale (HAM-D).[3][4]

This compound, an oral medication administered once daily for 14 days, was evaluated in the pivotal Phase 3 SKYLARK Study.[3][5] Brexanolone, administered as a 60-hour intravenous infusion, was assessed in two Phase 3 clinical trials (NCT02942004 and NCT02942017).[4][6][7]

The primary endpoint in these trials was the change from baseline in the HAM-D total score. This compound showed a rapid onset of action, with significant improvement in depressive symptoms observed as early as Day 3.[3][8] In the SKYLARK study, women treated with this compound 50 mg showed a mean reduction of -15.6 in HAM-D score at day 15, compared to -11.6 for placebo.[3][9] Brexanolone also demonstrated a rapid reduction in PPD symptoms. In one Phase 3 trial, the mean reduction in HAM-D score at 60 hours was 19.5 points for the 60 µg/kg/h group and 17.7 points for the 90 µg/kg/h group, compared to 14.0 points for placebo.[4] In a second study with patients who had moderate PPD, the mean reduction in HAM-D score at 60 hours was 14.6 points for the 90 µg/kg/h group versus 12.1 points for the placebo group.[4][10]

Table 1: Comparative Efficacy of this compound vs. Brexanolone in PPD

Efficacy OutcomeThis compound (SKYLARK Study)Brexanolone (Phase 3 Trials - Severe PPD)Brexanolone (Phase 3 Trials - Moderate PPD)
Primary Endpoint Change from baseline in HAM-D score at Day 15Change from baseline in HAM-D score at 60 hoursChange from baseline in HAM-D score at 60 hours
Mean Change from Baseline (Drug) -15.6[3][9]-17.7 (90 µg/kg/h), -19.5 (60 µg/kg/h)[4]-14.6 (90 µg/kg/h)[4][10]
Mean Change from Baseline (Placebo) -11.6[3][9]-14.0[4]-12.1[4][10]
Mean Difference vs. Placebo (p-value) -4.0 (p=0.0007)[3]-3.7 (p=0.0252), -5.5 (p=0.0013)[4]-2.5 (p=0.0160)[4]
Response Rate (≥50% HAM-D reduction) 57.0% at Day 15[11]74% at 60 hours[12]Not explicitly reported in the same format
Remission Rate (HAM-D ≤7) 26.9% at Day 15[11]50% at 60 hours[12]Not explicitly reported in the same format
CGI-S/I Improvement Significant improvement in CGI-S at Day 15 (p=0.0052)[3]Significant improvement in CGI-I at 60 hours[12]Not explicitly reported in the same format

Experimental Protocols

This compound: The SKYLARK Study (NCT04442503)

The SKYLARK Study was a Phase 3, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in women with severe PPD.[3][5][13]

  • Patient Population: Adult women (18-45 years) with severe PPD, defined by a HAM-D total score of ≥26 at baseline.[3][14]

  • Randomization: Patients were randomized in a 1:1 ratio to receive either this compound 50 mg or a matching placebo.[3]

  • Treatment Regimen: this compound 50 mg or placebo was administered orally once daily in the evening with a fat-containing meal for 14 days.[5][13]

  • Primary Endpoint: The primary efficacy endpoint was the change from baseline in the 17-item HAM-D total score at Day 15.[3][5]

  • Secondary Endpoints: Key secondary endpoints included the change from baseline in HAM-D score at Days 3, 28, and 45, and the change from baseline in the Clinical Global Impression Severity (CGI-S) score at Day 15.[3][14]

  • Follow-up: Patients were followed for a total of 45 days.[3]

SKYLARK_Study_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (14 Days) cluster_followup Follow-up Phase Screening Screening & Baseline Assessment (HAM-D ≥ 26) Randomization Randomization (1:1) Screening->Randomization This compound This compound 50 mg (Once daily, oral) Randomization->this compound Placebo Placebo (Once daily, oral) Randomization->Placebo Day15 Primary Endpoint Assessment (Day 15) This compound->Day15 Placebo->Day15 Day45 Final Assessment (Day 45) Day15->Day45

SKYLARK Study Experimental Workflow
Brexanolone: Phase 3 Trials (NCT02942004 & NCT02942017)

Two Phase 3, multicenter, randomized, double-blind, placebo-controlled trials were conducted to assess the efficacy and safety of Brexanolone for the treatment of moderate to severe PPD.[4][7]

  • Patient Population: Women aged 18-45 years, who were ≤6 months postpartum and had a qualifying HAM-D score (≥26 for severe PPD in study 1; 20-25 for moderate PPD in study 2).[4][7]

  • Randomization: In the severe PPD study, patients were randomized 1:1:1 to receive Brexanolone 90 µg/kg/h, Brexanolone 60 µg/kg/h, or placebo.[4][7] In the moderate PPD study, patients were randomized 1:1 to receive Brexanolone 90 µg/kg/h or placebo.[4][7]

  • Treatment Regimen: A single, continuous intravenous infusion of Brexanolone or placebo was administered over 60 hours.[4][7][15] The infusion rate was titrated up and then down over the 60-hour period.[15]

  • Primary Endpoint: The primary efficacy endpoint was the change from baseline in the 17-item HAM-D total score at 60 hours.[4][7]

  • Follow-up: Patients were followed up until Day 30.[4][7]

Brexanolone_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (60 Hours) cluster_followup Follow-up Phase Screening Screening & Baseline Assessment (HAM-D ≥20 or ≥26) Randomization Randomization Screening->Randomization Brexanolone90 Brexanolone 90 µg/kg/h (IV Infusion) Randomization->Brexanolone90 Brexanolone60 Brexanolone 60 µg/kg/h (IV Infusion, Severe PPD only) Randomization->Brexanolone60 Placebo Placebo (IV Infusion) Randomization->Placebo Hour60 Primary Endpoint Assessment (60 Hours) Brexanolone90->Hour60 Brexanolone60->Hour60 Placebo->Hour60 Day30 Final Assessment (Day 30) Hour60->Day30

Brexanolone Phase 3 Trial Workflow

Mechanism of Action: GABAA Receptor Modulation

Both this compound and Brexanolone are neuroactive steroids that act as positive allosteric modulators of GABAA receptors.[1][16][17] Their mechanism is thought to involve the restoration of GABAergic signaling, which is dysregulated in PPD due to fluctuations in allopregnanolone levels.[18][19] By enhancing the inhibitory effects of GABA, these drugs help to rebalance neural circuits involved in mood regulation.[16][17]

This compound and Brexanolone modulate both synaptic and extrasynaptic GABAA receptors.[1][19][20] This dual action is distinct from benzodiazepines, which primarily target synaptic receptors.[21] The modulation of extrasynaptic receptors is believed to contribute to the rapid and sustained antidepressant effects observed with these agents.[20]

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor Synaptic & Extrasynaptic Chloride Channel GABA->GABA_A_Receptor:f0 Chloride_influx Chloride (Cl-) Influx GABA_A_Receptor:f2->Chloride_influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_influx->Hyperpolarization Zuranolone_Brexanolone This compound / Brexanolone (Positive Allosteric Modulator) Zuranolone_Brexanolone->GABA_A_Receptor:f1

Mechanism of Action at the GABAA Receptor

Pharmacokinetics and Safety Profile

A key differentiator between this compound and Brexanolone is their pharmacokinetic profiles and routes of administration. This compound's oral bioavailability allows for at-home administration over a 14-day course, which may be a significant advantage for new mothers.[22] In contrast, Brexanolone requires a 60-hour continuous intravenous infusion in a monitored healthcare setting.[1][22]

Both drugs are generally well-tolerated. The most common adverse events associated with this compound in the SKYLARK study were somnolence, dizziness, and sedation.[9][23] For Brexanolone, the most common side effects include headache, dizziness, and somnolence.[2] Serious adverse events were rare in the clinical trials for both medications.[4]

Table 2: Pharmacokinetic and Safety Profile

FeatureThis compoundBrexanolone
Route of Administration Oral (once daily)[1]Intravenous (60-hour infusion)[1]
Treatment Duration 14 days[1]60 hours[1]
Setting At-home[22]Monitored healthcare facility[22]
Common Adverse Events Somnolence, dizziness, sedation, headache, diarrhea, nausea[3][23]Headache, dizziness, somnolence[2]
Serious Adverse Events Rare in clinical trials[9]Rare, but included altered state of consciousness and syncope in one patient[4]

Conclusion

This compound and Brexanolone represent significant advancements in the pharmacological treatment of PPD, offering rapid and robust antidepressant effects through their novel mechanism of action as positive allosteric modulators of GABAA receptors. While both drugs have demonstrated comparable efficacy in reducing depressive symptoms, their distinct routes of administration and pharmacokinetic profiles present different considerations for clinical practice and patient preference. This compound's oral formulation and shorter treatment course may offer greater convenience and accessibility. The detailed experimental data and protocols presented in this guide provide a foundation for further research and development aimed at optimizing treatment strategies for women suffering from postpartum depression.

References

Zuranolone versus traditional SSRIs: a mechanistic comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the distinct pharmacological pathways of two major antidepressant classes, supported by experimental evidence.

In the landscape of antidepressant therapeutics, the recent introduction of zuranolone marks a significant departure from the monoamine-based mechanisms that have dominated the field for decades, primarily represented by Selective Serotonin Reuptake Inhibitors (SSRIs). This guide provides a detailed mechanistic comparison of this compound, a neuroactive steroid and positive allosteric modulator of GABA-A receptors, and traditional SSRIs, which act by inhibiting the serotonin transporter. The comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distinct modes of action, supported by experimental data and detailed methodologies.

At a Glance: Key Mechanistic Differences

FeatureThis compoundTraditional SSRIs
Primary Target γ-Aminobutyric acid type A (GABA-A) receptorSerotonin Transporter (SERT)
Mechanism of Action Positive Allosteric Modulator (PAM)Reuptake Inhibition
Neurotransmitter System GABAergicSerotonergic
Onset of Action Rapid (within days)Delayed (weeks to months)
Therapeutic Approach Restoration of neuronal inhibition and network balanceEnhancement of serotonergic neurotransmission

Delving into the Mechanisms of Action

This compound: A Positive Allosteric Modulator of GABA-A Receptors

This compound's mechanism of action is centered on the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. It acts as a positive allosteric modulator of GABA-A receptors, enhancing the effect of GABA.[1][2] This modulation occurs at both synaptic and extrasynaptic GABA-A receptors, leading to an increase in both phasic (transient) and tonic (persistent) inhibition.[1][2] This broad enhancement of GABAergic signaling is thought to rapidly rebalance dysregulated neuronal circuits implicated in depression.[1]

dot

Caption: this compound's mechanism of action.

Traditional SSRIs: Selective Serotonin Reuptake Inhibitors

The mechanism of traditional SSRIs, as their name suggests, involves the selective inhibition of the serotonin transporter (SERT).[3][4] SERT is a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a process that terminates its signaling. By blocking SERT, SSRIs increase the concentration and prolong the availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[3][4] This sustained increase in synaptic serotonin is believed to trigger downstream adaptive changes in serotonin receptors and neuronal signaling pathways, which are thought to underlie their therapeutic effects.[5]

dot

Zuranolone_Electrophysiology_Workflow start Start: Prepare Brain Slices transfer Transfer Slice to Recording Chamber start->transfer patch Establish Whole-Cell Patch-Clamp transfer->patch record_baseline Record Baseline GABA-A Currents patch->record_baseline apply_this compound Apply this compound record_baseline->apply_this compound record_treatment Record GABA-A Currents with this compound apply_this compound->record_treatment washout Washout this compound record_treatment->washout record_washout Record Post-Washout Currents washout->record_washout analyze Analyze Current Amplitude and Kinetics record_washout->analyze end End: Determine Modulatory Effect analyze->end SSRI_Microdialysis_Workflow start Start: Stereotaxic Surgery implant Implant Microdialysis Guide Cannula start->implant recover Allow Animal to Recover implant->recover insert_probe Insert Microdialysis Probe recover->insert_probe perfuse_aCSF Perfuse with aCSF insert_probe->perfuse_aCSF collect_baseline Collect Baseline Dialysate Samples perfuse_aCSF->collect_baseline administer_SSRI Administer SSRI collect_baseline->administer_SSRI collect_treatment Collect Post-SSRI Dialysate Samples administer_SSRI->collect_treatment analyze_HPLC Analyze Serotonin Levels via HPLC-ECD collect_treatment->analyze_HPLC end End: Quantify Change in Extracellular Serotonin analyze_HPLC->end

References

A Comparative Guide to Zuranolone and Benzodiazepine Action at the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the molecular mechanisms differentiating Zuranolone, a neuroactive steroid, and classical benzodiazepines in their modulation of the γ-aminobutyric acid type A (GABA-A) receptor. The content herein is supported by experimental data to elucidate their distinct binding sites, modulatory effects on channel kinetics, receptor subtype selectivity, and downstream consequences.

Introduction: Two Classes of Positive Allosteric Modulators

Both this compound and benzodiazepines are positive allosteric modulators (PAMs) of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] They enhance the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which dampens neuronal excitability.[3] Despite this shared outcome, their fundamental mechanisms of action, binding sites, and receptor subtype preferences are markedly different, leading to distinct pharmacological and therapeutic profiles.[4][5]

Binding Sites and Molecular Interaction

The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunits (e.g., α, β, γ, δ).[3] The specific subunit composition determines the receptor's properties and pharmacology. This compound and benzodiazepines target distinct sites on this complex.

  • Benzodiazepines: Bind to a specific recognition site located at the interface between the α and γ subunits of the GABA-A receptor.[3][6] For this reason, their activity is dependent on the presence of a γ subunit, which is typically found in synaptic receptors.[4][6]

  • This compound: As a neuroactive steroid, this compound binds to a site distinct from both the GABA and benzodiazepine binding sites.[7] Structural and docking studies suggest this neurosteroid site is located within the transmembrane domains at the interface of the β and α subunits.[8][9] This broader binding profile allows it to modulate a wider array of GABA-A receptor subtypes.[4]

The distinct nature of these binding sites is confirmed by experiments showing that this compound and the benzodiazepine diazepam can potentiate GABA currents synergistically, an effect consistent with non-competitive binding to separate sites.[7]

Fig. 1: Binding Sites on the GABA-A Receptor cluster_receptor GABA-A Receptor Complex cluster_ligands Modulators GABA_A Pentameric Structure (α, β, γ/δ subunits) BZD_Site Benzodiazepine Site (α/γ Interface) NAS_Site This compound Site (Transmembrane α/β Interface) GABA_Site GABA Site (α/β Interface) BZD Benzodiazepine BZD->BZD_Site ZUR This compound ZUR->NAS_Site GABA GABA GABA->GABA_Site

Fig. 1: Distinct binding sites for GABA, this compound, and Benzodiazepines.

Mechanism of Channel Modulation

The primary distinction in the modulatory action of these two drug classes lies in their effect on the kinetics of the GABA-A receptor's chloride channel.

  • Benzodiazepines: Upon binding, benzodiazepines increase the frequency of channel opening when GABA is bound.[2][6] They enhance the affinity of GABA for the receptor, making it more likely to open the channel, but they do not change the length of time the channel remains open per event.[6]

  • This compound: In contrast, neuroactive steroids like this compound are understood to increase the duration of channel opening events.[6] This prolongs the inhibitory current for each activation, leading to a powerful potentiation of GABAergic signaling. At higher concentrations, some neurosteroids can also directly activate the GABA-A receptor in the absence of GABA, an action not typically seen with benzodiazepines.[10]

Fig. 2: Differential Modulation of Chloride Channel Gating cluster_bzd Benzodiazepine Action cluster_zur This compound Action Start GABA Binds to GABA-A Receptor BZD_Mod Increases Channel Opening Frequency Start->BZD_Mod + Benzodiazepine ZUR_Mod Increases Channel Open Duration Start->ZUR_Mod + this compound Result Enhanced Cl- Influx & Neuronal Hyperpolarization BZD_Mod->Result ZUR_Mod->Result

Fig. 2: this compound and Benzodiazepines enhance GABA action differently.

Receptor Subtype Selectivity and Functional Impact

This is a critical point of divergence with significant therapeutic implications.

  • Benzodiazepines: Their action is largely confined to synaptic GABA-A receptors that contain α and γ subunits.[4][11] This enhances phasic inhibition, which is the rapid, transient inhibition that occurs at the synapse in response to GABA release.[4][12]

  • This compound: It demonstrates a broader activity profile, potentiating current at both synaptic (γ-containing) and extrasynaptic (δ-containing) GABA-A receptors.[7][11][13] The modulation of extrasynaptic δ-containing receptors is particularly important, as these receptors respond to low, ambient levels of GABA in the extracellular space and mediate tonic inhibition.[12][14] By enhancing both phasic and tonic inhibition, this compound provides a more comprehensive potentiation of GABAergic signaling throughout the brain.[4][13]

This difference is believed to underlie the antidepressant effects of neuroactive steroids like this compound, which are not typically observed with benzodiazepines.[5] Studies in mouse models of social defeat stress have shown that the antidepressant-like effects of allopregnanolone (a related neurosteroid) are abolished in mice lacking the δ-subunit, highlighting the importance of extrasynaptic receptor modulation.[5]

Quantitative Comparison of In Vitro Potentiation

Electrophysiological studies provide quantitative data on the potency and efficacy of these modulators at specific receptor subtypes.

ParameterThis compound (at α₁β₂γ₂)This compound (at α₄β₃δ)Diazepam (at α₁β₂γ₂)
Receptor Type SynapticExtrasynapticSynaptic
EC₅₀ 430 nM[7]118 nM[7]Not specified
Eₘₐₓ (% Potentiation) 1037%[7]556%[7]Not specified
Potentiation at 100 nM Not specifiedNot specified104%[7]
Notes Potentiation relative to GABA EC₂₀ response.Potentiation relative to GABA EC₂₀ response.Potentiation relative to GABA response.

EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximum efficacy.

Differential Effects on Receptor Expression

Preliminary in vitro evidence suggests another key difference between the two classes. Chronic exposure to benzodiazepines has been associated with the downregulation of GABA-A receptors.[4][12] In contrast, this compound has been shown to upregulate the surface expression of GABA-A receptors, which may contribute to a more durable therapeutic effect by restoring balance in inhibitory circuits.[4][12]

Experimental Protocols

The quantitative data cited above are typically generated using two-electrode voltage clamp (TEVC) electrophysiology in heterologous expression systems like Xenopus oocytes or mammalian cell lines (e.g., HEK293, Ltk).

General Protocol for TEVC Electrophysiology:

  • Cell Culture and Transfection: Mammalian cells (e.g., Ltk cells) are cultured under standard conditions. The cells are then transiently transfected with plasmids encoding the specific GABA-A receptor subunits of interest (e.g., α₁, β₂, and γ₂ for a synaptic receptor model).

  • Electrophysiological Recording:

    • Transfected cells are identified (often via a co-transfected fluorescent marker) and selected for recording.

    • Whole-cell patch-clamp recordings are performed. The cell is held at a specific voltage (e.g., -60 mV).

    • A baseline current is established.

  • Drug Application:

    • A low, non-saturating concentration of GABA (e.g., EC₂₀, the concentration that elicits 20% of the maximal response) is applied to the cell to establish a baseline GABA-evoked current.

    • To determine the potentiation, the test compound (this compound or a benzodiazepine) is co-applied with the same concentration of GABA.

    • To generate a concentration-response curve, this is repeated across a range of concentrations for the test compound.

  • Data Analysis:

    • The peak current elicited by the co-application of GABA and the modulator is measured.

    • The degree of potentiation is calculated as a percentage increase over the baseline GABA-evoked current.

    • Concentration-response data are fitted to a logistical equation (e.g., the Hill equation) to determine the EC₅₀ and Eₘₐₓ values.

Fig. 3: Workflow for Electrophysiological Analysis A Cell Culture & Transfection with GABA-A Subunit cDNAs B Whole-Cell Patch-Clamp Recording Setup A->B C Application of Baseline GABA (EC₂₀) B->C D Co-application of GABA + Test Compound (this compound or BZD) C->D E Record Potentiated Chloride Current D->E F Data Analysis: Generate Concentration- Response Curves (EC₅₀, Eₘₐₓ) E->F

Fig. 3: General workflow for assessing GABA-A receptor modulators.

Summary and Conclusion

While both this compound and benzodiazepines achieve neuronal inhibition by enhancing GABA-A receptor function, they are mechanistically distinct agents. Benzodiazepines increase the frequency of channel opening primarily at synaptic receptors. This compound, a neuroactive steroid, increases the duration of channel opening at both synaptic and extrasynaptic receptors, allowing it to potentiate phasic and tonic inhibition. This broader mechanism, coupled with potential effects on receptor expression, likely underlies its unique therapeutic profile. These differences are crucial for the rational design and development of novel therapeutics targeting the GABAergic system.

References

Zuranolone: A Paradigm Shift in the Rapid Treatment of Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of treatment for Major Depressive Disorder (MDD) is undergoing a significant transformation with the advent of rapid-acting antidepressants. Among these, Zuranolone, an oral neuroactive steroid, has emerged as a promising therapeutic agent, demonstrating a notably faster onset of action compared to traditional antidepressants. This guide provides an objective comparison of this compound with other alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism and clinical evaluation.

Mechanism of Action: A Novel Approach to Neurotransmitter Modulation

Unlike conventional antidepressants that primarily target monoamine systems, this compound is a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation has been implicated in the pathophysiology of MDD.[3] this compound enhances the effect of GABA on the GABA-A receptor, leading to an increase in the frequency and/or duration of chloride channel opening. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thereby restoring inhibitory tone in the brain.[4] This mechanism is believed to rapidly rebalance dysregulated neural networks associated with depression.[5][6]

zuranolone_mechanism cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel (Closed) GABA_A_Receptor->Chloride_Channel GABA Binding Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Chloride Ion Influx GABA GABA GABA->GABA_A_Receptor This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation

Caption: Mechanism of action of this compound as a positive allosteric modulator of the GABA-A receptor.

Clinical Validation: Rapid Onset of Efficacy

The rapid antidepressant effects of this compound have been demonstrated in several key clinical trials. The WATERFALL and MOUNTAIN studies, both Phase 3, double-blind, randomized, placebo-controlled trials, evaluated the efficacy and safety of this compound in adults with MDD.

Experimental Protocol: The WATERFALL Study

The WATERFALL study enrolled 543 adult patients (18-64 years) with severe MDD, defined by a baseline score of ≥24 on the 17-item Hamilton Depression Rating Scale (HAMD-17).[1]

  • Design: Randomized, double-blind, placebo-controlled.

  • Treatment: Patients self-administered either this compound 50 mg or a placebo once daily in the evening for 14 days.[7]

  • Primary Endpoint: The primary measure of efficacy was the change from baseline in the HAMD-17 total score at Day 15.[7]

  • Key Secondary Endpoints: Included assessments of depressive symptoms at earlier time points (Days 3, 8, and 12) to evaluate the speed of onset.

waterfall_workflow cluster_treatment Treatment Arms Start Patient Screening (Severe MDD, HAMD-17 ≥24) Randomization Randomization (1:1) Start->Randomization This compound This compound 50 mg/day Randomization->this compound Placebo Placebo Randomization->Placebo Treatment 14-Day Treatment Period Endpoint Primary Endpoint Assessment (Day 15) Treatment->Endpoint FollowUp Follow-up Period (Through Day 42) Endpoint->FollowUp This compound->Treatment Placebo->Treatment

Caption: Experimental workflow of the WATERFALL Study for this compound in MDD.

Comparative Efficacy: this compound vs. Alternatives

A key differentiator for this compound is its rapid onset of action. The following tables summarize the quantitative data from clinical trials of this compound and compare it with other rapid-acting antidepressants and traditional SSRIs.

Table 1: Onset of Action - this compound vs. Placebo (WATERFALL Study)
TimepointMean Change from Baseline in HAMD-17 Score (this compound 50 mg)Mean Change from Baseline in HAMD-17 Score (Placebo)Statistically Significant Difference
Day 3 -9.8-6.8Yes
Day 8 Not specified in provided resultsNot specified in provided resultsYes
Day 12 Not specified in provided resultsNot specified in provided resultsYes
Day 15 -14.1-12.3Yes

Data from the WATERFALL Study.[2][7][8]

Table 2: Comparative Onset of Action of Antidepressants
AntidepressantMechanism of ActionTypical Onset of ActionClinical Trial Evidence for Rapid Onset
This compound GABA-A Receptor Positive Allosteric ModulatorWithin days Significant improvement vs. placebo observed at Day 3.[7][8]
Selective Serotonin Reuptake Inhibitors (SSRIs) Serotonin Reuptake Inhibition2-4 weeks or longer Generally, a delayed onset of action is a known limitation.[9]
Esketamine (Spravato®) NMDA Receptor AntagonistWithin hours to days Rapid reduction in depressive symptoms observed within hours in some studies.[10]
Auvelity® (Dextromethorphan-Bupropion) NMDA Receptor Antagonist & Norepinephrine-Dopamine Reuptake InhibitorWithin 1 week Statistically significant antidepressant efficacy demonstrated at one week.[11]

This table provides a general comparison based on available clinical data. Direct head-to-head trials are limited.

onset_comparison Comparative Onset of Antidepressant Action This compound This compound (Days) Esketamine Esketamine (Hours to Days) Auvelity Auvelity (Within 1 Week) SSRIs SSRIs (Weeks)

Caption: Timeline comparison of the onset of action for different antidepressants.

Conclusion

The clinical data for this compound strongly supports its validation as a rapid-acting antidepressant for Major Depressive Disorder. Its novel mechanism of action, centered on the allosteric modulation of GABA-A receptors, offers a distinct therapeutic approach compared to traditional monoaminergic agents. The WATERFALL study, among others, provides robust evidence for a statistically significant reduction in depressive symptoms as early as three days into a 14-day treatment course. When compared to the weeks-to-months onset of traditional SSRIs, this compound represents a significant advancement in providing faster relief to patients suffering from MDD. While other rapid-acting agents like Esketamine and Auvelity also show promise, this compound's oral formulation and distinct pharmacological profile position it as a valuable and differentiated option in the evolving landscape of depression treatment. Further head-to-head comparative studies will be crucial to fully elucidate the relative advantages of these novel rapid-acting antidepressants.

References

Zuranolone at the Forefront of Depression Treatment: A Comparative Analysis of 30 mg and 50 mg Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Cambridge, MA – As the landscape of treatment for major depressive disorder (MDD) and postpartum depression (PPD) continues to evolve, the novel neuroactive steroid Zuranolone has emerged as a significant contender, offering a rapid-acting, short-course oral therapy. Developed by Sage Therapeutics and Biogen, this compound’s unique mechanism as a positive allosteric modulator of GABA-A receptors presents a departure from traditional monoaminergic antidepressants.[1][2] This guide provides a detailed comparative analysis of the clinical trial data for the 30 mg and 50 mg doses of this compound, tailored for researchers, scientists, and drug development professionals.

This compound has been evaluated in a series of pivotal clinical trials, including the SKYLARK and ROBIN studies for PPD and the WATERFALL and SHORELINE studies for MDD. These studies have demonstrated the efficacy and safety of both 30 mg and 50 mg doses, with the primary endpoint in most trials being the change from baseline in the 17-item Hamilton Rating Scale for Depression (HAMD-17) total score.[3][4][5]

Quantitative Analysis of Clinical Trial Data

The following tables summarize the key quantitative data from the major clinical trials, offering a side-by-side comparison of the 30 mg and 50 mg this compound doses against placebo.

Table 1: Efficacy Data in Postpartum Depression (PPD)
StudyDosePrimary Endpoint: Change from Baseline in HAMD-17 at Day 15 (vs. Placebo)Onset of Action (Statistically Significant Improvement)
ROBIN 30 mg-17.8 vs -13.6 (Difference: -4.2, p=0.0028)[4][5]Day 3[5]
SKYLARK 50 mg-15.6 vs -11.6 (Difference: -4.0, p=0.0007)Day 3
Table 2: Efficacy Data in Major Depressive Disorder (MDD)
StudyDosePrimary Endpoint: Change from Baseline in HAMD-17 at Day 15 (vs. Placebo)Onset of Action (Statistically Significant Improvement)
WATERFALL 50 mg-14.1 vs -12.3 (Difference: -1.7, p=0.0141)[3][6]Day 3[7]
SHORELINE (Open-Label) 30 mgMean change from baseline: -15.2[8]Not Applicable (Open-Label)
SHORELINE (Open-Label) 50 mgMean change from baseline: -16.0[9][10]Not Applicable (Open-Label)
Table 3: Key Safety and Tolerability Data
Study / DoseMost Common Treatment-Emergent Adverse Events (TEAEs) (≥5%)Rate of TEAEsDiscontinuation due to AEs
ROBIN (30 mg) Somnolence, headache, dizziness, upper respiratory tract infection, diarrhea, sedation.[4]Not explicitly stated in snippets.1 patient in this compound group.[5]
SKYLARK (50 mg) Somnolence (26.5%), dizziness (13.3%), sedation (11.2%), headache (9.2%), diarrhea (6.1%), nausea (5.1%), urinary tract infection (5.1%), COVID-19 (5.1%).[11]66.3% (this compound) vs. 53.1% (Placebo).[11]4.1% (this compound) vs. 2.0% (Placebo).[11]
WATERFALL (50 mg) Somnolence (15.3%), dizziness (13.8%), headache (10.8%), sedation (7.5%).[3][6]60.1% (this compound) vs. 44.6% (Placebo).[3][6]Not explicitly stated in snippets.
SHORELINE (30 mg) Adverse events were consistent with previous trials.[8]68.0%[10]Not explicitly stated in snippets.
SHORELINE (50 mg) Somnolence (16.1%), dizziness (15.1%), headache (12.7%), sedation (10.1%), insomnia (7.0%), nausea (6.5%), tremor (5.5%).[10]68.8%[10]6.5% (discontinuation of study drug), 8.0% (withdrawal from study).[10]

Experimental Protocols and Methodologies

The clinical trials for this compound were predominantly designed as randomized, double-blind, placebo-controlled studies to ensure the highest level of evidence.

SKYLARK Study (50 mg in PPD): This Phase 3 trial enrolled 200 women with severe PPD (HAMD-17 score ≥26). Participants were randomized 1:1 to receive either this compound 50 mg or placebo once daily in the evening with food for 14 days. The study included a 4-week follow-up period. The primary endpoint was the change from baseline in HAMD-17 total score at Day 15. Key secondary endpoints included changes in HAMD-17 at other timepoints and the Clinical Global Impression-Severity (CGI-S) scale.

ROBIN Study (30 mg in PPD): This was a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[4] Women aged 18 to 45 years, who were 6 months or less postpartum with a major depressive episode that began in the third trimester or within 4 weeks of delivery and had a baseline HAMD-17 score of 26 or higher, were included.[5] Patients were randomized to receive this compound 30 mg or placebo orally each evening for two weeks.[5] The primary endpoint was the change from baseline in HAMD-17 score at Day 15.[5]

WATERFALL Study (50 mg in MDD): This pivotal Phase 3 study enrolled 543 adults (18-64 years) with MDD and a HAMD-17 total score of at least 24 at screening.[3][6] Patients were randomized to receive this compound 50 mg or placebo once nightly for 14 days.[3][12] The primary endpoint was the change from baseline in the HAMD-17 total score at Day 15.[3]

SHORELINE Study (30 mg and 50 mg in MDD): This was a Phase 3, open-label, one-year longitudinal study designed to evaluate the safety, tolerability, and need for repeat dosing of this compound in adults with MDD (HAMD-17 score ≥20).[8] The study included separate cohorts for 30 mg and 50 mg starting doses, administered once nightly for 14 days.[8] The need for repeated dosing was assessed based on PHQ-9 and HAMD-17 scores.[8]

Visualizing the Data and Processes

To further elucidate the clinical trial designs and the mechanism of action of this compound, the following diagrams are provided.

G cluster_screening Screening & Baseline cluster_treatment Treatment Phase (14 Days) cluster_followup Follow-up Phase Screening Patient Screening (Inclusion/Exclusion Criteria Met) Baseline Baseline Assessments (e.g., HAMD-17 Score) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Dosing_Z This compound (30 mg or 50 mg) Randomization->Dosing_Z Dosing_P Placebo Randomization->Dosing_P Day15 Day 15 Assessment (Primary Endpoint) Dosing_Z->Day15 Dosing_P->Day15 Day45 Day 45 Assessment (Sustained Effect) Day15->Day45

Caption: Generalized Clinical Trial Workflow for this compound Studies.

G cluster_efficacy Efficacy (HAMD-17 Improvement) cluster_safety Safety Profile Z30 This compound 30 mg E_PPD PPD (ROBIN & SKYLARK) Z30->E_PPD Significant Improvement S_TEAEs Treatment-Emergent Adverse Events Z30->S_TEAEs S_Discontinuation Discontinuation Rates Z30->S_Discontinuation Z50 This compound 50 mg Z50->E_PPD Significant Improvement E_MDD MDD (WATERFALL & SHORELINE) Z50->E_MDD Significant Improvement Z50->S_TEAEs Z50->S_Discontinuation Placebo Placebo Placebo->E_PPD Placebo->E_MDD

Caption: Logical Comparison of this compound 30 mg vs. 50 mg.

G This compound This compound GABA_A GABA-A Receptor (Synaptic & Extrasynaptic) This compound->GABA_A Positive Allosteric Modulation Chloride Chloride Ion Influx GABA_A->Chloride Opens Channel GABA GABA GABA->GABA_A Binds Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Antidepressant Antidepressant Effects ReducedExcitability->Antidepressant

Caption: Simplified Signaling Pathway of this compound's Mechanism of Action.

Concluding Remarks

The clinical trial data for this compound demonstrates that both the 30 mg and 50 mg doses are effective in rapidly reducing depressive symptoms in patients with PPD and MDD, with a generally well-tolerated safety profile. The 50 mg dose has been more extensively studied in MDD in placebo-controlled trials. The SHORELINE study provides valuable long-term data and suggests that for some patients, a higher dose may lead to a longer time to the first repeat treatment course, though it may also be associated with a higher rate of dose reduction due to adverse events.[13] The rapid onset of action, typically observed within days, represents a potential paradigm shift in the treatment of depressive disorders. Further research and real-world evidence will continue to refine the understanding of this compound's optimal use in clinical practice.

References

Zuranolone in Depression: A Comparative Meta-Analysis of Randomized Controlled Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of randomized controlled trials (RCTs) for zuranolone in the treatment of major depressive disorder (MDD) and postpartum depression (PPD). It offers an objective comparison with alternative treatments, supported by experimental data, to inform research, clinical development, and strategic decision-making in the pharmaceutical industry.

Abstract

This compound, a neuroactive steroid and positive allosteric modulator of the GABA-A receptor, has emerged as a novel, rapid-acting oral treatment for depressive disorders. This guide synthesizes findings from key Phase 3 clinical trials—including the ROBIN, SKYLARK, and WATERFALL studies—and broader meta-analyses to evaluate the efficacy and safety of this compound. Quantitative data are presented in comparative tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized to elucidate the mechanics of the drug and the design of the trials.

Mechanism of Action

This compound's primary mechanism of action involves the positive allosteric modulation of GABA-A receptors, the major inhibitory neurotransmitter system in the central nervous system.[1][2] Unlike traditional antidepressants that primarily target monoaminergic systems, this compound enhances the effect of GABA at both synaptic and extrasynaptic receptors.[2][3] This action is thought to restore the balance between neuronal excitation and inhibition, which is often dysregulated in depressive disorders.[2] The rapid onset of action observed in clinical trials is attributed to this direct modulation of GABAergic neurotransmission.[1]

This compound Mechanism of Action cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel (Closed) GABA_A_Receptor->Chloride_Channel controls GABA_A_Receptor->Chloride_Channel enhances GABA effect, channel opens more frequently Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization opening leads to Chloride_Channel_Open Chloride Ion Channel (Open) Therapeutic_Effect Reduction of Depressive Symptoms Hyperpolarization->Therapeutic_Effect contributes to GABA GABA GABA->GABA_A_Receptor binds to This compound This compound This compound->GABA_A_Receptor binds to allosteric site

Caption: this compound's modulation of the GABA-A receptor.

Comparative Efficacy of this compound

Meta-analyses of RCTs have consistently demonstrated the efficacy of this compound in reducing depressive symptoms. The primary endpoint in most studies is the change from baseline in the 17-item Hamilton Depression Rating Scale (HAMD-17) total score.

Study/Meta-analysisPopulationThis compound DoseComparatorTimepointMean Difference in HAMD-17 Score Change (this compound vs. Placebo)p-value
Meta-analysis (6 studies, n=1884)[4]Depression (MDD & PPD)VariousPlaceboDay 15-2.43< 0.00001
ROBIN Study[5]PPD30 mgPlaceboDay 15-4.20.003
SKYLARK StudyPPD50 mgPlaceboDay 15-4.0< 0.001
WATERFALL Study[6]MDD50 mgPlaceboDay 15-1.70.0141

Response and Remission Rates:

Response is typically defined as a ≥50% reduction in HAMD-17 score from baseline, while remission is often defined as a HAMD-17 score ≤7.

Study/Meta-analysisPopulationThis compound DoseComparatorTimepointOutcomeRelative Risk (RR) or Odds Ratio (OR)p-value
Meta-analysis (6 studies)[4]Depression (MDD & PPD)VariousPlaceboDay 15ResponseRR = 1.33< 0.0001
Meta-analysis (6 studies)[4]Depression (MDD & PPD)VariousPlaceboDay 15RemissionRR = 1.460.002
ROBIN Study[7]PPD30 mgPlaceboDay 15ResponseOR = 2.630.005
ROBIN Study[7]PPD30 mgPlaceboDay 15RemissionOR = 2.530.01

Comparison with Selective Serotonin Reuptake Inhibitors (SSRIs)

Direct head-to-head trials comparing this compound with SSRIs are limited. However, indirect treatment comparisons suggest a more rapid onset of action and potentially greater symptom reduction with this compound in the initial weeks of treatment. It is important to note that this compound is administered as a 14-day course, whereas SSRIs require chronic administration.

Safety and Tolerability Profile

This compound has been generally well-tolerated in clinical trials. The most commonly reported treatment-emergent adverse events (TEAEs) are somnolence, dizziness, sedation, and headache.

Adverse EventThis compound (Pooled Data)Placebo (Pooled Data)
Somnolence15.3% - 36%3.0% - 6%
Dizziness13.8%2.2%
Sedation7.5%0.4%
Headache10.8%7.8%

Serious adverse events have been reported as infrequent in the clinical trials.[7][8]

Experimental Protocols of Key Randomized Controlled Trials

A standardized experimental workflow was employed across the key clinical trials for this compound.

Generalized Experimental Workflow for this compound RCTs cluster_treatment Treatment Arms Screening Screening Period (up to 28 days) Baseline Baseline Assessment (HAMD-17, etc.) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization This compound This compound (e.g., 30mg or 50mg daily) Randomization->this compound Placebo Placebo (daily) Randomization->Placebo Treatment 14-Day Treatment Period Endpoint Primary Endpoint Assessment (Day 15) Treatment->Endpoint FollowUp Follow-up Period (up to Day 45) Endpoint->FollowUp

Caption: A typical experimental workflow for this compound RCTs.

ROBIN Study (NCT02978326)
  • Objective: To evaluate the efficacy and safety of this compound 30 mg in adult females with severe PPD.[7]

  • Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[7]

  • Participants: 153 women aged 18-45 years, ≤6 months postpartum, with a major depressive episode beginning in the third trimester or within 4 weeks of delivery, and a baseline HAMD-17 score of ≥26.[7]

  • Intervention: Participants were randomized 1:1 to receive this compound 30 mg or a matching placebo orally once daily in the evening for 14 days.[7]

  • Primary Endpoint: Change from baseline in HAMD-17 total score at Day 15.[7]

  • Secondary Endpoints: Included changes from baseline in HAMD-17 score at other time points, response and remission rates, and changes in the Montgomery-Åsberg Depression Rating Scale (MADRS) and Hamilton Anxiety Rating Scale (HAM-A) scores.[7]

SKYLARK Study (NCT04442503)
  • Objective: To assess the efficacy and safety of this compound 50 mg in adult women with severe PPD.

  • Design: A Phase 3, randomized, double-blind, placebo-controlled study.

  • Participants: 200 women with a HAMD-17 total score of ≥26 at baseline. The study population included approximately 22% Black or African American women and 38% Hispanic or Latina women.

  • Intervention: Participants were randomized to receive this compound 50 mg or placebo once nightly for 14 days.

  • Primary Endpoint: Change from baseline in the 17-item HAMD-17 total score at Day 15.

  • Key Secondary Endpoints: Included change from baseline in HAMD-17 score at Days 3, 28, and 45, and change from baseline in the Clinical Global Impression-Severity (CGI-S) score at Day 15.[9]

WATERFALL Study (NCT04440490)
  • Objective: To evaluate the efficacy and safety of this compound 50 mg in adults with MDD.[6]

  • Design: A pivotal, Phase 3, double-blind, randomized, placebo-controlled study.

  • Participants: 543 adults aged 18 to 64 years with MDD.

  • Intervention: Patients were randomized to receive this compound 50 mg or placebo once nightly for 14 days.[6]

  • Primary Endpoint: The change from baseline in the 17-item HAMD-17 total score at Day 15.[6]

  • Secondary Endpoints: Included the change from baseline in the MADRS and the HAM-A total scores.[6]

Conclusion

The collective evidence from meta-analyses and pivotal RCTs supports the efficacy of a 14-day course of this compound in producing a rapid and statistically significant reduction in depressive symptoms in patients with MDD and PPD. Its novel mechanism of action, targeting the GABA-A receptor system, distinguishes it from traditional antidepressants. The safety profile is generally favorable, with somnolence and dizziness being the most frequent adverse events. For drug development professionals, this compound represents a paradigm shift in the treatment of depression, offering a short-course therapy with a rapid onset of action. Further research, including head-to-head trials with other antidepressants and long-term follow-up studies, will continue to define its role in the therapeutic landscape.

References

Zuranolone Phase 3 Clinical Trial Outcomes: A Comparative Post-Hoc Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals comparing Zuranolone's performance with alternative treatments for Major Depressive Disorder and Postpartum Depression, supported by experimental data from Phase 3 clinical trials.

This guide provides a comprehensive post-hoc analysis of the Phase 3 clinical trial outcomes for this compound in the treatment of Major Depressive Disorder (MDD) and Postpartum Depression (PPD). It offers a comparative perspective by presenting data alongside alternative therapeutic options, namely Brexanolone for PPD and select Selective Serotonin Reuptake Inhibitors (SSRIs) for MDD. The information is structured to facilitate a clear understanding of the experimental designs, quantitative outcomes, and underlying mechanisms of action.

I. Data Presentation: Comparative Efficacy in MDD and PPD

The following tables summarize the key efficacy data from the this compound Phase 3 clinical trials and comparator studies. The primary measure of efficacy in these trials was the change from baseline in the 17-item Hamilton Depression Rating Scale (HAMD-17) total score, a widely used clinician-administered assessment of depression severity. The Montgomery-Åsberg Depression Rating Scale (MADRS) was often a key secondary endpoint.

Major Depressive Disorder (MDD)
Trial Drug Regimen N Baseline HAMD-17 (Mean) Change from Baseline in HAMD-17 at Primary Endpoint Placebo-Adjusted Difference (P-value) Primary Endpoint
WATERFALL This compound 50 mg26826.8-14.1[1][2][3][4][5]-1.7 (p=0.0141)[1][3][4]Day 15[1][2][3][4][6]
Placebo26926.9-12.3[1][2][3]
CORAL This compound 50 mg + ADT210~26.7-8.9[7][8][9][10]-1.9 (p=0.0004)[7][8][9]Day 3[5][6][7][8][9][10][11][12]
Placebo + ADT215~26.7-7.0[7][8][9][10]
MOUNTAIN This compound 30 mg194≥22-12.5[13][14]-1.4 (p=0.116)[13][14]Day 15[13][14][15]
Placebo193≥22-11.1[13][14]
Vilazodone Phase 3 Vilazodone 40 mg---18.9Statistically significant vs. placebo (p<0.0001)[9]Week 8[9][16][17]
Placebo---7.4[9]
Escitalopram vs. SSRIs/Venlafaxine Escitalopram1345-Statistically superior to conventional SSRIs in mean MADRS change1.22 point difference vs. SSRIs (p<0.001)[18]End of study (most were 8 weeks)[18]
Conventional SSRIs1102-

ADT: Antidepressant Therapy

Postpartum Depression (PPD)
Trial Drug Regimen N Baseline HAMD-17 (Mean) Change from Baseline in HAMD-17 at Primary Endpoint Placebo-Adjusted Difference (P-value) Primary Endpoint
SKYLARK This compound 50 mg98≥26[19][20]-15.6[20]-4.0 (p=0.0007)[20][21]Day 15[19][20]
Placebo97≥26[20]-11.6[20][21]
ROBIN This compound 30 mg76≥26Statistically significant improvement vs. placebo-Day 15[3]
Placebo77≥26
Brexanolone Study 1 (Severe PPD) Brexanolone 90 µg/kg/hr45>25-17.7[22][23]-3.760 hours[20][22][23][24][25][26][27]
Brexanolone 60 µg/kg/hr47>25-19.9[22][23]-5.9 (p<0.05)[22][23]
Placebo46>25-14.0[22][23][27]
Brexanolone Study 2 (Moderate PPD) Brexanolone 90 µg/kg/hr5420-25-14.6[23]-2.5 (p<0.05)[23]60 hours[20][22][23][24][25][26][27]
Placebo5420-25-12.1[23]

II. Experimental Protocols

This compound Phase 3 Program (MDD & PPD)

The this compound Phase 3 program for MDD (LANDSCAPE program) and PPD (NEST program) consisted of several randomized, double-blind, placebo-controlled trials.

  • Study Designs:

    • WATERFALL (MDD): This study evaluated the efficacy and safety of this compound 50 mg in adults with MDD.[4][5][6][15] Patients were randomized to receive this compound 50 mg or placebo once nightly for 14 days.[4][6] The primary endpoint was the change from baseline in the HAMD-17 total score at Day 15.[4][6]

    • CORAL (MDD): This trial assessed this compound 50 mg co-initiated with a standard-of-care antidepressant (ADT) versus placebo plus ADT in adults with MDD.[6][7][8][9][12] Patients received either this compound or placebo for 14 days alongside an open-label ADT, which was continued for an additional 28 days.[6][7][8][9][12] The primary endpoint was the change from baseline in HAMD-17 total score at Day 3.[5][6][7][8][9][11][12]

    • MOUNTAIN (MDD): This study enrolled adult outpatients with MDD and randomized them to receive this compound 20 mg, 30 mg, or placebo for 14 days.[7][13][14][15] This was followed by an observation period up to day 42 and an extended follow-up to day 182.[7][13][14][15] The primary endpoint was the change from baseline in HAMD-17 at Day 15.[7][13][14][15]

    • SKYLARK (PPD): This trial evaluated this compound 50 mg compared to placebo in women with severe PPD.[20][21][28][29] Participants were randomized to receive a 14-day course of once-daily oral this compound or placebo and were followed for 45 days.[20][30] The primary endpoint was the change from baseline in HAMD-17 total score at Day 15.[20]

  • Inclusion Criteria (General):

    • MDD Trials: Adult patients (typically 18-64 years) diagnosed with MDD according to DSM-5 criteria, with a baseline HAMD-17 score indicating at least moderate to severe depression (e.g., ≥22 or ≥24).[2][5][7][13][14][15][31]

    • PPD Trials: Women aged 18-45 years, within 6 months postpartum, who experienced a major depressive episode that began in the third trimester or within four weeks of delivery, with a baseline HAMD-17 score of ≥26, indicating severe depression.[3][20][21][30]

  • Outcome Measures:

    • Primary: Change from baseline in HAMD-17 total score at the specified primary endpoint (Day 3 or Day 15).

    • Secondary: Included changes from baseline in MADRS and Hamilton Anxiety Rating Scale (HAM-A) scores, as well as rates of response (≥50% reduction in HAMD-17) and remission (HAMD-17 score ≤7).

Brexanolone Phase 3 Program (PPD)

The Phase 3 program for Brexanolone in PPD consisted of two multicenter, randomized, double-blind, placebo-controlled trials.

  • Study Design:

    • Two separate studies were conducted for severe PPD (HAMD-17 ≥26) and moderate PPD (HAMD-17 20-25).[20][23][26]

    • Participants received a single 60-hour intravenous infusion of Brexanolone or placebo.[25][26] In the severe PPD study, two different doses of Brexanolone were evaluated (60 µg/kg/hr and 90 µg/kg/hr).[20][23]

    • The primary efficacy endpoint was the change from baseline in the HAMD-17 total score at 60 hours.[25]

  • Inclusion Criteria:

    • Women aged 18-45 years who were less than 6 months postpartum and had a major depressive episode that started no earlier than the third trimester and no later than four weeks after delivery.[20][23]

    • Exclusion criteria included a history of schizophrenia, bipolar disorder, or schizoaffective disorder.[20][23]

SSRI Phase 3 Trials (MDD)
  • Vilazodone: A prospective, multicenter, randomized, comparative study over eight weeks evaluated Vilazodone (10-40mg/day) against Escitalopram (10-40 mg/day) and placebo in adults with MDD.[9] The primary efficacy assessment was the change in HAMD-17 score.[9]

  • Escitalopram: Numerous trials have established the efficacy of Escitalopram. A meta-analysis of ten studies compared Escitalopram to conventional SSRIs and venlafaxine XR, with the primary outcome being the mean change in MADRS total score.[18]

III. Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound is a neuroactive steroid that acts as a positive allosteric modulator of GABA-A receptors.[1][14][24][32][33] Its mechanism is distinct from traditional antidepressants that primarily target monoaminergic systems.[24][33] By binding to a site on the GABA-A receptor different from the GABA binding site, this compound enhances the receptor's response to GABA, the primary inhibitory neurotransmitter in the central nervous system.[24][32] This potentiation of GABAergic signaling leads to increased neuronal inhibition, which is thought to rapidly rebalance the dysregulated neural circuits implicated in depression.[2][24][32] this compound modulates both synaptic and extrasynaptic GABA-A receptors, contributing to both phasic and tonic inhibition.[1][32]

Zuranolone_Mechanism cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds to Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx leads to Zuranolone_binding This compound This compound This compound->GABA_A_Receptor binds to allosteric site Action_Potential Action Potential Action_Potential->GABA_vesicle triggers release

This compound's positive allosteric modulation of the GABA-A receptor.
Clinical Trial Workflow

The typical workflow for the this compound Phase 3 trials involved several key stages, from patient screening to follow-up, ensuring a rigorous evaluation of the drug's efficacy and safety.

Clinical_Trial_Workflow Screening Screening Period (≤ 28 days) - Diagnosis Confirmation (DSM-5) - Baseline HAMD-17/MADRS Randomization Randomization (1:1) - this compound - Placebo Screening->Randomization Treatment Treatment Period (14 days) - Daily Dosing - Efficacy & Safety Assessments Randomization->Treatment Primary_Endpoint Primary Endpoint Assessment (Day 3 or Day 15) - Change in HAMD-17 Treatment->Primary_Endpoint Follow_up Follow-up Period (e.g., through Day 42) - Durability of Effect - Safety Monitoring Primary_Endpoint->Follow_up

A generalized workflow for the this compound Phase 3 clinical trials.
Logical Relationship: Post-Hoc Analysis of the MOUNTAIN Study

A post-hoc analysis of the MOUNTAIN study was conducted to explore the efficacy of this compound 30 mg in specific patient subgroups, as the primary endpoint was not met in the overall population.[13][14] This analysis revealed a statistically significant improvement in depressive symptoms in patients with more severe disease or with measurable plasma concentrations of the drug.[13][14]

MOUNTAIN_Post_Hoc Primary_Analysis Primary Analysis: This compound 30mg vs. Placebo in Overall MDD Population Primary_Outcome Primary Endpoint (Day 15 HAMD-17) Not Met (p=0.116) Primary_Analysis->Primary_Outcome Post_Hoc_Analysis Post-Hoc Analysis of Subgroups Primary_Outcome->Post_Hoc_Analysis led to Subgroup1 Patients with Severe Disease (Baseline HAMD-17 ≥ 24) Post_Hoc_Analysis->Subgroup1 Subgroup2 Patients with Measurable Plasma this compound Concentration Post_Hoc_Analysis->Subgroup2 Post_Hoc_Outcome Statistically Significant Improvement vs. Placebo at Day 15 (p < 0.05) Subgroup1->Post_Hoc_Outcome Subgroup2->Post_Hoc_Outcome

Logical flow of the post-hoc analysis of the MOUNTAIN study.

References

Zuranolone's Dual Action on GABAergic Signaling: A Comparative Analysis of Synaptic and Extrasynaptic Potentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that zuranolone, a neuroactive steroid, demonstrates potent positive allosteric modulation of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAA) receptors. This dual mechanism of action distinguishes it from other modulators, such as benzodiazepines, which primarily target synaptic receptors.[1][2][3] This guide provides a detailed comparison of this compound's effects on these two distinct GABAA receptor populations, supported by quantitative data from key preclinical studies.

This compound, an analog of the endogenous neurosteroid allopregnanolone, enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[4] This potentiation of GABAergic signaling is thought to underlie its rapid antidepressant effects.[4] The differential modulation of synaptic and extrasynaptic receptors may contribute to its unique clinical profile.

Quantitative Comparison of this compound's Potentiation

The following table summarizes the in vitro efficacy and potency of this compound at representative synaptic and extrasynaptic GABAA receptor subtypes. The data are derived from studies utilizing recombinant human GABAA receptors expressed in mammalian cell lines.

Receptor SubtypePrimary LocationThis compound EC50 (nM)This compound Emax (%)Reference
α1β2γ2 Synaptic4301037[Althaus et al., 2020][5]
α4β3δ Extrasynaptic118556[Althaus et al., 2020][5]
α1β2γ2 Synaptic123 ± 20894 ± 40[Li et al., 2023][6]
α4β3δ Extrasynaptic93 ± 101368 ± 125[Li et al., 2023][6]

EC50 (Half-maximal effective concentration): The concentration of this compound required to elicit 50% of its maximal effect. A lower EC50 indicates higher potency. Emax (Maximum effect): The maximum potentiation of GABA-evoked current induced by this compound, expressed as a percentage of the current evoked by a submaximal concentration of GABA alone.

The data indicate that this compound is more potent at the extrasynaptic α4β3δ receptor subtype, as evidenced by its lower EC50 value. However, the maximal potentiation (Emax) appears to be greater at the synaptic α1β2γ2 receptor subtype in one study, while another shows a higher Emax for the extrasynaptic receptor, suggesting complex interactions and potential for varied functional outcomes depending on the specific receptor composition and cellular context.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the GABAergic signaling pathway and the experimental workflow used to obtain the quantitative data.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_synaptic Synaptic cluster_extrasynaptic Extrasynaptic Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_Vesicle GABA Vesicle GAD->GABA_Vesicle GABA Synthesis GABA_Released GABA GABA_Vesicle->GABA_Released Release Synaptic_Receptor Synaptic GABAA Receptor (e.g., α1β2γ2) GABA_Released->Synaptic_Receptor Binds Extrasynaptic_Receptor Extrasynaptic GABAA Receptor (e.g., α4β3δ) GABA_Released->Extrasynaptic_Receptor Binds Phasic Inhibition Phasic Inhibition Synaptic_Receptor->Phasic Inhibition Cl- influx Tonic Inhibition Tonic Inhibition Extrasynaptic_Receptor->Tonic Inhibition Cl- influx Zuranolone_Synaptic This compound Zuranolone_Synaptic->Synaptic_Receptor Potentiates Zuranolone_Extrasynaptic This compound Zuranolone_Extrasynaptic->Extrasynaptic_Receptor Potentiates

Caption: GABAergic signaling pathway modulated by this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis Cell_Culture Mammalian Cell Culture (e.g., CHO, Ltk) Transfection Transient or Stable Transfection with GABAA Receptor Subunit cDNAs Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch Clamp Transfection->Patch_Clamp Drug_Application Application of GABA (submaximal concentration) Patch_Clamp->Drug_Application Zuranolone_Application Co-application of this compound (varying concentrations) Drug_Application->Zuranolone_Application Current_Recording Recording of GABA-evoked Chloride Currents Zuranolone_Application->Current_Recording Dose_Response Dose-Response Curve Generation Current_Recording->Dose_Response EC50_Emax_Calc Calculation of EC50 and Emax Dose_Response->EC50_Emax_Calc

Caption: Workflow for patch-clamp analysis of this compound.

Experimental Protocols

The quantitative data presented were primarily generated using whole-cell patch-clamp electrophysiology on mammalian cell lines recombinantly expressing specific human GABAA receptor subtypes.

1. Cell Culture and Receptor Expression:

  • Cell Lines: Chinese Hamster Ovary (CHO) or mouse Ltk cells were commonly used.[5] These cells are suitable for expressing recombinant proteins as they do not endogenously express GABAA receptors.

  • Transfection: Cells were transfected with plasmids containing the cDNAs for the desired GABAA receptor subunits (e.g., α1, β2, and γ2 for synaptic receptors; α4, β3, and δ for extrasynaptic receptors). Either stable or transient transfection methods were employed.

2. Electrophysiological Recordings:

  • Technique: The whole-cell patch-clamp technique was used to measure ion currents across the cell membrane.

  • Voltage Clamp: Cells were voltage-clamped at a holding potential of -80 mV.[1]

  • Drug Application:

    • A submaximal concentration of GABA (typically 2 µM) was applied to elicit a baseline chloride current.[5]

    • This compound, dissolved in a vehicle such as DMSO, was then co-applied with GABA at increasing concentrations to determine its potentiating effect.

3. Data Analysis:

  • The increase in the amplitude of the GABA-evoked current in the presence of this compound was measured.

  • Dose-response curves were generated by plotting the percentage potentiation against the concentration of this compound.

  • From these curves, the EC50 and Emax values were calculated to quantify the potency and efficacy of this compound at each receptor subtype.

Conclusion

This compound acts as a potent positive allosteric modulator of both synaptic and extrasynaptic GABAA receptors. Preclinical data indicate a higher potency for extrasynaptic α4β3δ receptors, which are involved in tonic inhibition, a constant, low-level inhibitory tone in the brain. The robust potentiation of synaptic α1β2γ2 receptors, which mediate phasic inhibition in response to GABA release, is also significant. This dual action on both tonic and phasic inhibition likely contributes to the rapid and profound effects of this compound on neuronal excitability and its observed clinical efficacy in mood disorders. Further research is warranted to fully elucidate the downstream consequences of this balanced modulation on neural circuit function and behavior.

References

A Comparative Analysis of Zuranolone and Selective Serotonin Reuptake Inhibitors for Depressive Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective indirect treatment comparison of zuranolone and selective serotonin reuptake inhibitors (SSRIs), focusing on their performance, underlying mechanisms, and supporting experimental data for the treatment of postpartum depression (PPD) and major depressive disorder (MDD).

Executive Summary

This compound, a neuroactive steroid and positive allosteric modulator of the GABA-A receptor, offers a distinct and rapid-acting therapeutic approach compared to the established class of selective serotonin reuptake inhibitors (SSRIs), which modulate serotonergic neurotransmission. Indirect treatment comparisons suggest a faster onset of action and potentially greater early efficacy for this compound in treating PPD, with a comparable safety profile characterized by sedation and dizziness. SSRIs, while having a delayed onset of action, are a well-established first-line treatment for both PPD and MDD with a different side effect profile that includes gastrointestinal and sexual side effects.

Mechanisms of Action

The differing therapeutic profiles of this compound and SSRIs stem from their distinct molecular mechanisms.

This compound: this compound is a neuroactive steroid that acts as a positive allosteric modulator of GABA-A receptors.[1] By enhancing the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound is thought to rebalance dysregulated neural networks implicated in depression.[2] This mechanism is believed to contribute to its rapid onset of action.[3]

Selective Serotonin Reuptake Inhibitors (SSRIs): SSRIs, as their name suggests, selectively inhibit the reuptake of serotonin from the synaptic cleft.[4] This action increases the concentration of serotonin available to bind to postsynaptic receptors, leading to a cascade of downstream signaling events that are thought to alleviate depressive symptoms over a period of weeks.[4]

Signaling Pathway Diagrams

zuranolone_pathway cluster_synapse Synapse Presynaptic Neuron Presynaptic Neuron GABA GABA Presynaptic Neuron->GABA Releases Postsynaptic Neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor GABA_A_Receptor->Postsynaptic Neuron Increased Cl- influx (Hyperpolarization) This compound This compound This compound->GABA_A_Receptor Binds to allosteric site GABA->GABA_A_Receptor Binds to active site

Figure 1: this compound's Signaling Pathway

ssri_pathway cluster_synapse Synapse Presynaptic Neuron Presynaptic Neuron Serotonin Serotonin Presynaptic Neuron->Serotonin Releases Postsynaptic Neuron Postsynaptic Neuron Serotonin_Receptor Serotonin Receptor Serotonin_Receptor->Postsynaptic Neuron Downstream Signaling SERT Serotonin Transporter (SERT) SSRI SSRI SSRI->SERT Blocks Serotonin->Serotonin_Receptor Binds Serotonin->SERT Reuptake

Figure 2: SSRI's Signaling Pathway

Efficacy Comparison

Indirect treatment comparisons have been conducted to estimate the relative efficacy of this compound and SSRIs in the absence of head-to-head trials.

Postpartum Depression (PPD)

An indirect treatment comparison for PPD utilized data from the SKYLARK study for this compound and randomized controlled trials (RCTs) of SSRIs.[5][6] The analysis suggests a more rapid and pronounced improvement in depressive symptoms with this compound compared to SSRIs.[5][7][8][9]

Table 1: Indirect Comparison of Efficacy in Postpartum Depression (EPDS Change from Baseline) [5][6]

TimepointMean Difference (this compound vs. SSRIs)95% Confidence IntervalFavors
Day 15-4.22-6.16, -2.28This compound
Day 45-7.43-9.84, -5.02This compound

A negative mean difference favors this compound, indicating a greater reduction in the Edinburgh Postnatal Depression Scale (EPDS) score.

Major Depressive Disorder (MDD)

A network meta-analysis for MDD, using data from the WATERFALL study for this compound and various SSRI trials, also suggests a rapid onset of action for this compound.[10]

Table 2: Network Meta-Analysis of Efficacy in Major Depressive Disorder at Day 15 [10]

OutcomeOdds Ratio (this compound vs. SSRIs)95% Credible IntervalFavors
MADRS Response4.072.46, 6.69This compound
MADRS Remission4.371.64, 12.19This compound

An odds ratio greater than 1 favors this compound. MADRS = Montgomery-Åsberg Depression Rating Scale.

Safety and Tolerability

The safety and tolerability profiles of this compound and SSRIs differ, reflecting their distinct mechanisms of action.

Table 3: Common Treatment-Emergent Adverse Events (TEAEs)

Adverse EventThis compound (SKYLARK & WATERFALL studies)[5][11][12][13][14][15]SSRIs (Systematic Reviews & Meta-Analyses)[3][4][8][16][17][18][19]
Somnolence/Sedation~15-26%Common
Dizziness~13-14%Common
Headache~9-11%Common
Diarrhea~6%Common
Nausea~5%Common
Sexual DysfunctionNot a prominent TEAECommon
Weight GainNot a prominent TEAECommon with long-term use
InsomniaInfrequentCommon
Agitation/AnxietyInfrequentCommon, especially early in treatment

Experimental Protocols

This compound Clinical Trials

The efficacy and safety of this compound have been evaluated in a series of phase 3 randomized, double-blind, placebo-controlled trials.

SKYLARK Study (NCT04442503) for PPD: [12][14][20][21][22]

  • Population: Adult women (18-45 years) with PPD, with onset of a major depressive episode in the third trimester or within 4 weeks of delivery, and a baseline 17-item Hamilton Rating Scale for Depression (HAMD-17) score of ≥26.

  • Intervention: this compound 50 mg or placebo administered orally once daily for 14 days.

  • Primary Endpoint: Change from baseline in HAMD-17 total score at Day 15.

  • Key Secondary Endpoints: Change from baseline in HAMD-17 at other timepoints (e.g., Day 3, 28, 45) and change from baseline in the Clinical Global Impression - Severity (CGI-S) scale.

WATERFALL Study (NCT04442490) for MDD: [11][12][13][15][23][24]

  • Population: Adults (18-64 years) with MDD and a HAMD-17 total score of ≥24.

  • Intervention: this compound 50 mg or placebo administered orally once daily for 14 days. Continued use of pre-existing antidepressants was permitted.

  • Primary Endpoint: Change from baseline in HAMD-17 total score at Day 15.

  • Key Secondary Endpoints: Change from baseline in MADRS and Hamilton Anxiety Rating Scale (HAM-A) total scores.

SSRI Clinical Trials (General Methodology)

The comparator SSRI trials in the indirect comparisons generally followed established methodologies for antidepressant clinical trials.

  • Population: Adults diagnosed with PPD or MDD based on standardized diagnostic criteria (e.g., DSM-IV/5). Severity was typically assessed using scales like the HAMD-17 or EPDS.

  • Intervention: An SSRI (e.g., sertraline, fluoxetine) or placebo, often with a flexible dosing schedule. Treatment duration in acute phase trials is typically 6-12 weeks.[10][25][26][27][28][29][30]

  • Primary Endpoint: Change from baseline in a validated depression rating scale (e.g., HAMD-17, MADRS, EPDS).

  • Key Secondary Endpoints: Response rates (e.g., ≥50% reduction in depression score), remission rates (e.g., HAMD-17 score ≤7), and safety and tolerability assessments.

Experimental Workflow Diagrams

zuranolone_trial_workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase (14 Days) cluster_followup Follow-up Eligibility Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (HAMD-17, etc.) Eligibility->Baseline Randomization Randomization Baseline->Randomization Zuranolone_Arm This compound (50mg/day) Randomization->Zuranolone_Arm 1:1 Placebo_Arm Placebo Randomization->Placebo_Arm 1:1 Day15 Primary Endpoint (Day 15) Zuranolone_Arm->Day15 Placebo_Arm->Day15 Day45 Follow-up Assessment (Day 45) Day15->Day45

Figure 3: this compound Clinical Trial Workflow

ssri_trial_workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase (6-12 Weeks) cluster_followup Follow-up Eligibility Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (HAMD-17, EPDS, etc.) Eligibility->Baseline Randomization Randomization Baseline->Randomization SSRI_Arm SSRI (e.g., Sertraline) Randomization->SSRI_Arm 1:1 Placebo_Arm Placebo Randomization->Placebo_Arm 1:1 Endpoint Primary Endpoint (Week 6, 8, or 12) SSRI_Arm->Endpoint Placebo_Arm->Endpoint

Figure 4: Typical SSRI Clinical Trial Workflow

Conclusion

This compound and SSRIs represent two distinct pharmacological approaches to the treatment of depressive disorders. The available indirect evidence suggests that this compound may offer a more rapid onset of antidepressant effects compared to SSRIs, particularly in the context of PPD. However, SSRIs have a long-standing history of use and a well-characterized long-term safety and efficacy profile. The choice between these agents will likely depend on the clinical urgency, patient preference, and tolerability considerations. Further head-to-head clinical trials are warranted to provide a direct comparison of these two important classes of antidepressants.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Zuranolone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like Zuranolone is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential safety and logistical information for the proper disposal of this compound.

Regulatory Compliance

The disposal of this compound, as with any pharmaceutical waste, is governed by a multi-layered regulatory framework. In the United States, this includes regulations from the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] this compound is classified as a Schedule IV controlled substance, meaning its disposal is subject to DEA regulations.[3] It is imperative to dispose of this compound in accordance with all applicable federal, state, and local regulations.[4]

Hazard and Safety Information

This compound presents several hazards that must be considered during handling and disposal. It is harmful if swallowed and is classified as very toxic to aquatic life with long-lasting effects.[5] Personal protective equipment (PPE), including gloves, and eye/face protection, should be worn when handling this compound to avoid contact with skin and eyes.[6]

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Category 4, Harmful if swallowed.[5]P264: Wash skin thoroughly after handling.[5] P270: Do not eat, drink or smoke when using this product.[5] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] P330: Rinse mouth.[5]
Acute Aquatic Toxicity Category 1, Very toxic to aquatic life.[5]P273: Avoid release to the environment.[5] P391: Collect spillage.[5]
Chronic Aquatic Toxicity Category 1, Very toxic to aquatic life with long lasting effects.[5]P273: Avoid release to the environment.[5] P391: Collect spillage.[5]

Disposal Procedures for a Laboratory Setting

The following step-by-step guidance is intended for research and development professionals for the disposal of this compound waste, including pure compound, contaminated materials, and solutions.

Step 1: Waste Characterization

  • Identify the Waste Stream: Determine if the waste is pure this compound, a diluted solution, or contaminated labware (e.g., vials, pipette tips, gloves).

  • Hazard Assessment: Based on the Safety Data Sheet (SDS), this compound is hazardous due to its toxicity.[5] Any material contaminated with this compound should be treated as hazardous waste.

Step 2: Segregation and Collection

  • Dedicated Waste Container: Use a dedicated, clearly labeled, and sealed container for all this compound waste. The container should be compatible with the chemical properties of this compound and any solvents used.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials include strong acids/alkalis and strong oxidizing/reducing agents.[4][5]

Step 3: Disposal Pathway

  • Contact EHS: Your institution's EHS department is the primary resource for guidance on proper disposal procedures. They will provide information on the approved waste management vendors and specific institutional protocols.

  • Approved Waste Disposal Plant: The recommended disposal method is through an approved waste disposal plant, typically via incineration by a licensed hazardous waste management company.[6][7]

  • Avoid Sewer Disposal: Do not dispose of this compound down the drain.[1][8] This practice is prohibited for hazardous waste pharmaceuticals and can lead to environmental contamination.[8][9]

Step 4: Documentation

  • Maintain Records: Keep accurate records of the amount of this compound waste generated and the date of disposal. This is particularly important for controlled substances.

  • Manifesting: For off-site transportation and disposal, a hazardous waste manifest will be required to track the waste from its point of generation to its final disposal facility.[9]

Decontamination Procedures

  • Spills: In the event of a spill, prevent further leakage if safe to do so. Absorb the spill with an inert material and place it into a suitable, labeled disposal container.[6] Consult local regulations for disposal of spill cleanup materials.[6]

  • Contaminated Surfaces and Glassware: Decontaminate surfaces and non-disposable glassware according to your laboratory's standard operating procedures for hazardous compounds. The cleaning materials and rinsate should be collected as hazardous waste.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start This compound Waste Generated characterize Characterize Waste (Pure compound, solution, contaminated material) start->characterize segregate Segregate into Dedicated Labeled Hazardous Waste Container characterize->segregate contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs vendor Arrange Pickup by Approved Hazardous Waste Vendor contact_ehs->vendor document Complete Waste Manifest & Maintain Disposal Records vendor->document end Disposal Complete document->end

Caption: Logical workflow for the proper disposal of this compound waste in a laboratory.

By adhering to these procedures, researchers and drug development professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental stewardship within their institutions.

References

Safeguarding Research: A Comprehensive Guide to Handling Zuranolone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Zuranolone, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans. Adherence to these protocols is critical for minimizing exposure risk and ensuring the well-being of all laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications & Rationale
Hands Protective glovesChemically resistant gloves should be worn at all times to prevent skin contact.
Body Protective clothingA lab coat or other protective clothing should be worn to protect the skin.
Eyes/Face Eye protection / Face protectionSafety glasses with side shields or a face shield should be worn to guard against splashes or airborne particles.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound in a laboratory setting is crucial. The following step-by-step guidance outlines the key procedural considerations from preparation to post-handling cleanup.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area to minimize the risk of inhalation.[2][3] The use of a chemical fume hood is recommended.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]

  • Before beginning any work, confirm that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Avoid direct contact with the skin, eyes, and clothing.[1][2][3]

  • Minimize the generation of dust and aerosols.[2][3]

  • Do not eat, drink, or smoke in the area where this compound is being handled.[3]

3. Post-Handling and Cleanup:

  • Wash hands thoroughly with soap and water after handling the compound.[1][3]

  • Remove any contaminated clothing immediately and wash it before reuse.[1][2]

  • Clean the work area thoroughly after the completion of any task involving this compound.

Emergency and First Aid Procedures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[2]
Eye Contact Rinse cautiously with water for several minutes.[1] If present, remove contact lenses and continue rinsing.[1] Seek medical attention.[2]
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide respiratory support.[2] Seek medical attention.[1]
Ingestion Rinse mouth with water.[3] Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Container: Place all waste materials, including empty containers and contaminated PPE, into a suitable, labeled disposal container.

  • Disposal Method: Dispose of the contents and the container at an approved waste disposal plant.[1][3] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Environmental Precautions: Do not allow the product to enter drains, other waterways, or the soil.[1]

Occupational Exposure Limits

As of the latest safety data sheets, specific occupational exposure limits (OELs) such as the OSHA Permissible Exposure Limit (PEL), NIOSH Recommended Exposure Limit (REL), and ACGIH Threshold Limit Value (TLV) have not been established for this compound.[1] Therefore, it is imperative to handle the compound with a high degree of caution and to use the protective measures outlined in this guide to minimize any potential exposure.

Below is a workflow diagram illustrating the key procedural steps for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Protocol prep1 Verify Engineering Controls (Fume Hood, Eyewash) prep2 Don Appropriate PPE (Gloves, Gown, Eye Protection) prep1->prep2 handle1 Handle this compound in Designated Area prep2->handle1 handle2 Avoid Inhalation, Contact, and Dust Generation handle1->handle2 post1 Clean Work Area handle2->post1 post2 Wash Hands Thoroughly post1->post2 disp1 Segregate Waste post2->disp1 disp2 Dispose in Accordance with Regulations disp1->disp2 emergency In Case of Exposure: Follow First Aid Procedures and Seek Medical Attention

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zuranolone
Reactant of Route 2
Zuranolone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.